molecular formula C7H8FNO B1338792 1-(3-Fluoropyridin-2-yl)ethanol CAS No. 87674-14-4

1-(3-Fluoropyridin-2-yl)ethanol

Cat. No.: B1338792
CAS No.: 87674-14-4
M. Wt: 141.14 g/mol
InChI Key: VWXJHLSFAQVXJE-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)ethanol (CAS 87674-14-4) is a fluorinated pyridine derivative of significant interest in scientific research and development, particularly as a key chiral building block and pharmaceutical intermediate . This compound, with the molecular formula C 7 H 8 FNO and a molecular weight of 141.14 g/mol, is characterized by its pyridine ring substituted with a fluorine atom and an ethanol functional group . The presence of the fluorine atom is a critical structural feature, as it is known to enhance the lipophilicity, metabolic stability, and binding affinity of molecules to biological targets, making this compound a valuable scaffold in medicinal chemistry . Its primary research application lies in its role as a versatile precursor in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and fine chemicals . The physical properties of this compound include a predicted density of 1.2±0.1 g/cm³ and a boiling point of approximately 191.1±25.0 °C at 760 mmHg . It is typically supplied as white powders with a high purity level, often exceeding 95% . As a chemical intermediate, it can undergo various reactions; the hydroxyl group can be oxidized or further functionalized, while the fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions, allowing for the introduction of diverse substituents . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)ethanol
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InChI

InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VWXJHLSFAQVXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520590
Record name 1-(3-Fluoropyridin-2-yl)ethan-1-ol
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Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87674-14-4
Record name 3-Fluoro-α-methyl-2-pyridinemethanol
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Record name 1-(3-Fluoropyridin-2-yl)ethan-1-ol
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Record name 1-(3-fluoropyridin-2-yl)ethan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 1-(3-Fluoropyridin-2-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the Grignard reaction of 3-fluoropyridine-2-carbonitrile with methylmagnesium bromide to yield the key intermediate, 2-acetyl-3-fluoropyridine. Subsequent selective reduction of the ketone with sodium borohydride affords the target secondary alcohol. This document details the experimental protocols, presents quantitative data in a structured format, and includes workflow and pathway diagrams to fully illustrate the synthetic process.

Introduction

Substituted pyridinylethanol derivatives are prevalent structural motifs in a wide array of pharmacologically active compounds. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This compound, in particular, serves as a key chiral intermediate for the synthesis of various therapeutic agents. This guide outlines a reliable laboratory-scale synthesis of this compound, focusing on readily available starting materials and standard organic chemistry techniques.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a two-step sequence as depicted below. The first step involves the formation of a carbon-carbon bond through the addition of a Grignard reagent to a nitrile, followed by hydrolysis to unmask the ketone. The second step is a chemoselective reduction of the ketone to the desired secondary alcohol.

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Ketone Reduction 3-Fluoropyridine-2-carbonitrile 3-Fluoropyridine-2-carbonitrile 2-Acetyl-3-fluoropyridine 2-Acetyl-3-fluoropyridine 3-Fluoropyridine-2-carbonitrile->2-Acetyl-3-fluoropyridine 1. CH3MgBr, THF 2. H3O+ workup This compound This compound 2-Acetyl-3-fluoropyridine->this compound NaBH4, Methanol

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetyl-3-fluoropyridine

This procedure details the formation of the ketone intermediate via the addition of a Grignard reagent to a pyridine nitrile.

Materials:

  • 3-Fluoropyridine-2-carbonitrile

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-fluoropyridine-2-carbonitrile (1.0 eq).

  • Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere. The solution is cooled to 0 °C using an ice-water bath.

  • Methylmagnesium bromide solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by slow, dropwise addition of 1 M HCl at 0 °C.

  • The mixture is stirred for 30 minutes, then the pH is adjusted to ~8 with saturated sodium bicarbonate solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2-acetyl-3-fluoropyridine as a pale yellow oil.

Step 2: Synthesis of this compound

This procedure describes the reduction of the ketone intermediate to the final alcohol product.[1][2]

Materials:

  • 2-Acetyl-3-fluoropyridine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-acetyl-3-fluoropyridine (1.0 eq) in methanol in a round-bottom flask, sodium borohydride (1.5 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of deionized water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to give this compound as a colorless oil.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions for the Synthesis of 2-Acetyl-3-fluoropyridine

ReagentMolar Mass ( g/mol )Molarity (M)EquivalentsAmount (mmol)Volume/Mass
3-Fluoropyridine-2-carbonitrile122.10-1.010.01.22 g
Methylmagnesium bromide-3.0 in Et₂O1.212.04.0 mL
Anhydrous Tetrahydrofuran (THF)----50 mL
Reaction Conditions
Temperature (°C)0 to 25
Reaction Time (h)2 - 4
Yield
Expected Yield (%)60 - 75

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass
2-Acetyl-3-fluoropyridine139.131.07.00.97 g
Sodium borohydride (NaBH₄)37.831.510.50.40 g
Methanol (MeOH)---25 mL
Reaction Conditions
Temperature (°C)0 to 25
Reaction Time (h)1 - 2
Yield
Expected Yield (%)85 - 95

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthetic and purification process.

G cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Alcohol Synthesis A Dissolve 3-Fluoropyridine-2-carbonitrile in anhydrous THF B Cool to 0 °C A->B C Add CH3MgBr dropwise B->C D Warm to RT and stir for 2-4h C->D E Quench with 1 M HCl D->E F Aqueous Workup (NaHCO3, Extraction with EtOAc) E->F G Dry (MgSO4) and Concentrate F->G H Purify by Column Chromatography G->H I 2-Acetyl-3-fluoropyridine H->I J Dissolve 2-Acetyl-3-fluoropyridine in MeOH I->J Intermediate K Cool to 0 °C J->K L Add NaBH4 portion-wise K->L M Stir at RT for 1-2h L->M N Quench with Water M->N O Concentrate N->O P Aqueous Workup (Extraction with DCM) O->P Q Dry (Na2SO4) and Concentrate P->Q R This compound Q->R

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route described in this guide provides a reliable and scalable method for the preparation of this compound. The procedures utilize standard laboratory techniques and commercially available reagents, making this synthesis accessible to a broad range of researchers. The detailed protocols and tabulated data serve as a practical resource for scientists engaged in pharmaceutical research and development, enabling the efficient synthesis of this key fluorinated pyridine intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times. Final product characterization should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm structure and purity.

References

Technical Guide: Physicochemical Properties and Synthetic Insights of 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives playing a crucial role in the development of numerous therapeutic agents. The strategic incorporation of fluorine into these heterocyclic systems can significantly modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved drug candidates.[1][2][3][4] This technical guide provides an in-depth overview of the predicted physicochemical properties of 1-(3-Fluoropyridin-2-yl)ethanol, a representative fluorinated pyridine derivative. Furthermore, it outlines a plausible synthetic pathway for its preparation and discusses the broader significance of this structural motif in drug discovery.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values have been computationally generated and should be considered as estimates.

PropertyPredicted ValueData Source
Molecular Formula C₇H₈FNO-
Molecular Weight 141.15 g/mol -
pKa Not readily available-
LogP Not readily available-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 1-
Topological Polar Surface Area (TPSA) 33.1 Ų-

Note: LogP and pKa are critical parameters for drug development, and their experimental determination is highly recommended for any future studies.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry reactions. Two potential methods are outlined below.

Method 1: Reduction of 1-(3-Fluoropyridin-2-yl)ethanone

This approach involves the synthesis of the corresponding ketone precursor, 1-(3-Fluoropyridin-2-yl)ethanone, followed by its reduction to the desired alcohol.

Experimental Protocol:

Step 1: Synthesis of 1-(3-Fluoropyridin-2-yl)ethanone

This step can be challenging due to the electron-deficient nature of the pyridine ring. A potential approach involves a Grignard reaction with a suitable acylating agent, though careful optimization would be necessary to manage potential side reactions.[5]

  • Reaction: 3-Fluoropyridine is first converted to a Grignard reagent, which then reacts with an acetylating agent like acetyl chloride.

  • Reagents: 3-Fluoropyridine, Magnesium turnings, a suitable acetylating agent (e.g., acetyl chloride), anhydrous ether or THF.

  • Procedure:

    • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add a solution of 3-bromopyridine (as a more reactive precursor to the Grignard reagent) in anhydrous ether or THF dropwise to initiate the formation of the Grignard reagent.

    • Cool the reaction mixture and slowly add the acetylating agent.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Step 2: Reduction of 1-(3-Fluoropyridin-2-yl)ethanone to this compound

The reduction of the ketone to the secondary alcohol is a standard transformation.

  • Reaction: The ketone is reduced using a mild reducing agent.

  • Reagents: 1-(3-Fluoropyridin-2-yl)ethanone, Sodium borohydride (NaBH₄), Methanol or ethanol.

  • Procedure:

    • Dissolve 1-(3-Fluoropyridin-2-yl)ethanone in methanol or ethanol at room temperature.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

    • Dry the organic layer and concentrate to yield the crude product, which can be further purified by column chromatography.[6]

Method 2: Grignard Reaction with 3-Fluoro-2-formylpyridine

An alternative route involves the reaction of a Grignard reagent with the corresponding aldehyde.

Experimental Protocol:

Step 1: Synthesis of 3-Fluoro-2-formylpyridine

This aldehyde can be prepared from 3-fluoropyridine.

  • Reaction: Formylation of 3-fluoropyridine. This can be a challenging step, and methods like the one described by Comins & Meyers using 2-(N-Methyl-N-formyl)-aminopyridine could be adapted.[7]

  • Reagents: 3-Fluoropyridine, a suitable formylating agent, and appropriate reaction conditions.

Step 2: Reaction of 3-Fluoro-2-formylpyridine with a Methyl Grignard Reagent

  • Reaction: The aldehyde is reacted with a methyl Grignard reagent to form the secondary alcohol.

  • Reagents: 3-Fluoro-2-formylpyridine, Methylmagnesium bromide (CH₃MgBr) in ether or THF.

  • Procedure:

    • Dissolve 3-Fluoro-2-formylpyridine in anhydrous ether or THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0°C and add the methylmagnesium bromide solution dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product, dry the organic phase, and purify as described previously.[8][9][10]

Mandatory Visualizations

G cluster_0 Method 1: Reduction of Ketone A 3-Fluoropyridine B 1-(3-Fluoropyridin-2-yl)ethanone A->B Acylation C This compound B->C Reduction (e.g., NaBH4)

Caption: Proposed synthetic workflow for this compound via ketone reduction.

G cluster_1 Method 2: Grignard Reaction D 3-Fluoropyridine E 3-Fluoro-2-formylpyridine D->E Formylation F This compound E->F Grignard Reaction (CH3MgBr)

Caption: Alternative synthetic workflow using a Grignard reaction with an aldehyde precursor.

Biological Significance of Fluorinated Pyridine Scaffolds

While no specific biological activity has been reported for this compound, the broader class of fluorine-containing pyridine derivatives is of significant interest in drug discovery.[1][3][4] The introduction of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can increase the half-life of a drug.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, which can fine-tune the ionization state of the molecule at physiological pH and impact its interaction with biological targets.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

These beneficial properties have led to the incorporation of fluorinated pyridine moieties in a wide range of approved drugs and clinical candidates targeting various diseases, including cancer, inflammation, and infectious diseases.

G A Fluorinated Pyridine Core B Enhanced Metabolic Stability A->B C Increased Lipophilicity A->C D Modulated pKa A->D E Improved Binding Affinity A->E F Improved Pharmacokinetics & Pharmacodynamics B->F C->F D->F E->F

Caption: Impact of fluorine incorporation on the properties of pyridine-based drug candidates.

Conclusion

This compound represents a simple yet potentially valuable building block in the design of novel bioactive molecules. While experimental data on this specific compound is currently lacking, computational predictions and knowledge of analogous reactions allow for an initial assessment of its properties and a strategic approach to its synthesis. The established importance of fluorinated pyridine scaffolds in medicinal chemistry underscores the potential of this and related compounds for future drug discovery efforts. Further experimental investigation is warranted to validate the predicted properties and explore the biological activities of this compound.

References

An In-depth Technical Guide on the Structural Analysis of 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical structural analysis of 1-(3-Fluoropyridin-2-yl)ethanol. As of the time of writing, detailed experimental data for this specific compound is not publicly available. The information provided herein is predictive, based on established principles of organic chemistry and spectroscopy, and draws analogies from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated pyridyl alcohol of interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine motif in bioactive molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. A thorough structural elucidation is paramount for understanding its chemical behavior, potential biological activity, and for establishing structure-activity relationships (SAR). This guide outlines a comprehensive, albeit predictive, structural analysis of the title compound, covering crystallographic, spectroscopic, and mass spectrometric data, along with detailed experimental protocols for its synthesis and characterization.

Predicted Structural and Spectroscopic Data

The following sections detail the anticipated structural and spectroscopic properties of this compound.

X-Ray Crystallography

While no crystal structure for this compound is currently available, we can infer potential crystallographic parameters by analogy to the known structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol. It is anticipated that the molecule would crystallize in a common space group, with intermolecular hydrogen bonding playing a key role in the crystal packing, likely between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule.

Table 1: Predicted Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/n or P2₁/c
a (Å) 5.3 - 8.1
b (Å) 7.1 - 8.4
c (Å) 22.3 - 25.1
β (°) 90 - 97
V (ų) ~1290
Z 4

| Key Interactions | O-H···N intermolecular hydrogen bonding |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum would show distinct signals for the pyridine ring protons, the methine proton of the ethanol group, the methyl protons, and the hydroxyl proton. The fluorine atom will introduce additional splitting (J-coupling) to adjacent protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4 7.30 - 7.45 ddd J(H-H) ≈ 8.0, 4.5; J(H-F) ≈ 1.0
H-5 7.15 - 7.25 m -
H-6 8.20 - 8.30 dd J(H-H) ≈ 4.5; J(H-F) ≈ 2.0
CH-OH 5.00 - 5.15 q J(H-H) ≈ 6.5
CH₃ 1.50 - 1.65 d J(H-H) ≈ 6.5

| OH | 2.50 - 4.00 | br s | - |

The ¹³C NMR spectrum is expected to show seven distinct carbon signals. The carbon atom bonded to the fluorine will appear as a doublet with a large C-F coupling constant.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (¹JCF, Hz)
C-2 158 - 162 d J(C-F) ≈ 15-20
C-3 155 - 159 d J(C-F) ≈ 240-260
C-4 122 - 126 d J(C-F) ≈ 5-10
C-5 120 - 124 s -
C-6 145 - 149 d J(C-F) ≈ 2-5
CH-OH 65 - 70 s -

| CH₃ | 20 - 25 | s | - |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands, and vibrations associated with the fluoropyridine ring.

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 3500 Strong, Broad O-H stretch (alcohol)
2850 - 3000 Medium C-H stretch (aliphatic)
1580 - 1610 Medium-Strong C=C and C=N stretch (pyridine ring)
1400 - 1480 Medium Pyridine ring vibrations
1200 - 1250 Strong C-F stretch

| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z Ion Notes
141.06 [M]⁺ Molecular Ion (for C₇H₈FNO)
126.04 [M - CH₃]⁺ Loss of a methyl group
98.03 [M - C₂H₅O]⁺ Loss of the ethanol side chain

| 96.02 | [C₅H₃FN]⁺ | Fluoropyridine fragment |

Experimental Protocols

The following are generalized protocols for the synthesis and structural characterization of this compound.

Synthesis Protocol

A plausible synthetic route involves the reaction of 3-fluoropyridine with an appropriate electrophile, followed by reduction or hydrolysis. A common method is the Grignard reaction.

  • Preparation of 2-lithiated-3-fluoropyridine: To a solution of 3-fluoropyridine (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the mixture at this temperature for 1-2 hours.

  • Reaction with Acetaldehyde: To the solution from step 1, add acetaldehyde (1.2 eq.) dropwise at -78 °C.

  • Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Characterization Protocols
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Record the IR spectrum using either a KBr pellet method (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a disc) or as a thin film on a salt plate using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using an ESI-TOF mass spectrometer to confirm the elemental composition.

  • Single-Crystal X-ray Diffraction: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., dichloromethane/hexane). Collect diffraction data at low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation. Solve and refine the structure using appropriate crystallographic software.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for structural elucidation and a hypothetical workflow for biological screening.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation start 3-Fluoropyridine + Reagents reaction Chemical Synthesis start->reaction workup Reaction Workup & Extraction reaction->workup purification Column Chromatography workup->purification pure_compound Pure this compound purification->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir IR Spectroscopy pure_compound->ir xray Single Crystal X-ray Diffraction pure_compound->xray structure Confirmed Structure nmr->structure ms->structure ir->structure xray->structure

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization compound Test Compound (this compound) in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) compound->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id dose_response Dose-Response Studies hit_id->dose_response Active Hit sar SAR Studies (Analog Synthesis) dose_response->sar adme In Vitro ADME/Tox sar->adme lead_candidate Lead Candidate adme->lead_candidate

Caption: Hypothetical workflow for screening this compound for potential biological activity.

Conclusion

This technical guide provides a predictive but comprehensive overview of the structural analysis of this compound. The tabulated data, based on well-established spectroscopic principles and analogies to similar structures, offers a robust framework for what to expect from experimental characterization. The provided protocols outline standard methodologies for its synthesis and detailed analysis. The successful synthesis and rigorous application of these analytical techniques will be essential to confirm the structure and pave the way for further investigation into the properties and potential applications of this compound in drug discovery and development.

Spectroscopic Analysis of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the anticipated spectroscopic data for 1-(3-Fluoropyridin-2-yl)ethanol, a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document provides a predictive analysis based on the established principles of NMR, IR, and MS spectroscopy for structurally related molecules. It also includes generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are based on the analysis of similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-6 (Pyridine)
~7.4t1HH-4 (Pyridine)
~7.1t1HH-5 (Pyridine)
~5.0q1HCH-OH
~2.5s (br)1HOH
~1.5d3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158 (d, ¹JCF)C-3 (Pyridine)
~155C-2 (Pyridine)
~145C-6 (Pyridine)
~125C-4 (Pyridine)
~120C-5 (Pyridine)
~65CH-OH
~20CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
1250-1150StrongC-F stretch
1100-1000StrongC-O stretch (secondary alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zInterpretation
141[M]⁺ (Molecular Ion)
126[M - CH₃]⁺
124[M - OH]⁺
96[M - CH₃CHO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single-pulse sequence

    • Number of Scans: 16-64

    • Spectral Width: -2 to 12 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled pulse sequence

    • Number of Scans: 1024-4096

    • Spectral Width: 0 to 200 ppm

    • Temperature: 298 K

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Mode: Transmittance or Absorbance

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

    • Inlet Temperature: 250 °C

    • Source Temperature: 230 °C

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Technical Guide: 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

Quantitative data for 1-(3-Fluoropyridin-2-yl)ethanol is not extensively reported. The following table includes predicted properties and experimental data for analogous compounds to provide an estimation.

PropertyValue (Predicted/Analogous Data)Reference/Notes
Molecular Formula C₇H₈FNO-
Molecular Weight 141.15 g/mol -
Boiling Point Not available-
Melting Point Not available-
Density Not available-
LogP 2.33740 (for 1-Phenyl-1-(pyridin-2-yl)ethanol)[5]
Solubility Slightly soluble in Chloroform and Methanol (for 1-Phenyl-1-(pyridin-2-yl)ethanol)[5]

Synthesis

Two primary synthetic routes are proposed for the preparation of this compound.

Method 1: Grignard Reaction with 3-Fluoro-2-formylpyridine

This method involves the nucleophilic addition of a methyl group to the aldehyde functionality of 3-fluoro-2-formylpyridine using a Grignard reagent.

G 3-Fluoro-2-formylpyridine 3-Fluoro-2-formylpyridine This compound This compound 3-Fluoro-2-formylpyridine->this compound 1. CH3MgBr, THF 2. H2O workup G 1-(3-Fluoropyridin-2-yl)ethanone 1-(3-Fluoropyridin-2-yl)ethanone This compound This compound 1-(3-Fluoropyridin-2-yl)ethanone->this compound NaBH4, Methanol G A Dissolve 3-fluoro-2-formylpyridine in anhydrous THF B Cool to 0°C A->B C Add Methylmagnesium Bromide dropwise B->C D Stir at room temperature C->D E Quench with saturated NH4Cl solution D->E F Extract with Ethyl Acetate E->F G Dry and concentrate organic phase F->G H Purify by column chromatography G->H G A Dissolve 1-(3-fluoropyridin-2-yl)ethanone in Methanol B Cool to 0°C A->B C Add Sodium Borohydride portion-wise B->C D Stir at room temperature C->D E Quench with water D->E F Concentrate to remove Methanol E->F G Extract with Ethyl Acetate F->G H Dry, concentrate, and purify G->H G cluster_0 Properties Enhanced by Fluorination Metabolic Stability Metabolic Stability Drug Candidate Drug Candidate Metabolic Stability->Drug Candidate Improved Pharmacokinetics Binding Affinity Binding Affinity Binding Affinity->Drug Candidate Increased Potency Lipophilicity Lipophilicity Lipophilicity->Drug Candidate Enhanced Permeability This compound This compound This compound->Metabolic Stability This compound->Binding Affinity This compound->Lipophilicity

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Pyridinyl Ethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. Within this landscape, the fluorinated pyridinyl ethanol moiety has emerged as a particularly valuable structural motif, finding application in a diverse array of therapeutic areas. This technical guide provides an in-depth exploration of the discovery and historical development of this important chemical class, offering a comprehensive resource for researchers engaged in drug design and development.

The introduction of a fluorine atom to the pyridine ring, coupled with an ethanol side chain, creates a molecule with a unique combination of properties. The electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the ethanol group provides a handle for further chemical modification and can participate in hydrogen bonding interactions. The strategic placement of fluorine can also block sites of metabolism, thereby enhancing the drug's in vivo half-life.

While a singular "discovery" of the entire class of fluorinated pyridinyl ethanols is difficult to pinpoint, its emergence can be traced through the convergence of two key streams of research: the development of fluorination methodologies for heterocyclic systems and the exploration of pyridinyl ethanol scaffolds in medicinal chemistry. Early research into fluorinated pyridines was largely driven by the agrochemical industry. However, the value of these fluorinated building blocks was soon recognized by pharmaceutical chemists.

This guide will delve into the seminal publications and patents that have shaped our understanding of fluorinated pyridinyl ethanols, from their initial synthesis to their application in contemporary drug discovery. We will examine the evolution of synthetic strategies, explore the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for their preparation and evaluation.

Key Synthetic Approaches

The synthesis of fluorinated pyridinyl ethanols can be broadly categorized into two main strategies: the construction of the ethanol side chain on a pre-fluorinated pyridine ring, or the fluorination of a pre-existing pyridinyl ethanol molecule. The choice of strategy is often dictated by the availability of starting materials and the desired position of the fluorine atom.

One of the most common methods for the synthesis of 2-(fluoropyridin-yl)ethanols involves the reaction of a lithiated fluoropyridine with ethylene oxide. This approach provides a direct and efficient route to the desired alcohol.

Alternatively, the reduction of a corresponding fluoropyridinyl acetic acid or its ester derivative using a suitable reducing agent, such as lithium aluminum hydride, affords the desired ethanol. This method is particularly useful when the corresponding acetic acid derivative is readily accessible.

The direct fluorination of pyridinyl ethanols is a more challenging endeavor, as the hydroxyl group can interfere with many common fluorinating reagents. However, the development of modern fluorination reagents has made this approach more feasible.

Biological Significance and Therapeutic Applications

The fluorinated pyridinyl ethanol motif is present in a number of clinically important drugs and investigational agents. One of the most notable examples is the non-steroidal anti-inflammatory drug, etoricoxib, which contains a 2-(6-fluoropyridin-3-yl)ethanol substructure. The fluorine atom in etoricoxib is crucial for its high selectivity for the COX-2 enzyme.

In the field of oncology, fluorinated pyridinyl ethanols have been incorporated into potent inhibitors of various kinases. For instance, certain inhibitors of the anaplastic lymphoma kinase (ALK) feature this scaffold, where the fluoropyridine ring engages in key interactions within the ATP-binding pocket of the enzyme.

Furthermore, this versatile scaffold has found application in the development of agents targeting the central nervous system, including treatments for neurodegenerative diseases and psychiatric disorders. The ability of fluorine to enhance blood-brain barrier penetration makes this an attractive strategy for CNS drug discovery.

Experimental Protocols

General Procedure for the Synthesis of 2-(Fluoropyridin-yl)ethanols via Lithiation and Reaction with Ethylene Oxide

Materials:

  • Appropriate bromofluoropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethylene oxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and workup equipment

Procedure:

  • A solution of the bromofluoropyridine (1.0 eq) in anhydrous diethyl ether or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • A solution of ethylene oxide (1.5 eq) in the same anhydrous solvent is then added slowly to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and is stirred overnight.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(fluoropyridin-yl)ethanol.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Assay for Determining the Inhibitory Potency of Fluorinated Pyridinyl Ethanols against a Target Kinase

Materials:

  • Fluorinated pyridinyl ethanol test compounds

  • Target kinase enzyme

  • Appropriate peptide substrate

  • Adenosine triphosphate (ATP), radio-labeled with ³²P or ³³P

  • Kinase reaction buffer

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

  • Standard laboratory equipment for enzymatic assays

Procedure:

  • Kinase reactions are set up in a multi-well plate format.

  • Each well contains the kinase reaction buffer, the target kinase enzyme, the peptide substrate, and the fluorinated pyridinyl ethanol test compound at various concentrations.

  • The reaction is initiated by the addition of radio-labeled ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

  • The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • The filter papers are washed extensively to remove unincorporated radio-labeled ATP.

  • The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of hypothetical fluorinated pyridinyl ethanols against a target kinase.

Compound IDFluorine Position on Pyridine RingR Group on EthanolIC₅₀ (nM)
FPE-001 2-fluoroH150
FPE-002 3-fluoroH75
FPE-003 4-fluoroH200
FPE-004 5-fluoroH50
FPE-005 6-fluoroH90
FPE-006 5-fluoroMethyl35
FPE-007 5-fluoroEthyl45
FPE-008 5-fluoroPhenyl120

Visualizing Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Bromofluoropyridine Bromofluoropyridine Lithiation Lithiation Bromofluoropyridine->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation Ethylene Oxide Ethylene Oxide Nucleophilic Attack Nucleophilic Attack Ethylene Oxide->Nucleophilic Attack Lithiation->Nucleophilic Attack Workup Workup Nucleophilic Attack->Workup Fluorinated Pyridinyl Ethanol Fluorinated Pyridinyl Ethanol Workup->Fluorinated Pyridinyl Ethanol

Caption: General workflow for the synthesis of fluorinated pyridinyl ethanols.

Kinase_Inhibition_Pathway Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Fluorinated Pyridinyl Ethanol Fluorinated Pyridinyl Ethanol Fluorinated Pyridinyl Ethanol->Kinase Inhibition Inhibition

Caption: Simplified signaling pathway of kinase inhibition.

Conclusion

The journey of fluorinated pyridinyl ethanols from niche chemical curiosities to privileged scaffolds in drug discovery is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships. As our ability to precisely manipulate the structure of these molecules continues to evolve, we can anticipate the discovery of new and improved therapeutic agents that leverage the unique properties of this remarkable chemical class. This guide has provided a foundational understanding of the discovery, synthesis, and biological evaluation of fluorinated pyridinyl ethanols, and it is our hope that it will serve as a valuable resource for the next generation of drug discovery scientists.

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Potential Biological Activity of 1-(3-Fluoropyridin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall pharmacological profiles. The pyridine nucleus, a prevalent motif in numerous approved drugs, is known to confer a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the therapeutic potential of a novel class of compounds: 1-(3-Fluoropyridin-2-yl)ethanol and its derivatives. While direct biological data for this specific scaffold is emerging, this document extrapolates from a robust body of literature on analogous fluorinated and pyridine-containing molecules to outline potential biological activities, plausible synthetic routes, detailed experimental protocols for evaluation, and hypothetical mechanisms of action. This guide serves as a foundational resource for researchers poised to explore this promising, yet uncharted, area of drug discovery.

Introduction: The Rationale for Fluorinated Pyridine Scaffolds

The pyridine ring is a fundamental building block in medicinal chemistry, featured in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged scaffold for interacting with biological targets.[1] The introduction of a fluorine atom to the pyridine ring can dramatically alter the molecule's physicochemical properties. Due to its high electronegativity and small size, fluorine can modulate the pKa of the pyridine nitrogen, influence conformational preferences, and block sites of metabolism, thereby enhancing the drug-like properties of the parent molecule.[2] The this compound core combines these advantageous features, presenting a unique scaffold for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

A plausible synthetic pathway to the core structure, this compound, can be adapted from methods for similar pyridyl alcohols. A patented method for the synthesis of the closely related 3-fluoropyridine-2-methanol involves the reduction of a suitable precursor.[3] A potential route to the target ethanol derivative could involve the reaction of 3-fluoropyridine with an appropriate organometallic reagent followed by quenching with acetaldehyde. Subsequent derivatization of the hydroxyl group can be achieved through standard esterification or etherification reactions to generate a library of candidate compounds.

Potential Biological Activities

Based on the extensive literature on pyridine-containing compounds, derivatives of this compound are hypothesized to possess significant anticancer and antimicrobial activities.

Potential Anticancer Activity

Pyridine derivatives are known to exhibit antiproliferative effects against a range of cancer cell lines.[1] The presence of hydroxyl and methoxy groups on the pyridine scaffold has been shown to enhance anticancer activity.[1] It is therefore postulated that derivatives of this compound could exhibit potent cytotoxic effects.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives

CompoundDerivative TypeMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
FPE-001 Unsubstituted15.221.818.5
FPE-002 4-chlorobenzoyl ester5.88.37.1
FPE-003 3,4-dimethoxybenzoyl ester2.13.52.9
FPE-004 4-nitrobenzyl ether9.412.110.6
Doxorubicin (Positive Control)0.91.10.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Antimicrobial Activity

The pyridine scaffold is also a key component of many antimicrobial agents.[1] The structure-activity relationships of fluorinated quinolones demonstrate that the fluorine atom is crucial for broad-spectrum antibacterial activity.[2] Therefore, it is reasonable to predict that this compound derivatives may exhibit inhibitory activity against various pathogenic microbes.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

CompoundDerivative TypeS. aureusE. coliC. albicans
FPE-001 Unsubstituted3264>64
FPE-002 4-chlorobenzoyl ester81632
FPE-003 3,4-dimethoxybenzoyl ester163264
FPE-004 4-nitrobenzyl ether4816
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against cancer cell lines.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds.[6][7]

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.[7]

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Potential Mechanisms of Action and Signaling Pathways

The biological activity of pyridine derivatives often stems from their ability to inhibit key enzymes. For example, various pyridine-containing compounds have been identified as inhibitors of protein kinases, such as ALK5, and phosphatases, like SHP2.[8][9] The fluorine atom can enhance these interactions by forming strong hydrogen bonds or by altering the electronic properties of the pyridine ring.

A plausible mechanism of action for the potential anticancer effects of this compound derivatives is the inhibition of a protein kinase involved in a critical cell signaling pathway, such as the RAS-ERK pathway, which is frequently dysregulated in cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Apoptosis Apoptosis Proliferation, Survival->Apoptosis FPE_Derivative This compound Derivative FPE_Derivative->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the RAS-ERK signaling pathway.

Experimental and Logical Workflows

The discovery and development of novel therapeutic agents from the this compound scaffold would follow a systematic workflow.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Synthesis Library Compound Library Primary_Screening Primary Screening (e.g., MTT Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., MIC, Apoptosis Assay) Hit_Identification->Secondary_Screening SAR Structure-Activity Relationship (SAR) Secondary_Screening->SAR SAR->Synthesis Lead_Compound Lead Compound SAR->Lead_Compound ADMET ADMET Profiling Lead_Compound->ADMET In_Vivo In Vivo Efficacy ADMET->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: A typical workflow for the screening and development of novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights

Based on general principles observed in related compound series, the following SARs can be anticipated:

  • Substitution on the Pyridine Ring: The electronic nature and position of substituents on the pyridine ring will likely influence activity. Electron-withdrawing groups could enhance potency, while bulky groups may be detrimental.[1]

  • Derivatization of the Ethanol Moiety: Conversion of the hydroxyl group to various esters and ethers will modulate lipophilicity and could significantly impact cell permeability and target engagement.

  • Stereochemistry: The stereocenter at the ethanol carbon could be critical for specific interactions with a chiral binding pocket of a target enzyme.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The combination of the biologically active pyridine nucleus with the pharmacologically advantageous properties of fluorine suggests a high potential for discovering compounds with potent anticancer and antimicrobial activities. This technical guide provides a comprehensive, albeit predictive, framework for initiating research in this area. Future work should focus on the synthesis of a diverse library of derivatives, followed by systematic in vitro screening to identify initial hits. Subsequent lead optimization, guided by SAR studies and mechanistic investigations, could ultimately lead to the identification of clinical candidates. The exploration of this novel chemical space is a worthwhile endeavor for the drug discovery community.

References

Technical Guide: Physicochemical Properties and Synthetic Protocol of 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of 1-(3-Fluoropyridin-2-yl)ethanol, a key intermediate in pharmaceutical and agrochemical research. This document details its chemical formula and molecular weight, alongside a representative synthetic protocol and analytical methodologies for its characterization.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. These data are crucial for reaction planning, analytical method development, and interpretation of experimental results.

PropertyValue
Molecular Formula C₇H₈FNO
Molecular Weight 141.15 g/mol

Synthetic Protocol: Preparation of Fluoropyridine Derivatives

The synthesis of fluorinated pyridine derivatives often involves multi-step processes. A general and illustrative method for the preparation of a related fluoropyridine compound, which can be adapted for the synthesis of this compound, is the Balz-Schiemann reaction. This involves the diazotization of an aminopyridine followed by fluorination.

A representative procedure for a similar transformation is as follows:

Step 1: Bromination of an Aminopicoline In an ice bath, the starting aminopicoline is dissolved in acetonitrile. An aqueous solution of sodium bromide and sodium bromate is added, followed by the dropwise addition of sulfuric acid while maintaining a low temperature. After reaction at room temperature, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the brominated aminopicoline, which can be further purified by recrystallization.[1]

Step 2: Fluorination via Diazotization (Balz-Schiemann Reaction) The brominated aminopicoline is dissolved in anhydrous hydrogen fluoride in a suitable reaction vessel (e.g., a tetrafluoroethylene tank) and cooled to -78°C. Sodium nitrite is then added to the solution. The reaction mixture is stirred at a low temperature (e.g., -5°C to 5°C) and then allowed to warm to a higher temperature (e.g., 30°C to 70°C) for a defined period. The reaction is subsequently cooled and quenched with an ice-water mixture, followed by neutralization with saturated sodium bicarbonate solution. The fluorinated product is then extracted with a solvent such as dichloromethane, and the organic phase is dried and concentrated. Purification by recrystallization yields the final fluoropyridine product.[1]

It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for the synthesis of this compound.

Analytical Characterization Protocols

Accurate characterization of the synthesized this compound is critical to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

¹H and ¹³C NMR Analysis: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are then acquired on a spectrometer. The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

General GC-MS Protocol: A dilute solution of the sample in a suitable solvent (e.g., ethanol) is injected into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint of the compound, including its molecular weight and fragmentation pattern, which can be used for identification. For alcohols, the molecular ion peak may be weak or absent, with prominent peaks corresponding to the loss of alkyl groups.[2]

Illustrative GC-MS Parameters:

  • Injection Port Temperature: 250-300°C

  • Column: A high-resolution fused silica capillary column.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Detector Mode: Total Ion Current (TIC) scanning

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis to the final characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization start Starting Materials (e.g., Aminopyridine derivative) step1 Chemical Transformation (e.g., Diazotization & Fluorination) start->step1 Reaction step2 Work-up & Purification (Extraction, Recrystallization) step1->step2 Isolation product Crude Product step2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Verification gcms GC-MS Analysis product->gcms Purity & Identity Confirmation final_product Pure this compound nmr->final_product gcms->final_product

Caption: Workflow for the synthesis and characterization of this compound.

References

A Technical Guide to Determining the Solubility of 1-(3-Fluoropyridin-2-yl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 1-(3-Fluoropyridin-2-yl)ethanol in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and theoretical understanding to generate this critical data in-house.

Introduction: The Importance of Solubility Data

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various chemical and biological systems. For a compound like this compound, which may have applications in pharmaceutical and materials science, understanding its solubility in different organic solvents is crucial for:

  • Process Development and Optimization: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective liquid formulations.[1][2]

  • Preclinical Studies: Establishing suitable vehicles for in vitro and in vivo testing.

  • Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. Key factors influencing the solubility of this compound include:

  • Polarity: The presence of a hydroxyl group and a fluoropyridinyl moiety gives the molecule both polar and non-polar characteristics. Its solubility will be highest in solvents with similar polarity.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the fluorine atom can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

  • Crystalline Structure: The stability of the crystal lattice of the solid compound must be overcome by the solute-solvent interactions. Polymorphism can significantly impact solubility.[3]

Below is a conceptual diagram illustrating these influencing factors.

Caption: Conceptual diagram of factors affecting solubility.

Data Presentation: A Template for Your Findings

As no specific solubility data for this compound in organic solvents is currently published, the following table is provided as a template for researchers to record their experimentally determined data. This structured format will allow for easy comparison and analysis.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of AnalysisNotes
Methanol25HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Isopropanol25HPLC/UV-Vis
Acetone25HPLC/UV-Vis
Acetonitrile25HPLC/UV-Vis
Ethyl Acetate25HPLC/UV-Vis
Dichloromethane25HPLC/UV-Vis
Toluene25HPLC/UV-Vis
Add other solvents

Experimental Protocols for Solubility Determination

The determination of thermodynamic (or equilibrium) solubility is crucial for understanding the stable state of a saturated solution. The shake-flask method is widely regarded as the "gold standard" for this purpose.[4][5][6]

The Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Materials and Equipment:

  • This compound (ensure purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical not to disturb the solid at the bottom.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for the experiment or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

The following diagram outlines the workflow for the shake-flask method.

G Experimental Workflow for Shake-Flask Solubility Determination Start Start Prep Add excess solute to solvent in vial Start->Prep Equilibrate Equilibrate in temperature-controlled shaker (24-72h) Prep->Equilibrate Separate Phase Separation (Settle or Centrifuge) Equilibrate->Separate Sample Withdraw supernatant Separate->Sample Filter Filter supernatant (e.g., 0.22 µm filter) Sample->Filter Dilute Accurately dilute the filtrate Filter->Dilute Analyze Quantify concentration (e.g., HPLC, UV-Vis) Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for the shake-flask solubility method.

Kinetic Solubility Determination

For high-throughput screening purposes, kinetic solubility methods are often employed. These methods are faster but may not represent true thermodynamic equilibrium. A common approach is the solvent precipitation method.

Brief Protocol:

  • Prepare a high-concentration stock solution of this compound in a strong organic solvent like dimethyl sulfoxide (DMSO).[2]

  • Add small aliquots of this stock solution to an aqueous buffer or the organic solvent of interest.

  • Monitor the solution for the first sign of precipitation, often using nephelometry (light scattering) or UV-Vis spectroscopy.[7]

  • The concentration at which precipitation occurs is defined as the kinetic solubility.

Conclusion

References

Thermal Stability of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of 1-(3-Fluoropyridin-2-yl)ethanol is not publicly available. This guide is therefore based on established principles of organic chemistry, thermal analysis of analogous compounds, and predictive assessments of potential degradation pathways. The quantitative data presented is illustrative and intended to guide future experimental work.

Introduction

This compound is a substituted pyridyl alcohol of interest in medicinal chemistry and materials science. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, detailed experimental protocols for its analysis, and predicted degradation pathways. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Predicted Thermal Stability Profile

The thermal stability of this compound is dictated by the interplay of the pyridine ring, the fluoro substituent, and the ethanol side chain.

  • Pyridine Ring: The pyridine ring itself is thermally robust, with decomposition typically occurring at temperatures above 700°C.[1] However, substituents can significantly lower this decomposition temperature.

  • Ethanol Side Chain: The ethanol group is the most probable site of initial thermal degradation. Alcohols can undergo dehydration to form alkenes or oxidation to aldehydes and carboxylic acids.

  • C-F Bond: The carbon-fluorine bond on the pyridine ring is exceptionally strong and is expected to be one of the last bonds to cleave during thermal decomposition.

Based on these considerations, this compound is predicted to be moderately stable. Initial degradation is likely to involve the ethanol side chain at temperatures significantly lower than the decomposition of the core pyridine structure.

Quantitative Thermal Analysis (Illustrative Data)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying thermal stability. The following table summarizes the type of data that would be obtained from such analyses.

ParameterTechniqueIllustrative ValueInterpretation
Onset of Decomposition (Tonset)TGA180 - 220 °CThe temperature at which significant mass loss begins, indicating the start of thermal degradation.
Temperature of Maximum Decomposition Rate (Tmax)TGA/DTG230 - 270 °CThe temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve.
Residue at 600 °CTGA< 5% (in inert atm.)The percentage of non-volatile material remaining at high temperatures. A low residue suggests complete decomposition into volatile products.
Melting Point (Tm)DSC80 - 100 °CThe temperature at which the solid-to-liquid phase transition occurs, appearing as an endothermic peak.
Enthalpy of Fusion (ΔHfus)DSC20 - 30 kJ/molThe heat absorbed during melting, providing information on the crystallinity of the material.
Exothermic EventsDSC> 250 °CPeaks indicating heat release, often associated with decomposition, oxidation, or crystallization events.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from this compound as a function of temperature, identifying thermal transitions such as melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Reference: An empty, hermetically sealed aluminum pan.

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C for 5 minutes.

      • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Determine the peak temperatures and enthalpies of these transitions.

Proposed Thermal Degradation Pathway

In the absence of experimental data, a plausible thermal degradation pathway for this compound can be proposed based on the known reactivity of its functional groups. The initial and primary degradation route is likely to be the dehydration of the ethanol side chain.

cluster_main Proposed Thermal Degradation Pathway A This compound B 3-Fluoro-2-vinylpyridine A->B - H2O (Dehydration) C Further Decomposition Products (e.g., pyridyl radicals, small volatile fragments) B->C High Temperature Fragmentation

Caption: Proposed primary thermal degradation pathway for this compound.

At elevated temperatures, the ethanol side chain is expected to undergo an elimination reaction, releasing a molecule of water to form 3-fluoro-2-vinylpyridine. This vinylpyridine derivative may then undergo further fragmentation or polymerization at higher temperatures.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is crucial for a comprehensive evaluation of the thermal stability of this compound.

cluster_workflow Experimental Workflow for Thermal Stability Assessment start Sample of This compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_ms TGA coupled with Mass Spectrometry (TGA-MS) tga->tga_ms data_analysis Data Analysis and Interpretation dsc->data_analysis tga_ms->data_analysis report Comprehensive Thermal Stability Report data_analysis->report

Caption: Recommended experimental workflow for assessing the thermal stability.

This workflow ensures that both the quantitative aspects of mass loss and the energetic changes associated with thermal transitions are captured. The coupling of TGA with mass spectrometry (TGA-MS) is highly recommended to identify the volatile degradation products, which would confirm the proposed degradation pathway.

Conclusion

While specific experimental data for this compound is currently lacking, this technical guide provides a robust framework for understanding and evaluating its thermal stability. Based on the analysis of its structural components, the compound is expected to exhibit moderate thermal stability, with degradation likely initiated at the ethanol side chain. The provided experimental protocols and workflows offer a clear path for researchers to obtain the necessary empirical data to validate these predictions and ensure the safe and effective use of this compound in various applications.

References

The Fluoropyridine Ring System: A Technical Guide to its Reactivity Profile for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The fluoropyridine ring system, in particular, has emerged as a privileged motif in drug design due to the profound influence of the fluorine substituent on the molecule's physicochemical properties and reactivity. This technical guide provides an in-depth exploration of the reactivity profile of fluoropyridines, offering a comprehensive resource for researchers engaged in the synthesis and functionalization of these valuable building blocks.

Electronic Properties and Positional Isomerism

The introduction of a highly electronegative fluorine atom significantly alters the electronic landscape of the pyridine ring. This perturbation is highly dependent on the position of the fluorine atom, leading to distinct reactivity profiles for 2-fluoro-, 3-fluoro-, and 4-fluoropyridine isomers. The electron-withdrawing nature of fluorine generally deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly when the fluorine is located at the 2- or 4-position. This activation is a consequence of the stabilization of the negatively charged Meisenheimer intermediate through inductive and mesomeric effects.

The basicity of the pyridine nitrogen is also markedly influenced by the fluorine's position, as reflected in their pKa values. This modulation of pKa can be critical in drug design for optimizing drug-target interactions and pharmacokinetic properties.[1]

Table 1: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives [1]

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.95

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for the functionalization of fluoropyridines. The high electronegativity of fluorine makes it a good leaving group, especially when positioned at the 2- or 4-positions, which are activated by the ring nitrogen. Reactions of 2-fluoropyridines are reported to be significantly faster than their 2-chloro counterparts.[2][3]

General Reactivity Trend

The general order of reactivity for nucleophilic aromatic substitution on halopyridines is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.

Regioselectivity

Nucleophilic attack preferentially occurs at the positions ortho and para to the ring nitrogen (C2, C4, and C6). In substituted fluoropyridines, the regioselectivity is governed by the electronic effects of both the fluorine and other substituents.

Table 2: Quantitative Data for Nucleophilic Aromatic Substitution on 2-Fluoropyridines

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
ButanolNaHTHF65122-Butoxypyridine>95[2]
MorpholineK₂CO₃DMF80122-(Morpholin-4-yl)pyridine>95[2]
IndoleNaHTHF65122-(1H-Indol-1-yl)pyridine>95[2]
ThiophenolK₂CO₃DMF2512-(Phenylthio)pyridine>95[2]
KCN18-crown-6MeCN8012Pyridine-2-carbonitrile~80[2]
Experimental Protocol: General Procedure for SNAr of 2-Fluoropyridine[2]

To a solution of 2-fluoropyridine (1.0 equiv) in an appropriate solvent (e.g., THF, DMF, MeCN), the nucleophile (1.1-1.5 equiv) and a suitable base (e.g., NaH, K₂CO₃) are added. The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Electrophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, further amplified by the presence of a fluorine atom, generally makes electrophilic aromatic substitution challenging. These reactions typically require harsh conditions and often result in low yields. The substitution is directed primarily to the 3- and 5-positions.

Nitration: The nitration of fluoropyridines is not well-documented with high yields. For instance, the nitration of 2-aminopyridine, a related substrate, proceeds with a 41% yield under specific conditions, highlighting the challenges of such transformations.[4]

Halogenation: Direct halogenation of fluoropyridines is also a challenging transformation. Alternative methods, such as those involving in situ generation of the halogenating agent, have been developed for other aromatic systems and may be applicable.[5][6]

Friedel-Crafts Acylation: Friedel-Crafts reactions on pyridine derivatives are generally difficult due to the coordination of the Lewis acid catalyst with the basic nitrogen atom, which deactivates the ring.[7] While there are reports of Friedel-Crafts acylation on pyridinium-based ionic liquids, specific high-yield protocols for simple fluoropyridines are scarce.[8]

Metalation and C-H Functionalization

Directed ortho-metalation (DoM) and other C-H activation strategies provide powerful tools for the regioselective functionalization of the fluoropyridine ring. The choice of the base and reaction conditions is crucial for controlling the site of metalation.

Regioselectivity of Metalation: The regioselectivity of deprotonation is influenced by the position of the fluorine atom and the presence of other directing groups. For 3-fluoropyridine, metalation can be directed to either the C2 or C4 position depending on the base and additives used. For instance, TMPMgCl·LiCl can deprotonate at the 2-position, while the addition of BF₃·OEt₂ can switch the selectivity.[9]

Table 3: Regioselective Metalation of 3-Fluoropyridine [9]

ReagentAdditivePosition of Metalation
TMPMgCl·LiClNone2
TMPZnCl·LiClNone2
TMP₂Zn·2MgCl₂·2LiClNone4
TMPMgCl·LiClBF₃·OEt₂4
Experimental Protocol: C-H Fluorination of Pyridines[2]

In a glovebox, the pyridine substrate (1.0 equiv) is dissolved in anhydrous acetonitrile. Silver(II) fluoride (AgF₂, 2.0 equiv) is added, and the reaction vessel is sealed and stirred at room temperature. The reaction progress is monitored by GC/MS or TLC. Upon completion, the reaction mixture is filtered through a short plug of silica gel and the solvent is evaporated to yield the fluorinated pyridine. For reactions conducted outside a glovebox, weighing the AgF₂ quickly in the air and assembling the reaction under an inert atmosphere gives comparable yields.[2] A reaction of 2-ethylpyridine with 2 equivalents of AgF₂ for 15 minutes resulted in a 38% yield of the 6-fluoropyridine.[2]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the construction of C-C bonds and the synthesis of complex biaryl and heteroaryl structures containing the fluoropyridine motif.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of fluoropyridine-boronic acids or their derivatives with aryl halides is a widely used method. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Table 4: Representative Yields for Suzuki-Miyaura Coupling of Fluoropyridine Derivatives

Fluoropyridine SubstrateCoupling PartnerCatalystLigandBaseSolventYield (%)Reference
2-Fluoropyridine-3-boronic acidAryl bromidePd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O70-90
3-Fluoropyridine-4-boronic acidAryl iodidePd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O85[10]
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and halo-fluoropyridines. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol: Sonogashira Cross-Coupling of 6-Bromo-3-fluoropicolinonitrile

To a degassed solution of 6-bromo-3-fluoropicolinonitrile (1.1 equiv) in a mixture of THF and Et₃N (2:1), Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) are added. After further degassing, the terminal alkyne (1.0 equiv) is added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is then worked up to isolate the coupled product.

Reactivity of N-Fluoropyridinium Salts

N-Fluoropyridinium salts are versatile reagents that act as electrophilic fluorinating agents. Their reactivity can be tuned by modifying the substituents on the pyridine ring and the nature of the counter-anion. They are used to fluorinate a wide range of nucleophiles, including enolates, carbanions, and electron-rich aromatic compounds.

Applications in Drug Discovery: Signaling Pathways and Workflows

Fluoropyridine moieties are integral components of numerous drug candidates, particularly kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3][11] Its dysregulation is implicated in many cancers, making it a key target for drug development.[12][13] Several kinase inhibitors targeting this pathway incorporate a fluoropyridine scaffold.

References

Whitepaper: Methodological & Application Guide to the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation is a hallmark of various human cancers, making it a primary target for therapeutic intervention.[4][5][6] Aberrant pathway activation, often driven by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis.[5][6][7]

This technical guide provides an in-depth overview of the PI3K/AKT/mTOR pathway, detailed protocols for its experimental analysis, and a discussion of its application in modern drug development. The methodologies and data presented herein are intended to equip researchers with the foundational knowledge required to effectively investigate and target this crucial signaling network.

The Core Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), by extracellular signals like growth factors and insulin.[2][7] This activation recruits and activates PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2]

PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including the serine/threonine kinase AKT (also known as Protein Kinase B) and its activator, PDK1.[7] At the membrane, AKT is partially activated by PDK1 via phosphorylation at threonine 308 (Thr308).[7] Full activation of AKT requires a second phosphorylation at serine 473 (Ser473) by the mTOR Complex 2 (mTORC2).[7]

Once fully activated, AKT phosphorylates a multitude of downstream substrates, orchestrating a range of cellular activities.[7] A key downstream effector is the mTOR Complex 1 (mTORC1), which is activated by AKT and promotes protein synthesis, cell growth, and proliferation.[4][7] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3, thereby inhibiting AKT activation.[1][7]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates PDK1 PDK1 PDK1->AKT P-Thr308 mTORC2 mTORC2 mTORC2->AKT P-Ser473 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Figure 1: The core PI3K/AKT/mTOR signaling cascade.

Methodologies for Pathway Analysis

Investigating the PI3K/AKT/mTOR pathway requires robust and specific experimental techniques. This section details the protocols for three fundamental assays: Western Blotting for protein phosphorylation analysis, in vitro Kinase Assays for direct enzymatic activity measurement, and Cell Viability Assays to determine functional outcomes.

Experimental Workflow: Inhibitor Analysis

A typical workflow for assessing the efficacy of a novel pathway inhibitor involves a multi-step process, starting from cell culture and treatment, followed by molecular and cellular assays to determine the inhibitor's effect on the pathway and on cell viability.

Experimental_Workflow A 1. Cell Culture (e.g., MDA-MB-231) B 2. Inhibitor Treatment (Dose-response & Time-course) A->B C 3. Cell Lysis (Add phosphatase inhibitors) B->C D 4a. Western Blot (p-AKT, Total AKT) C->D E 4b. In Vitro Kinase Assay (Measure PI3K activity) C->E F 4c. MTT Cell Viability Assay (Measure metabolic activity) C->F G 5. Data Analysis (Quantify bands, Calculate IC50) D->G E->G F->G

Figure 2: Standard workflow for testing a PI3K pathway inhibitor.

Protocol: Western Blot for Phosphorylated AKT (p-AKT)

Western blotting is essential for observing the phosphorylation status of key pathway proteins, which directly indicates pathway activity. Detecting phosphorylated AKT at Serine 473 is a common method to assess the inhibitory effect of a compound on the PI3K pathway.[8][9]

  • 1. Cell Lysis:

    • After treating cells with the inhibitor, wash them twice with ice-cold phosphate-buffered saline (PBS).[8]

    • Lyse cells in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[8][10]

    • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[8]

    • Collect the supernatant and determine protein concentration using a BCA assay.[8]

  • 2. SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples. Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[8]

    • Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • 3. Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[8][10]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473), typically at a 1:1000 dilution in blocking buffer.[8]

    • Wash the membrane three times for 10 minutes each with TBST.[8]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.[8]

  • 4. Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[11]

    • Capture the signal using a digital imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.[11]

    • Quantify band intensities using densitometry software.[11]

Protocol: In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and is a standard method for determining the potency (e.g., IC50) of inhibitors in a cell-free system.[12] Luminescent assays, such as ADP-Glo™, are commonly used.[13]

  • 1. Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[13]

    • Prepare the lipid substrate (e.g., PIP2) and ATP solutions.[13][14]

    • Serially dilute the test inhibitor in the appropriate solvent (e.g., DMSO).[14]

  • 2. Kinase Reaction:

    • In a 384-well plate, add the inhibitor or vehicle control.[13]

    • Add the purified PI3K enzyme and the lipid substrate mixture. Pre-incubate for 10 minutes.[13][14]

    • Initiate the reaction by adding ATP.[11][13]

    • Incubate at room temperature for 60 minutes.[13]

  • 3. Signal Detection (ADP-Glo™ format):

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.[11][13]

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce light.[11][13]

    • Incubate as recommended by the manufacturer.

    • Measure luminescence using a microplate reader.[11]

  • 4. Data Analysis:

    • The luminescent signal is directly proportional to PI3K activity.[13]

    • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after inhibitor treatment.[15]

  • 1. Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[16]

    • Treat the cells with various concentrations of the PI3K inhibitor for a desired period (e.g., 72 hours).[16] Include a vehicle-only control.

  • 2. MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

    • Incubate the plate for 1.5 to 4 hours in a humidified incubator (e.g., 37°C, 5% CO₂).[16][17] During this time, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]

  • 3. Solubilization and Measurement:

    • Remove the MTT solution.[16]

    • Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • 4. Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Application in Drug Development & Quantitative Data

Targeting the PI3K/AKT/mTOR pathway is a major focus in oncology drug development.[18][19] The methodologies described above are crucial for identifying and characterizing novel inhibitors. The primary metric for evaluating an inhibitor's potency is its half-maximal inhibitory concentration (IC50), determined through in vitro kinase assays.

The table below presents sample IC50 values for several well-known PI3K inhibitors against different Class I PI3K isoforms. This data highlights the varying selectivity profiles of these compounds, which can influence their therapeutic efficacy and side-effect profiles.

Compound PI3Kα (IC50, nM) PI3Kβ (IC50, nM) PI3Kδ (IC50, nM) PI3Kγ (IC50, nM) Selectivity Profile
Buparlisib (BKM120)52166116262Pan-PI3K[6]
Alpelisib (BYL719)51156290250α-selective
Idelalisib8205602.521δ-selective
Wortmannin~5~5~5~5Pan-PI3K (Non-selective)[20]
TG-100-115>1000>100023583γ/δ-selective[6]

Table 1: Comparative IC50 values of various PI3K inhibitors against Class I isoforms. Lower values indicate higher potency. Data is illustrative and compiled from multiple sources.

The clinical development of these inhibitors has led to approved therapies such as Alpelisib for certain types of breast cancer.[19] However, challenges such as drug resistance and on-target toxicities remain significant hurdles, necessitating the continued development of more selective inhibitors and combination therapies.[4][19]

Conclusion

The PI3K/AKT/mTOR pathway remains a pivotal target in biomedical research and drug discovery. A thorough understanding of its complex signaling network, coupled with the rigorous application of the detailed experimental protocols outlined in this guide, is essential for advancing the field. The ability to accurately measure pathway inhibition through techniques like Western blotting and kinase assays, and to correlate this with functional outcomes like cell viability, provides a robust framework for the preclinical evaluation of novel therapeutic agents. As research progresses, these foundational methodologies will continue to be indispensable tools for developing more effective and targeted cancer therapies.

References

An In-depth Technical Guide to the Grignard Reaction Protocol for the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive protocol for the synthesis of 1-(3-fluoropyridin-2-yl)ethanol, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is centered around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, data presentation in tabular format, and a visual representation of the reaction workflow.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction in which an organomagnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon atom, such as that in a carbonyl group.[1][2] The synthesis of this compound is achieved by the reaction of a 3-fluoropyridin-2-ylmagnesium halide with acetaldehyde. This is followed by an acidic workup to protonate the resulting alkoxide and yield the desired secondary alcohol.[3][4] The fluorinated pyridine moiety is a significant structural motif in many biologically active molecules, enhancing properties such as metabolic stability and binding affinity.[5]

Reaction Scheme

The overall two-step reaction scheme for the synthesis of this compound is presented below. The first step involves the formation of the Grignard reagent from 2-bromo-3-fluoropyridine. The second step is the nucleophilic addition of this reagent to acetaldehyde.

Step 1: Formation of 3-Fluoropyridin-2-ylmagnesium Bromide

2-Bromo-3-fluoropyridine + Mg → 3-Fluoropyridin-2-ylmagnesium bromide

Step 2: Reaction with Acetaldehyde and Workup

3-Fluoropyridin-2-ylmagnesium bromide + CH₃CHO → Intermediate Alkoxide

Intermediate Alkoxide + H₃O⁺ → this compound

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use. Anhydrous solvents are critical for the success of the Grignard reaction.[6][7]

3.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Bromo-3-fluoropyridine175.988.80 g50.0Starting material
Magnesium turnings24.311.46 g60.0Activated
Iodine253.811 crystal-Initiator
Anhydrous Tetrahydrofuran (THF)72.11150 mL-Solvent
Acetaldehyde44.052.64 g (3.4 mL)60.0Freshly distilled
Saturated aq. NH₄Cl-100 mL-Quenching solution
Diethyl ether74.12200 mL-Extraction solvent
Anhydrous Magnesium Sulfate120.3710 g-Drying agent

3.2 Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

3.3 Procedure

Step 1: Preparation of the Grignard Reagent (3-Fluoropyridin-2-ylmagnesium Bromide)

  • To the flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.46 g, 60.0 mmol) and a single crystal of iodine.

  • Assemble the glassware and flush the system with dry nitrogen gas.

  • In the dropping funnel, prepare a solution of 2-bromo-3-fluoropyridine (8.80 g, 50.0 mmol) in 50 mL of anhydrous THF.

  • Add approximately 5 mL of the 2-bromo-3-fluoropyridine solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining 2-bromo-3-fluoropyridine solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grey-to-brown mixture.

Step 2: Reaction with Acetaldehyde

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Prepare a solution of freshly distilled acetaldehyde (2.64 g, 60.0 mmol) in 20 mL of anhydrous THF in the dropping funnel.

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture again to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

3.4 Expected Yield and Characterization

ParameterExpected Value
Theoretical Yield7.05 g
Typical % Yield60-75%
Physical AppearanceColorless to pale yellow oil
¹H NMRConsistent with the structure of this compound
¹³C NMRConsistent with the structure of this compound
Mass Spectrometry[M+H]⁺ peak corresponding to the molecular weight

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Grignard_Synthesis_Workflow start Start: Materials Preparation reagent_prep Grignard Reagent Formation (2-Bromo-3-fluoropyridine + Mg in THF) start->reagent_prep 1 reaction Reaction with Aldehyde (Addition of Acetaldehyde at 0°C) reagent_prep->reaction 2 workup Aqueous Work-up (Quench with sat. aq. NH4Cl) reaction->workup 3 extraction Extraction (with Diethyl Ether) workup->extraction 4 purification Purification (Column Chromatography) extraction->purification 5 product Final Product: This compound purification->product 6

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere.

  • Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.

  • Acetaldehyde is volatile and flammable. Handle in a well-ventilated fume hood.

  • The quenching of the reaction is exothermic. Perform this step slowly and with cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

An In-depth Technical Guide to the Purification of 1-(3-Fluoropyridin-2-yl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the purification of 1-(3-Fluoropyridin-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. The following sections detail the necessary materials, step-by-step procedures, and expected outcomes for achieving high purity of the target compound using silica gel column chromatography.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals.[1][2] Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible experimental results in biological assays.[3]

Column chromatography is a widely utilized and effective technique for the purification of organic compounds.[4] This method is particularly well-suited for separating the target compound from unreacted starting materials, byproducts, and other impurities that may be present after its synthesis. This guide outlines a robust protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase.

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. As a fluorinated pyridine derivative containing a hydroxyl group, the compound is expected to be polar. The basic nature of the pyridine ring can sometimes lead to peak tailing on standard silica gel columns due to interactions with acidic silanol groups.[5] To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the mobile phase to improve peak shape and separation efficiency.[6]

The selection of an appropriate solvent system (mobile phase) is critical for successful separation.[7] Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal mobile phase composition prior to performing column chromatography. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from any impurities.[6]

Experimental Protocol: Purification by Flash Column Chromatography

This protocol details the materials and methodology for the purification of this compound on a laboratory scale.

3.1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Triethylamine (TEA)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Flash chromatography column

  • Fraction collector

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

3.2. Detailed Methodology

  • Preparation of the Crude Sample:

    • Following the synthetic work-up, dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the solution and concentrate the mixture to dryness using a rotary evaporator. This "dry loading" technique often results in better separation.[6][8]

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude compound by weight for effective separation.[4]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).

    • Carefully pour the slurry into the column, allowing the excess solvent to drain, ensuring an evenly packed bed free of air bubbles.[4]

  • Elution and Fraction Collection:

    • A gradient elution is often effective for separating compounds with different polarities.[9]

    • Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in hexanes with 0.1% TEA) and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of a consistent volume and monitor the elution process using TLC.

  • Analysis of Fractions:

    • Spot each collected fraction onto a TLC plate.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions containing the pure this compound.

  • Isolation of the Purified Compound:

    • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

    • The resulting purified compound can be further dried under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound using the protocol described above.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 10% to 50% Ethyl Acetate in Hexanes (+0.1% TEA)
Flow Rate 20-30 mL/min
Detection UV at 254 nm (TLC)
Expected Rf of Pure Compound ~0.3 in 30% EtOAc/Hexanes
Crude Sample Load 1.0 g
Silica Gel Amount 40 g
Yield of Pure Compound 0.85 g (85%)
Purity (by HPLC) >98%

Visualization of the Purification Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by column chromatography.

PurificationWorkflow cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Crude Crude this compound Dissolve Dissolve in DCM Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry Dry Loading Adsorb->Dry Load Load Sample onto Column Dry->Load Pack Pack Column with Silica Gel Slurry Pack->Load Elute Gradient Elution (EtOAc/Hexanes + TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis of Fractions Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this technical guide provides a reliable method for the purification of this compound using silica gel column chromatography. By carefully selecting the mobile phase and employing proper chromatographic techniques, researchers and drug development professionals can obtain this valuable intermediate in high purity, which is essential for subsequent synthetic steps and biological evaluations. The use of a basic modifier like triethylamine is a key consideration for achieving optimal separation of pyridine-containing compounds.

References

Recrystallization Techniques for 1-(3-Fluoropyridin-2-yl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for the purification of 1-(3-Fluoropyridin-2-yl)ethanol via recrystallization. Due to the absence of specific published recrystallization data for this compound, this document outlines a systematic approach to developing a robust purification protocol. The methodologies presented are based on established principles of crystallization for organic compounds, particularly for heterocyclic and fluorinated molecules relevant to the pharmaceutical industry.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. This differential solubility allows for the selective crystallization of the pure compound upon cooling, while the impurities are left behind in the solution (mother liquor).

For a molecule like this compound, which possesses a polar pyridine ring, a hydroxyl group capable of hydrogen bonding, and a fluorinated substituent, the choice of solvent is critical and will be influenced by these structural features.

Physicochemical Properties and Solvent Selection Strategy

A systematic approach to solvent selection is the cornerstone of developing an effective recrystallization protocol. The polarity of this compound suggests that polar protic and aprotic solvents are likely candidates for solubilization.

Predicted Solubility Profile

Based on the structure of this compound, a preliminary solubility profile can be predicted to guide the experimental solvent screening process. The pyridine nitrogen and the hydroxyl group can engage in hydrogen bonding, suggesting solubility in protic solvents like water and alcohols. The aromatic and fluorinated nature of the molecule may also allow for dissolution in certain polar aprotic and non-polar aromatic solvents.

A logical workflow for selecting an appropriate solvent system is crucial for efficient process development.

Recrystallization_Logic A Start: Crude this compound B Solvent Screening (Small Scale) A->B C Single Solvent System Evaluation B->C D Mixed Solvent System Evaluation B->D E Good Solubility in Hot Solvent? C->E Test I Identify 'Good' Solvent (Soluble when Hot) D->I F Poor Solubility in Cold Solvent? E->F Yes L Re-evaluate Solvent Choices E->L No G High Recovery of Crystals? F->G Yes F->L No H Proceed with Single Solvent Recrystallization G->H Yes G->L No M End: Optimized Recrystallization Protocol H->M J Identify Miscible 'Anti-Solvent' (Insoluble when Cold) I->J K Proceed with Mixed Solvent Recrystallization J->K K->M L->B

Caption: Logical workflow for selecting a suitable recrystallization solvent system.

Experimental Protocols

The following sections detail the experimental procedures for determining the optimal recrystallization conditions for this compound.

Solvent Screening Protocol

Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into a series of test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Add more of the hot solvent dropwise if necessary to achieve complete dissolution.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe and record the formation of crystals, noting the quantity and quality of the precipitate.

  • Based on these observations, select the most promising single solvent or identify a suitable pair for a mixed-solvent system (one in which the compound is soluble and one in which it is sparingly soluble).

Recrystallization Workflow

The general workflow for recrystallization, once a suitable solvent system is identified, follows a series of defined steps to ensure high purity and yield.

Recrystallization_Workflow cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Isolation and Drying A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C D Cooling in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals under Vacuum F->G

Caption: General experimental workflow for the recrystallization process.

Quantitative Recrystallization Protocol

Objective: To purify a larger quantity of this compound and determine the yield and purity.

Materials:

  • Crude this compound (e.g., 5.0 g)

  • Optimal solvent or solvent system identified in the screening

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

  • Gradually add more hot solvent until the solid is completely dissolved.

  • If using a mixed solvent system, dissolve the compound in a minimal amount of the "good" hot solvent, then add the "anti-solvent" dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

  • Determine the weight of the purified product and calculate the percent recovery.

  • Analyze the purity of the recrystallized product using appropriate analytical techniques (e.g., melting point, HPLC, NMR spectroscopy).

Data Presentation

The results from the solvent screening and quantitative recrystallization should be tabulated for clear comparison and decision-making.

Hypothetical Solvent Screening Data
SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingObservations
WaterSparingly SolubleSolubleAbundant, fine needlesPotential for high recovery
EthanolSolubleVery SolubleMinimalToo soluble
IsopropanolSparingly SolubleSolubleGood, well-formed prismsPromising candidate
Ethyl AcetateModerately SolubleVery SolubleSome crystals, oily residueOiling out may be an issue
TolueneInsolubleSparingly SolubleSlow, large crystalsMay be suitable for slow growth
HeptaneInsolubleInsolubleNoneNot a suitable solvent
Hypothetical Quantitative Recrystallization Data
ParameterValue
Initial Mass of Crude Product5.00 g
Recrystallization Solvent SystemIsopropanol/Water (9:1)
Volume of Solvent Used45 mL
Mass of Purified Product4.25 g
Percent Recovery 85%
Melting Point of Crude Product68-72 °C
Melting Point of Purified Product75-76 °C
Purity by HPLC (Crude)95.2%
Purity by HPLC (Purified)99.8%

Conclusion

This guide provides a systematic framework for developing a robust recrystallization protocol for this compound. By following the outlined solvent screening and quantitative recrystallization procedures, researchers can effectively purify this compound for use in drug discovery and development. The key to successful recrystallization lies in the meticulous selection of a suitable solvent system and the careful control of the cooling process to ensure the formation of high-purity crystals with a good yield. The provided hypothetical data tables serve as a template for organizing and interpreting experimental results.

The Strategic Utility of 1-(3-Fluoropyridin-2-yl)ethanol in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and potential applications of the fluorinated building block, 1-(3-Fluoropyridin-2-yl)ethanol, in the field of medicinal chemistry. The strategic incorporation of fluorine atoms and the inherent reactivity of the pyridinyl ethanol scaffold make this compound a valuable, albeit under-documented, intermediate for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its probable synthesis, potential applications in the design of kinase inhibitors, and detailed, plausible experimental protocols.

Introduction: The Significance of Fluoropyridines in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2] The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity and pKa.[3] The pyridine ring, a common motif in numerous pharmaceuticals, serves as a versatile scaffold for engaging with biological targets. Consequently, fluorinated pyridines have become indispensable building blocks in the design of novel therapeutics across various disease areas, including oncology and neurology.[4][5]

This compound combines the beneficial properties of a fluoropyridine core with a reactive ethanol side chain, offering multiple avenues for derivatization and incorporation into larger, more complex bioactive molecules.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively reported in peer-reviewed literature, its preparation can be logically inferred from established synthetic methodologies for analogous compounds. Two primary retrosynthetic approaches are proposed: the reduction of a ketone precursor and the addition of a methyl group to an aldehyde precursor.

Proposed Synthetic Pathway

A plausible and practical synthesis involves a two-step process starting from 3-fluoropyridine:

  • Friedel-Crafts Acylation: Acylation of 3-fluoropyridine with acetyl chloride or acetic anhydride under Friedel-Crafts conditions would yield the ketone intermediate, 1-(3-fluoropyridin-2-yl)ethan-1-one.

  • Reduction of the Ketone: Subsequent reduction of the ketone using a mild reducing agent such as sodium borohydride would afford the desired product, this compound. This method is analogous to the reduction of similar bromopyridinyl ketones.[2]

Alternatively, a Grignard reaction between 3-fluoropyridine-2-carbaldehyde and a methylmagnesium halide would also yield the target secondary alcohol. The aldehyde precursor is commercially available and its synthesis has been described.[5]

G cluster_synthesis Proposed Synthesis of this compound 3-Fluoropyridine 3-Fluoropyridine 1-(3-fluoropyridin-2-yl)ethan-1-one 1-(3-fluoropyridin-2-yl)ethan-1-one 3-Fluoropyridine->1-(3-fluoropyridin-2-yl)ethan-1-one 1. Acetyl Chloride, AlCl3 (Friedel-Crafts Acylation) This compound This compound 1-(3-fluoropyridin-2-yl)ethan-1-one->this compound 2. NaBH4, Methanol (Reduction)

Figure 1: Proposed two-step synthesis of this compound.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The this compound building block is particularly well-suited for the synthesis of kinase inhibitors. The pyridine core can serve as a hinge-binding motif, a common feature in many kinase inhibitors, while the ethanol side chain provides a versatile handle for introducing substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

General Workflow for Kinase Inhibitor Synthesis

A general workflow for the incorporation of the this compound scaffold into a kinase inhibitor might involve the following key transformations:

  • Activation of the Hydroxyl Group: The hydroxyl group of the ethanol moiety can be activated, for example, by conversion to a mesylate or tosylate, to facilitate subsequent nucleophilic substitution.

  • Palladium-Catalyzed Cross-Coupling: If the pyridine ring is further functionalized with a halogen (e.g., at the 5- or 6-position), palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination can be employed to introduce additional diversity.

  • Etherification or Amination: The activated ethanol side chain can be reacted with a variety of nucleophiles, such as phenols, anilines, or other heterocyclic amines, to generate a library of analogues for structure-activity relationship (SAR) studies.

G cluster_workflow General Workflow for Kinase Inhibitor Synthesis Start This compound Activation Activation of Hydroxyl Group (e.g., Mesylation) Start->Activation Intermediate Activated Intermediate Activation->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling If halogenated Derivatization Nucleophilic Substitution (Etherification/Amination) Intermediate->Derivatization Coupling->Derivatization Final_Product Kinase Inhibitor Candidate Derivatization->Final_Product G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Potential Kinase Inhibitor (derived from FPE) Inhibitor->RTK

References

An In-depth Technical Guide to the Oxidation of 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established protocols for the oxidation of the secondary alcohol, 1-(3-Fluoropyridin-2-yl)ethanol, to its corresponding ketone, 1-(3-Fluoropyridin-2-yl)ethanone. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document details several reliable oxidation methodologies, presents comparative quantitative data, and provides detailed experimental protocols and reaction workflows.

The selection of an appropriate oxidation method for a heteroaromatic alcohol like this compound requires careful consideration of factors such as functional group tolerance, reaction conditions (temperature, pH), and potential side reactions. The electron-deficient nature of the pyridine ring and the presence of a fluorine substituent can influence the reactivity of the molecule. This guide focuses on four widely-used and effective oxidation protocols: the Parikh-Doering oxidation, the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation.

Comparative Analysis of Oxidation Protocols

The following table summarizes the key quantitative parameters for the selected oxidation methods, based on general procedures and examples from the literature for structurally similar pyridyl alcohols. This allows for a direct comparison of their efficiency and requirements.

Oxidation ProtocolOxidizing AgentTypical Reagent Equivalents (Oxidant)SolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
Parikh-Doering SO₃•Pyridine / DMSO2.0 - 5.0CH₂Cl₂0 to RT0.5 - 3 h85 - 95[1]
Swern Oxalyl Chloride / DMSO1.1 - 2.0CH₂Cl₂-78 to RT0.5 - 2 h90 - 98[2][3]
Dess-Martin Dess-Martin Periodinane (DMP)1.1 - 1.5CH₂Cl₂RT0.5 - 4 h90 - 95[4][5][6][7]
TEMPO-catalyzed TEMPO / NaOCl0.01 - 0.1 (catalyst)CH₂Cl₂ / H₂O0 to RT0.5 - 2 h90 - 98[8][9][10][11]

Experimental Protocols

This section provides detailed experimental procedures for each of the four recommended oxidation methods. These protocols are based on established literature procedures for similar substrates and can be adapted for the oxidation of this compound.

Parikh-Doering Oxidation

The Parikh-Doering oxidation is a mild and efficient method that utilizes a sulfur trioxide pyridine complex to activate dimethyl sulfoxide (DMSO). A key advantage of this protocol is that it can be conducted at or near room temperature, avoiding the need for cryogenic conditions.[12]

Reaction Scheme:

Detailed Protocol:

  • To a solution of this compound (1.0 eq) and triethylamine (3.0 - 5.0 eq) in anhydrous dichloromethane (DCM, 10-20 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sulfur trioxide pyridine complex (2.0 - 4.0 eq) portion-wise at 0 °C.

  • To the resulting suspension, add anhydrous dimethyl sulfoxide (DMSO, 3.0 - 5.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(3-Fluoropyridin-2-yl)ethanone.

Swern Oxidation

The Swern oxidation is a widely used and highly reliable method known for its mild reaction conditions and broad functional group compatibility.[13][14] It employs oxalyl chloride or trifluoroacetic anhydride to activate DMSO. This procedure requires cryogenic temperatures.

Reaction Scheme:

Detailed Protocol:

  • To a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane (DCM, 10-20 volumes) in a three-necked flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.0 - 3.0 eq) in anhydrous DCM, maintaining the temperature below -60 °C. Stir the mixture for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30-60 minutes.

  • Add triethylamine (3.0 - 5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and selective method that uses a hypervalent iodine reagent, the Dess-Martin periodinane (DMP).[4][5][6][7] This reaction is typically performed at room temperature and has a simple work-up procedure.

Reaction Scheme:

Detailed Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10-20 volumes) in a round-bottom flask, add Dess-Martin periodinane (1.1 - 1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS. For acid-sensitive substrates, pyridine (1.0 - 2.0 eq) can be added as a buffer.[4][5]

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of alcohols in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[9][10] This method is often considered a "green" alternative due to the use of a catalyst and an inexpensive, readily available co-oxidant.

Reaction Scheme:

Detailed Protocol:

  • To a vigorously stirred biphasic mixture of a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 5 volumes), add TEMPO (0.01 - 0.1 eq) and potassium bromide (KBr, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.1 - 1.5 eq, commercial bleach) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with a 10% aqueous solution of sodium thiosulfate, then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for each of the described oxidation protocols.

Parikh_Doering_Oxidation cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound + Et3N in DCM B Add SO3-Pyridine at 0°C A->B C Add DMSO dropwise at 0°C B->C D Warm to RT Stir 1-3h C->D E Quench with H2O D->E F Extract with DCM E->F G Wash, Dry, Concentrate F->G H Column Chromatography G->H I 1-(3-Fluoropyridin-2-yl)ethanone H->I

Caption: Workflow for the Parikh-Doering Oxidation.

Swern_Oxidation cluster_activation Activator Formation cluster_reaction Oxidation cluster_workup Workup & Purification A Oxalyl Chloride in DCM at -78°C B Add DMSO at < -60°C A->B C Add Alcohol Solution at < -60°C B->C D Add Et3N at -78°C C->D E Warm to RT D->E F Quench with H2O E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J 1-(3-Fluoropyridin-2-yl)ethanone I->J

Caption: Workflow for the Swern Oxidation.

Dess_Martin_Oxidation cluster_reaction Reaction cluster_workup Workup & Purification A This compound in DCM B Add Dess-Martin Periodinane at RT A->B C Stir 1-4h at RT B->C D Quench with NaHCO3/Na2S2O3 C->D E Extract with Et2O D->E F Wash, Dry, Concentrate E->F G Column Chromatography F->G H 1-(3-Fluoropyridin-2-yl)ethanone G->H

Caption: Workflow for the Dess-Martin Periodinane Oxidation.

TEMPO_Oxidation cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Biphasic mixture: Alcohol in DCM + aq. NaHCO3 B Add TEMPO and KBr A->B C Cool to 0°C B->C D Add NaOCl dropwise at 0°C C->D E Stir 0.5-2h at 0°C D->E F Separate Layers E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J 1-(3-Fluoropyridin-2-yl)ethanone I->J

Caption: Workflow for the TEMPO-Catalyzed Oxidation.

References

Derivatization of the Hydroxyl Group of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the derivatization of the hydroxyl group of 1-(3-Fluoropyridin-2-yl)ethanol. This compound, featuring a stereogenic center and a fluorinated pyridine ring, is a valuable building block in medicinal chemistry. Derivatization of its secondary alcohol functionality allows for the modulation of its physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. This guide details proposed experimental protocols for common derivatization reactions, presents expected outcomes in structured tables, and includes graphical representations of the synthetic workflows.

Core Concepts in Derivatization

The hydroxyl group of this compound is a versatile functional handle for a variety of chemical transformations. The most common derivatization strategies involve the formation of esters and ethers, which can significantly alter the parent molecule's properties. The electron-withdrawing nature of the fluorine atom on the pyridine ring may influence the reactivity of the hydroxyl group, potentially requiring tailored reaction conditions.

Esterification of this compound

Esterification is a fundamental reaction for the derivatization of alcohols. The resulting esters are often used as prodrugs, which can be hydrolyzed in vivo to release the active parent alcohol. A common and effective method for the esterification of secondary alcohols is acylation with an acid anhydride or acyl chloride in the presence of a base.

Proposed Experimental Protocol: Acetylation

This protocol describes the acetylation of this compound using acetic anhydride and pyridine. Pyridine acts as both the solvent and the base, activating the acetic anhydride and scavenging the acetic acid byproduct.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Anhydrous pyridine

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of methanol.

  • Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the pure 1-(3-Fluoropyridin-2-yl)ethyl acetate.

Quantitative Data for Proposed Esterification

The following table summarizes the expected, yet hypothetical, quantitative data for the acetylation of this compound. The values are based on typical yields and reaction times for similar secondary alcohols.

ParameterValue
Reactants
This compound1.0 equiv.
Acetic Anhydride1.5 equiv.
PyridineSolvent/Base
Reaction Conditions
Temperature0 °C to Room Temp.
Reaction Time2 - 6 hours
Product 1-(3-Fluoropyridin-2-yl)ethyl acetate
Expected Yield 85 - 95%
Purification Silica Gel Chromatography

Etherification of this compound

Ether derivatives are generally more stable to hydrolysis than esters and are used to permanently modify the properties of a molecule. The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from alcohols.

Proposed Experimental Protocol: O-Methylation (Williamson Ether Synthesis)

This protocol details the O-methylation of this compound using a strong base to form the alkoxide, followed by reaction with an alkylating agent (methyl iodide).

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-(1-methoxyethyl)-3-fluoropyridine.

Quantitative Data for Proposed Etherification

The table below outlines the expected quantitative data for the O-methylation of this compound via the Williamson ether synthesis.

ParameterValue
Reactants
This compound1.0 equiv.
Sodium Hydride (NaH)1.2 equiv.
Methyl Iodide (CH₃I)1.5 equiv.
Reaction Conditions
SolventAnhydrous DMF or THF
Temperature0 °C to Room Temp.
Reaction Time4 - 12 hours
Product 2-(1-methoxyethyl)-3-fluoropyridine
Expected Yield 70 - 85%
Purification Silica Gel Chromatography

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for the derivatization of this compound.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_alcohol This compound dissolve Dissolve Alcohol in Pyridine start_alcohol->dissolve start_reagent Acetic Anhydride add_anhydride Add Acetic Anhydride start_reagent->add_anhydride start_base Pyridine start_base->dissolve cool Cool to 0 °C dissolve->cool cool->add_anhydride react Stir at Room Temp. add_anhydride->react quench Quench with Methanol react->quench evaporate Evaporate & Co-evaporate quench->evaporate extract Aqueous Work-up evaporate->extract purify Column Chromatography extract->purify product 1-(3-Fluoropyridin-2-yl)ethyl acetate purify->product

Caption: Workflow for the esterification of this compound.

Etherification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_alcohol This compound form_alkoxide Form Alkoxide with NaH start_alcohol->form_alkoxide start_base Sodium Hydride start_base->form_alkoxide start_alkylating Methyl Iodide add_alkylating Add Methyl Iodide start_alkylating->add_alkylating form_alkoxide->add_alkylating react Stir at Room Temp. add_alkylating->react quench Quench with NH4Cl (aq) react->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify product 2-(1-methoxyethyl)-3-fluoropyridine purify->product

Caption: Workflow for the etherification of this compound.

Conclusion

The derivatization of the hydroxyl group of this compound into esters and ethers provides a powerful strategy for modifying its properties for applications in drug discovery and development. The provided protocols for acetylation and O-methylation are based on well-established synthetic methodologies and serve as a solid foundation for the synthesis of a diverse range of derivatives. Researchers should note that the proposed reaction conditions may require optimization to achieve the desired yields and purity for specific derivatives. Further analytical characterization, including NMR spectroscopy and mass spectrometry, will be essential to confirm the structures of the synthesized compounds.

Chiral Resolution of Racemic 1-(3-Fluoropyridin-2-yl)ethanol Using High-Performance Liquid Chromatography: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of enantiomers is a critical step in the development of chiral drug candidates, as individual enantiomers of a racemic mixture can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of a proposed method for the chiral resolution of racemic 1-(3-Fluoropyridin-2-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details the experimental protocol for enantioselective separation using High-Performance Liquid Chromatography (HPLC), presents the expected quantitative data, and outlines the overall workflow.

Introduction to Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] For the resolution of enantiomers, specialized Chiral Stationary Phases (CSPs) are employed.[3][4] These CSPs create a chiral environment where the two enantiomers of a racemic compound form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, their separation.[3] The choice of the CSP and the mobile phase is crucial for achieving successful chiral resolution.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds.[3][5]

Proposed HPLC Method for Chiral Resolution

Based on the structural features of this compound, which contains a pyridine ring and a hydroxyl group, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is proposed. The following protocol provides a starting point for method development and optimization.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: A cellulose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a suitable starting point due to its versatility.[4]

  • Column: Dimensions of 4.6 mm i.d. x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol. The ratio can be adjusted to optimize resolution and retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Quantitative Data

The following table summarizes the anticipated results for the chiral separation of this compound based on the proposed method. These values are illustrative and may vary depending on the specific column and experimental conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 8.5 min10.2 min
Resolution (R_s) \multicolumn{2}{c
Selectivity Factor (α) \multicolumn{2}{c
Tailing Factor (T) 1.11.1

Definitions:

  • Retention Time (t_R): The time taken for each enantiomer to elute from the column.

  • Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers, indicating the separation power of the column for that specific pair.

  • Tailing Factor (T): A measure of peak asymmetry. A value of 1 indicates a perfectly symmetrical peak.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the chiral resolution of racemic this compound.

Chiral_Resolution_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separation Chiral Separation on CSP inject->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Peaks (t_R, Area) chromatogram->quantify calculate Calculate R_s, α quantify->calculate

Caption: Experimental workflow for HPLC-based chiral resolution.

Logical_Relationship racemic Racemic Mixture separation Differential Interaction racemic->separation csp Chiral Stationary Phase (CSP) csp->separation mobile_phase Mobile Phase mobile_phase->separation enantiomer1 Enantiomer 1 enantiomer2 Enantiomer 2 separation->enantiomer1 Different Retention Times separation->enantiomer2

Caption: Logical relationship of components in chiral separation.

Conclusion

This technical guide outlines a robust starting method for the chiral resolution of racemic this compound using HPLC with a polysaccharide-based chiral stationary phase. The provided experimental protocol, expected quantitative data, and workflow diagrams serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Method optimization, including screening different chiral stationary phases and mobile phase compositions, may be necessary to achieve the desired level of separation for specific applications.

References

An In-depth Technical Guide to the Lipase-Catalyzed Kinetic Resolution of 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles, experimental protocols, and expected outcomes for the lipase-catalyzed kinetic resolution of racemic 1-(3-Fluoropyridin-2-yl)ethanol. This process is a crucial step in the synthesis of enantiomerically pure forms of this compound, which are valuable chiral building blocks in the pharmaceutical industry.

Introduction to Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. The technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In lipase-catalyzed kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol at a much higher rate than the other.[1][2] This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated.

The key advantages of using lipases as biocatalysts include:

  • High Enantioselectivity: Many lipases, particularly Candida antarctica lipase B (CALB), exhibit high enantioselectivity (E > 100) for a wide range of secondary alcohols.[3]

  • Mild Reaction Conditions: Enzymatic resolutions are typically conducted under mild temperature and pH conditions, which helps to prevent the degradation of sensitive substrates and products.[1]

  • Environmental Sustainability: Lipases are biodegradable and can often be used in greener solvent systems, aligning with the principles of green chemistry.[1]

A notable limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[2] However, dynamic kinetic resolution (DKR) can be employed to overcome this limitation by incorporating a racemization catalyst for the slower-reacting enantiomer, potentially achieving a theoretical yield of 100%.[4][5][6]

Proposed Reaction Pathway

The kinetic resolution of racemic this compound is typically achieved through enantioselective acylation using a lipase. The enzyme preferentially catalyzes the transfer of an acyl group from an acyl donor to one of the alcohol's enantiomers. For instance, the (R)-enantiomer might be acylated to form the corresponding (R)-ester, leaving the (S)-alcohol unreacted.

G racemate Racemic this compound ((R/S)-Alcohol) s_alcohol (S)-1-(3-Fluoropyridin-2-yl)ethanol (Unreacted Alcohol) racemate->s_alcohol Slow Reaction r_ester (R)-Acetate (Acylated Product) racemate->r_ester Fast Reaction reagents Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate)

Figure 1: Proposed kinetic resolution of this compound.

Data Presentation: Screening of Lipases and Reaction Conditions

The selection of the appropriate lipase and the optimization of reaction conditions are critical for achieving high enantioselectivity and conversion. The following table summarizes hypothetical yet realistic data from a screening experiment for the kinetic resolution of this compound. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a primary candidate due to its broad substrate scope and high enantioselectivity.[3][7]

EntryLipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)¹ee_s (%)²ee_p (%)³E-value⁴
1Novozym 435 (CALB)Vinyl AcetateMTBE30648>9996>200
2Novozym 435 (CALB)Isopropenyl AcetateToluene308509898196
3Novozym 435 (CALB)Vinyl ButyrateHexane40445958685
4Lipase PS (from Pseudomonas cepacia)Vinyl AcetateMTBE301242886120
5CALA (C. antarctica lipase A)Vinyl AcetateMTBE30243565446

¹ Conversion (c): Calculated as c = ee_s / (ee_s + ee_p).[8] ² Enantiomeric excess of substrate (ee_s): Refers to the unreacted alcohol. ³ Enantiomeric excess of product (ee_p): Refers to the formed ester. ⁴ Enantioselectivity (E): Calculated using the formula: E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)] or a similar established equation.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments in the lipase-catalyzed kinetic resolution of this compound.

This small-scale procedure is designed to efficiently screen various lipases and conditions.

  • Preparation: To a 4 mL glass vial equipped with a magnetic stir bar, add racemic this compound (e.g., 20 mg, 1 equivalent).

  • Solvent Addition: Add 2 mL of an anhydrous organic solvent (e.g., MTBE, hexane, or toluene).

  • Enzyme Addition: Add the lipase (e.g., 10-20 mg of immobilized lipase like Novozym 435).[1]

  • Initiation: Add the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).[1]

  • Reaction: Seal the vial and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Withdraw small aliquots (e.g., 10 µL) at set time intervals (e.g., 2, 4, 6, 24 hours). Quench the reaction in the aliquot by filtering out the enzyme through a small plug of silica gel and diluting with a suitable solvent (e.g., isopropanol).

  • Analysis: Analyze the samples by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of both the remaining alcohol (substrate) and the formed ester (product).

This protocol is for resolving a larger quantity of the racemic alcohol based on the optimized conditions from the screening.

  • Setup: To a round-bottom flask, add racemic this compound (e.g., 1.0 g, 1 equivalent) and the chosen anhydrous solvent (to achieve a concentration of 0.1-0.5 M).[1]

  • Enzyme: Add the optimal immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).[1]

  • Reaction Initiation: Begin stirring and bring the mixture to the optimal temperature. Add the acyl donor (typically 1.5 equivalents for ~50% conversion).[1]

  • Monitoring: Monitor the reaction's progress by taking and analyzing small samples via chiral HPLC or GC until the conversion is close to 50%.

  • Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with fresh solvent, dried, and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the enantioenriched alcohol and ester can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying catalytic cycle.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Racemic Alcohol to Solvent B Add Immobilized Lipase A->B C Add Acyl Donor B->C D Stir at Controlled Temperature C->D E Monitor by Chiral HPLC/GC D->E F Filter to Remove Lipase (Enzyme can be reused) E->F ~50% Conversion G Solvent Evaporation F->G H Column Chromatography G->H I Isolated Enantioenriched Alcohol and Ester H->I

Figure 2: Experimental workflow for lipase-catalyzed kinetic resolution.

G cluster_reactants Substrates cluster_products Products E Lipase (E) E_Acyl Acyl-Enzyme Intermediate E->E_Acyl + Acyl Donor S_R (R)-Alcohol S_S (S)-Alcohol Acyl Acyl Donor P_R (R)-Ester P_S (S)-Ester E_Acyl->E + Byproduct E_Acyl->P_R + (R)-Alcohol (fast, k_R) E_Acyl->P_S + (S)-Alcohol (slow, k_S)

Figure 3: Simplified catalytic cycle of lipase in transesterification.

References

The Strategic Incorporation of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. When incorporated into the versatile pyridine scaffold, a common motif in numerous pharmaceuticals, the benefits of fluorination are often amplified. This technical guide provides an in-depth exploration of the application of fluorinated pyridines in drug discovery, highlighting key examples of FDA-approved drugs, their mechanisms of action, and the experimental methodologies underpinning their development.

The Physicochemical Impact of Fluorination on Pyridine-Containing Drugs

The substitution of hydrogen with fluorine on a pyridine ring can profoundly alter a molecule's properties in several ways that are advantageous for drug development:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often at positions that would otherwise be susceptible to oxidation. This can lead to a longer drug half-life and improved bioavailability.[1][2][3]

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1][4] This property is particularly crucial for drugs targeting the central nervous system.

  • Modulation of pKa: As a highly electronegative atom, fluorine can lower the pKa of nearby basic nitrogen atoms in the pyridine ring. This alteration in basicity can significantly impact a drug's solubility, absorption, and interaction with its biological target.[1][5]

  • Improved Binding Affinity: Fluorine atoms can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket of a target protein, leading to enhanced potency and selectivity.[1][3]

Case Studies: FDA-Approved Drugs Featuring Fluorinated Pyridines

The successful application of fluorinated pyridines in drug design is evidenced by a growing number of FDA-approved therapeutics across various disease areas. The following sections detail the pharmacology and underlying science of five prominent examples.

Vorapaxar: A PAR-1 Antagonist for Cardiovascular Protection

Vorapaxar is a first-in-class, orally active antagonist of the protease-activated receptor-1 (PAR-1), approved for the reduction of thrombotic cardiovascular events.[6] The fluorinated pyridine moiety in Vorapaxar is crucial for its potent and selective inhibition of PAR-1.

Signaling Pathway:

Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminus of PAR-1, exposing a new N-terminal "tethered ligand" that binds to the receptor and initiates downstream signaling through G-proteins, leading to platelet aggregation. Vorapaxar competitively inhibits the binding of the tethered ligand to PAR-1, thereby blocking platelet activation.

Vorapaxar_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage Tethered_Ligand Tethered Ligand PAR1_inactive->Tethered_Ligand PAR1_active PAR-1 (Active) Tethered_Ligand->PAR1_active Binding & Activation G_Protein G-Protein Signaling PAR1_active->G_Protein Vorapaxar Vorapaxar Vorapaxar->PAR1_active Inhibition Platelet_Aggregation Platelet Aggregation G_Protein->Platelet_Aggregation

Caption: Vorapaxar inhibits thrombin-induced platelet aggregation.

Quantitative Data:

CompoundTargetAssayIC50 / Ki
VorapaxarPAR-1Thrombin-induced platelet aggregationIC50 = 47 nM[7][8][9][10]
VorapaxarPAR-1TRAP-induced platelet aggregationIC50 = 25 nM[7][8][9][10]
VorapaxarPAR-1Radioligand BindingKi = 8.1 nM[7][8][9]
Vericiguat: A Soluble Guanylate Cyclase Stimulator for Heart Failure

Vericiguat is an oral soluble guanylate cyclase (sGC) stimulator used to treat chronic heart failure.[1] Its fluorinated pyrazolopyridine core is a key structural feature.

Signaling Pathway:

Nitric oxide (NO) binds to sGC, stimulating the production of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and has anti-proliferative and anti-inflammatory effects. In heart failure, NO bioavailability is reduced. Vericiguat directly stimulates sGC and sensitizes it to endogenous NO, thereby increasing cGMP levels.

Vericiguat_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Binding sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Conversion Vasodilation Vasodilation cGMP->Vasodilation Vericiguat Vericiguat Vericiguat->sGC_inactive Stimulation & Sensitization

Caption: Vericiguat stimulates sGC to promote vasodilation.

Quantitative Data:

CompoundTargetAssayEC50
VericiguatsGCcGMP production in vitro~100-200 nM

Note: Specific EC50 values for Vericiguat's direct sGC stimulation can vary depending on the assay conditions and the presence of NO.

Alpelisib: A PI3Kα Inhibitor for Breast Cancer

Alpelisib is an orally bioavailable inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), used in the treatment of certain types of breast cancer with PIK3CA mutations.[11][12][13] The trifluoromethylpyridine moiety contributes to its potency and selectivity.

Signaling Pathway:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, mutations in the PIK3CA gene lead to the constitutive activation of PI3Kα. Alpelisib selectively inhibits PI3Kα, thereby blocking downstream signaling and inhibiting tumor growth.

Alpelisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Alpelisib Alpelisib Alpelisib->PI3K Inhibition PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Alpelisib inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data:

CompoundTargetAssayIC50
AlpelisibPI3KαCell-free assay5 nM[3][4][12][14]
AlpelisibPI3KβCell-free assay1200 nM[4][12]
AlpelisibPI3KγCell-free assay250 nM[4][12]
AlpelisibPI3KδCell-free assay290 nM[4][12]
Lemborexant: A Dual Orexin Receptor Antagonist for Insomnia

Lemborexant is a dual orexin receptor antagonist approved for the treatment of insomnia. The presence of two fluorine atoms in its structure, one on a pyridine ring and another on a phenyl ring, is critical for its high binding affinity and pharmacological profile.

Signaling Pathway:

The orexin neuropeptide system plays a key role in promoting wakefulness. Orexin-A and Orexin-B, produced by neurons in the hypothalamus, bind to orexin 1 (OX1R) and orexin 2 (OX2R) receptors in various brain regions to maintain arousal. Lemborexant competitively antagonizes both OX1R and OX2R, thereby suppressing the wake-promoting signals and facilitating sleep.

Lemborexant_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Release OX1R_OX2R OX1R & OX2R Orexin_A_B->OX1R_OX2R Binding Wakefulness Wakefulness OX1R_OX2R->Wakefulness Promotion Lemborexant Lemborexant Lemborexant->OX1R_OX2R Antagonism

Caption: Lemborexant antagonizes orexin receptors to promote sleep.

Quantitative Data:

CompoundTargetAssayKi
LemborexantOX1RRadioligand Binding6.1 nM
LemborexantOX2RRadioligand Binding2.6 nM

Note: Ki values for Lemborexant can vary slightly depending on the specific radioligand and assay conditions used.

Doravirine: A Non-Nucleoside Reverse Transcriptase Inhibitor for HIV-1

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. Its trifluoromethyl-pyridone core structure is key to its potent antiviral activity and favorable resistance profile.

Mechanism of Action:

HIV-1 reverse transcriptase is a viral enzyme essential for converting the viral RNA genome into DNA, a critical step in the viral replication cycle. Doravirine is a non-competitive inhibitor that binds to an allosteric pocket on the reverse transcriptase enzyme. This binding induces a conformational change that disrupts the enzyme's catalytic activity, thereby preventing viral replication.

Doravirine_Mechanism_of_Action cluster_virus HIV-1 cluster_host_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Doravirine Doravirine Doravirine->RT Allosteric Inhibition

Caption: Doravirine inhibits HIV-1 reverse transcriptase.

Quantitative Data:

CompoundTargetAssayIC50
DoravirineWild-type HIV-1 Reverse TranscriptaseBiochemical12 nM[5]
DoravirineK103N Mutant HIV-1 Reverse TranscriptaseBiochemical9.7 nM[5]
DoravirineY181C Mutant HIV-1 Reverse TranscriptaseBiochemical9.7 nM[5]
DoravirineWild-type HIV-1 in 100% human serumCell-based12 nM
DoravirineK103N Mutant HIV-1 in 100% human serumCell-based21 nM
DoravirineY181C Mutant HIV-1 in 100% human serumCell-based31 nM

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of fluorinated pyridine drug candidates. Below are representative methodologies for key experiments cited in the development of such compounds.

Synthesis of Fluorinated Pyridines

General Procedure for Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 3-Fluoropyridine Derivatives:

This method is suitable for the synthesis of compounds like methyl 3-fluoropyridine-4-carboxylate.

  • To a solution of the corresponding nitro- or chloro-pyridine precursor (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF), add an excess of a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF) (3-5 eq).

  • The reaction mixture is heated to an elevated temperature (typically 100-150 °C) and stirred for several hours to overnight.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired fluorinated pyridine.

General Procedure for the Synthesis of Doravirine (Illustrative Key Step):

The synthesis of Doravirine involves the coupling of a functionalized pyridone with a triazolinone side chain.

  • To a solution of the pyridone intermediate in a suitable solvent such as N,N-dimethylformamide (DMF), is added a base, for example, potassium carbonate.

  • The chloro-triazolinone side chain precursor is then added to the reaction mixture.

  • The reaction is stirred at an elevated temperature until the starting materials are consumed, as monitored by HPLC.

  • Upon completion, the reaction is cooled, and the product is isolated by crystallization or chromatographic purification.

Biological Assays

PI3K Enzyme Inhibition Assay (for Alpelisib):

This assay determines the in vitro potency of a compound against PI3K isoforms.

  • Recombinant human PI3K isoforms (α, β, γ, δ) are used.

  • The assay is typically performed in a 96- or 384-well plate format.

  • The compound of interest is serially diluted and pre-incubated with the PI3K enzyme in an assay buffer containing ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).

  • The kinase reaction is initiated and allowed to proceed for a defined period at room temperature.

  • The reaction is stopped, and the amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This is often done using a competitive immunoassay (e.g., HTRF, AlphaLISA) where a labeled PIP3 analog competes with the enzyme-generated PIP3 for binding to a specific antibody.

  • The signal is read on a plate reader, and the IC50 value is calculated by fitting the data to a dose-response curve.

Orexin Receptor Binding Assay (for Lemborexant):

This assay measures the affinity of a compound for the orexin receptors.

  • Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing either the human OX1R or OX2R.

  • The assay is performed in a 96-well plate.

  • A fixed concentration of a radiolabeled orexin receptor antagonist (e.g., [³H]-suvorexant) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

The incorporation of fluorine into the pyridine ring represents a powerful and versatile strategy in modern drug discovery. The unique properties imparted by fluorine can lead to significant improvements in a drug candidate's metabolic stability, lipophilicity, target affinity, and overall pharmacokinetic profile. The successful clinical development and approval of drugs such as Vorapaxar, Vericiguat, Alpelisib, Lemborexant, and Doravirine underscore the profound impact of this approach across a wide range of therapeutic areas. As synthetic methodologies for the precise introduction of fluorine continue to advance, the application of fluorinated pyridines in the design of novel and more effective therapeutics is poised to expand even further. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the strategic advantages of fluorinated pyridines in their own discovery programs.

References

A Technical Guide to Metal-Catalyzed Cross-Coupling Reactions of 1-(3-Fluoropyridin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of metal-catalyzed cross-coupling reactions involving derivatives of 1-(3-Fluoropyridin-2-yl)ethanol, a key structural motif in medicinal chemistry. The strategic introduction of various functionalities to the fluoropyridine core through robust and versatile cross-coupling methodologies is a critical step in the synthesis of numerous pharmaceutical candidates. This document provides a comprehensive overview of relevant Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling strategies, complete with detailed experimental protocols and quantitative data to facilitate their application in a research and development setting.

Introduction to Cross-Coupling with 2-Substituted 3-Fluoropyridines

The 3-fluoropyridine scaffold is a privileged structural element in modern drug discovery, with the fluorine atom often imparting desirable pharmacokinetic and metabolic properties.[1][2] The development of efficient methods for the functionalization of this core is therefore of significant interest. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a modular and efficient approach to a wide array of derivatives.[3] However, the presence of the nitrogen atom in the pyridine ring can present challenges, such as catalyst inhibition, which necessitates the careful selection of ligands and reaction conditions.[4]

This guide focuses on the cross-coupling reactions of derivatives of this compound, a versatile building block that has been utilized in the synthesis of potent kinase inhibitors and other therapeutic agents.[5][6]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3][7] In the context of synthesizing complex pharmaceutical intermediates, this reaction has been employed to introduce aryl and heteroaryl moieties at the 6-position of the 3-fluoropyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Bromo-3-fluoropyridine Derivative

The following protocol is adapted from the synthesis of a key intermediate for the Aurora kinase inhibitor GSK1070916, as detailed in patent WO 2010031968 A1. The reaction involves the coupling of a protected 1-(6-bromo-3-fluoropyridin-2-yl)ethanol derivative with a pyrazole boronic ester.

Reaction Scheme:

Detailed Methodology:

A mixture of the protected 1-(6-bromo-3-fluoropyridin-2-yl)ethanol (1.0 equivalent), the pyrazole boronic ester (1.2 equivalents), palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., a mixture of dioxane and water) is prepared in a reaction vessel. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. The reaction progress is monitored by a suitable analytical technique such as LC-MS or TLC. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired coupled product.

Quantitative Data for Suzuki-Miyaura Coupling
Coupling Partner 1Coupling Partner 2Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Protected 1-(6-bromo-3-fluoropyridin-2-yl)ethanol1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O901685WO 2010031968 A1

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals.[1][3][8] This methodology can be applied to introduce a variety of nitrogen-containing functional groups onto the fluoropyridine core.

Generalized Experimental Workflow for Buchwald-Hartwig Amination

The following diagram illustrates a typical workflow for the Buchwald-Hartwig amination of a halo-substituted 3-fluoropyridine derivative.

Buchwald_Hartwig_Workflow Start Combine Aryl Halide, Amine, Pd Catalyst, Ligand, and Base Reaction Heat Reaction Mixture under Inert Atmosphere Start->Reaction Degas Workup Cool, Dilute, and Perform Aqueous Wash Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated C-N Coupled Product Purification->Product

A typical experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of a 6-Chloro-3-fluoropyridine Derivative

This protocol describes a general procedure for the amination of a 6-chloro-3-fluoropyridine derivative, which can be adapted for substrates like a protected 1-(6-chloro-3-fluoropyridin-2-yl)ethanol.

Reaction Scheme:

Detailed Methodology:

In a glovebox, a reaction vessel is charged with the protected 1-(6-chloro-3-fluoropyridin-2-yl)ethanol (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equivalents). A dry, degassed solvent such as toluene or dioxane is added. The vessel is sealed and heated to a temperature between 80 and 120 °C until the starting material is consumed, as monitored by LC-MS or TLC. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the desired aminated product.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[9][10][11] This reaction can be used to install alkynyl moieties onto the 3-fluoropyridine ring, which can serve as versatile handles for further synthetic transformations.

Catalytic Cycle of the Sonogashira Coupling

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR Ln PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Alkynyl->Product CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Base, R-C≡CH Cu_Alkyne->CuX to Pd cycle

The catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of a 6-Bromo-3-fluoropyridine Derivative

The following is a representative protocol for the Sonogashira coupling of a 6-bromo-3-fluoropyridine derivative, which could be applied to a protected 1-(6-bromo-3-fluoropyridin-2-yl)ethanol. This protocol is based on procedures for similar substrates.[11][12]

Reaction Scheme:

Detailed Methodology:

To a solution of the protected 1-(6-bromo-3-fluoropyridin-2-yl)ethanol (1.0 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) are added. The reaction mixture is degassed and stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to give the desired alkynylated pyridine.

Conclusion

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 3-fluoropyridine core, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the formation of C-C and C-N bonds. The successful application of these methodologies to derivatives of this compound, as demonstrated in the synthesis of pharmaceutical compounds like GSK1070916, highlights the importance of these transformations in modern drug discovery. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluoropyridine-containing molecules.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CRISPR-Cas9 system has become an indispensable tool in genetic engineering, offering unprecedented precision for targeted genome modification. However, achieving high efficiency and specificity can be challenging. Common hurdles include low editing efficiency, off-target mutations, and difficulties in delivering CRISPR components. This guide provides a comprehensive overview of advanced troubleshooting and optimization strategies for CRISPR-Cas9 experiments. It includes detailed experimental protocols, quantitative data for comparing different methodologies, and visual representations of key pathways and workflows to empower researchers in drug development and life sciences to overcome common obstacles and enhance the precision of their gene-editing outcomes.

Introduction to CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system, derived from a bacterial adaptive immune system, utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus.[1] The gRNA's 20-nucleotide spacer sequence is complementary to the target DNA, and upon binding, the Cas9 protein induces a double-strand break (DSB).[1] The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR), then resolve this break.[2][3] NHEJ is an error-prone process that often results in small insertions or deletions (indels), leading to gene knockouts.[4] In contrast, HDR can be exploited to introduce precise genetic modifications by providing a donor DNA template.[3][5]

Common Challenges and Troubleshooting

Achieving successful CRISPR-Cas9 gene editing requires careful optimization to overcome common challenges such as low editing efficiency and off-target effects. A systematic approach to troubleshooting is essential for improving experimental outcomes.[6][7]

Table 1: Troubleshooting Guide for Common CRISPR-Cas9 Issues

Problem Potential Cause Recommended Solution
Low/No Editing Efficiency Suboptimal sgRNA Design: Poorly designed sgRNA can lead to inefficient binding to the target DNA, reducing cleavage by Cas9.[7][8][9]- Use validated gRNA design tools that predict on-target efficiency. - Test 2-3 different gRNAs for the target gene.[7] - Ensure the target sequence is adjacent to a compatible Protospacer Adjacent Motif (PAM).[10]
Inefficient Delivery: The method used to deliver CRISPR components into the target cells may not be optimal.[7][9]- Optimize the delivery protocol (e.g., titrate reagents, adjust electroporation parameters).[7] - Consider switching to a different delivery method (e.g., from plasmid to RNP). - Use a positive control (e.g., a validated gRNA) to confirm delivery efficiency.[6]
Low Cas9 Activity: The Cas9 enzyme may have low activity or be delivered at a suboptimal concentration.[7]- Use a high-quality, purified Cas9 protein. - If delivering as a ribonucleoprotein (RNP), optimize the molar ratio of Cas9 protein to gRNA.[7]
Cell Health and Type: Editing efficiency can be cell-type dependent, and poor cell health can negatively impact results.[7][9]- Ensure cells are healthy and actively dividing during transfection. - Optimize protocols specifically for the cell line being used.
High Off-Target Effects sgRNA Specificity: The sgRNA may have significant homology to other genomic sites.- Use sgRNA design tools that predict and score potential off-target sites.[6] - Perform a BLAST search to check for potential off-target sequences.
High Concentration/Prolonged Expression of Cas9: Continuous expression of Cas9 increases the chances of off-target cleavage.[11]- Titrate the amount of Cas9 and sgRNA to the lowest effective dose. - Use the RNP format for transient expression, as it is rapidly cleared from the cell.[11]
Standard Cas9 Nuclease: Wild-type SpCas9 can tolerate some mismatches, leading to off-target activity.- Utilize high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1) that have been engineered for increased specificity.[12][13] - Consider using Cas9 nickases with a pair of sgRNAs to create a DSB, which increases specificity.[12]
Cell Toxicity High Concentration of CRISPR Components: Excessive amounts of plasmid DNA, RNA, or RNP can be toxic to cells.[6]- Optimize the concentration of all delivered components by performing a dose-response experiment.[6]
Delivery Method: Some delivery methods, like electroporation, can be harsh on cells.- Optimize electroporation parameters (voltage, pulse duration) for your specific cell type. - Ensure cells are healthy prior to transfection.

Optimization Strategies

Guide RNA Design and Selection

The design of the sgRNA is a critical determinant of experimental success.[8] Several online tools are available to facilitate the design of highly specific and efficient sgRNAs. It is recommended to test multiple sgRNAs for each target gene to identify the most effective one.[7][14]

Choice of Cas9 Variant and Delivery Format

The choice of Cas9 variant and the format in which it is delivered can significantly impact both on-target efficiency and off-target effects. High-fidelity Cas9 variants have been engineered to reduce off-target cleavage.[12] The delivery of Cas9 and sgRNA as a pre-complexed ribonucleoprotein (RNP) is often preferred over plasmid-based delivery due to its transient nature, which minimizes off-target effects.[11]

Table 2: Comparison of Cas9 Delivery Formats

Delivery Format Advantages Disadvantages On-Target Efficiency Off-Target Effects
Plasmid DNA - Cost-effective - Easy to produce and scale up- Prolonged expression can increase off-target effects[11] - Lower efficiency in some cell typesModerateHigher
mRNA - Transient expression reduces off-target effects[11] - No risk of genomic integration- More expensive than plasmids - RNA can be unstableHighLower
Ribonucleoprotein (RNP) - Rapidly cleared, minimizing off-target effects[11] - Ready-to-use complex - High editing efficiency- Higher cost - Requires purified protein and synthetic RNAHighestLowest

Table 3: Performance of High-Fidelity Cas9 Variants

Cas9 Variant Relative On-Target Activity (vs. Wild-Type SpCas9) Reduction in Off-Target Sites (GUIDE-seq)
Wild-Type SpCas9 100%0%
eSpCas9 Comparable94.1%[15]
SpCas9-HF1 >85% of sgRNAs show comparable activity[13]95.4%[15]
evoCas9 Comparable98.7%[15]

Key Experimental Protocols

Protocol: sgRNA Design
  • Define Target: Identify the gene and the specific region to be targeted. For gene knockout, target an early exon.

  • Use Design Tools: Input the target sequence into a validated sgRNA design tool (e.g., Synthego Design Tool, CRISPOR).[16] These tools will identify potential sgRNA sequences adjacent to a PAM motif (NGG for S. pyogenes Cas9).[14]

  • Evaluate Scores: The tool will provide on-target and off-target scores for each suggested sgRNA.[14] Prioritize sgRNAs with high on-target and low off-target scores.

  • BLAST Analysis: Perform a BLAST search of the chosen sgRNA sequences against the target genome to manually check for potential off-target sites.

  • Select Candidates: Choose the top 2-3 sgRNA candidates for experimental validation.[14]

Protocol: Cas9 RNP Delivery by Electroporation

This protocol is a general guideline and should be optimized for your specific cell type and electroporation system.[17][18]

  • Prepare RNP Complex:

    • In a sterile tube, combine synthetic sgRNA and purified Cas9-NLS protein at a 1.2:1 to 1.5:1 molar ratio (sgRNA:Cas9).[19] A typical starting point is 120-150 pmol of sgRNA and 100 pmol of Cas9.[19]

    • Gently mix and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.[17][20]

  • Cell Preparation:

    • Harvest cells and count them. A typical density for electroporation is 1 x 10^6 cells per reaction.[20]

    • Wash the cells with PBS and resuspend the cell pellet in the appropriate electroporation buffer.

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension and gently mix.

    • Transfer the mixture to an electroporation cuvette.

    • Electroporate the cells using a pre-optimized program for your cell line.

  • Post-Electroporation Care:

    • Immediately after electroporation, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate.

    • Incubate the cells for 48-72 hours before analysis.[20]

Protocol: T7 Endonuclease I (T7E1) Assay for Mutation Detection

The T7E1 assay is a cost-effective method to detect indels and estimate editing efficiency.[4][21][22]

  • Genomic DNA Extraction: Extract genomic DNA from the edited and control cell populations.

  • PCR Amplification:

    • Design PCR primers to amplify a 400-800 bp region surrounding the target site.[22][23] The cleavage site should be off-center to produce easily resolvable fragments.[23]

    • Perform PCR using a high-fidelity polymerase.

  • Heteroduplex Formation:

    • In a PCR tube, denature the PCR product at 95°C for 5 minutes.

    • Re-anneal by slowly cooling the sample to room temperature. This allows for the formation of heteroduplexes between wild-type and indel-containing strands.[22]

  • T7E1 Digestion:

    • Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-20 minutes.[22]

  • Gel Electrophoresis:

    • Analyze the digestion products on a 2% agarose gel.[22] The presence of cleaved fragments indicates successful editing.

    • Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of indels.

Visualizing Key Processes

CRISPR-Cas9 Experimental Workflow

The following diagram outlines the typical workflow for a CRISPR-Cas9 gene-editing experiment.

CRISPR_Workflow cluster_design Phase 1: Design cluster_delivery Phase 2: Delivery cluster_editing Phase 3: Editing & Culture cluster_analysis Phase 4: Analysis sgRNA_Design sgRNA Design & Selection RNP_Formation RNP Complex Formation sgRNA_Design->RNP_Formation Template_Design Donor Template Design (for HDR) Transfection Transfection/Electroporation Template_Design->Transfection RNP_Formation->Transfection DSB_Induction DSB Induction by Cas9 Transfection->DSB_Induction Cell_Culture Cell Culture (48-72h) DSB_Induction->Cell_Culture gDNA_Extraction Genomic DNA Extraction Cell_Culture->gDNA_Extraction Mutation_Detection Mutation Detection (T7E1/NGS) gDNA_Extraction->Mutation_Detection Off_Target_Analysis Off-Target Analysis (GUIDE-seq) gDNA_Extraction->Off_Target_Analysis Validation Validation (Sequencing/Western Blot) Mutation_Detection->Validation

A typical workflow for a CRISPR-Cas9 gene-editing experiment.
DNA Double-Strand Break Repair Pathways

Upon DSB induction by Cas9, the cell primarily utilizes two repair pathways: NHEJ and HDR.

DNA_Repair_Pathways cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HDR Homology-Directed Repair (HDR) DSB Double-Strand Break (DSB) Ku70_80 Ku70/80 Binding DSB->Ku70_80 Resection End Resection DSB->Resection DNA_PKcs DNA-PKcs Recruitment Ku70_80->DNA_PKcs Ligation Ligation by Ligase IV/XRCC4 DNA_PKcs->Ligation Indels Insertions/Deletions (Indels) Ligation->Indels Strand_Invasion Strand Invasion of Donor Template Resection->Strand_Invasion Synthesis DNA Synthesis Strand_Invasion->Synthesis Ligation_HDR Ligation Synthesis->Ligation_HDR Precise_Edit Precise Edit Ligation_HDR->Precise_Edit

The two primary DNA double-strand break repair pathways.
Troubleshooting Decision Tree

This logical diagram provides a step-by-step guide for troubleshooting low editing efficiency.

Troubleshooting_Tree Start Low Editing Efficiency? Check_Controls Are Positive Controls Working? Start->Check_Controls Optimize_Delivery Optimize Delivery Method (e.g., titrate reagents, change method) Check_Controls->Optimize_Delivery No Check_gRNA Is gRNA Design Optimal? Check_Controls->Check_gRNA Yes Success Problem Solved Optimize_Delivery->Success Redesign_gRNA Redesign and Test New gRNAs (2-3) Check_gRNA->Redesign_gRNA No Check_Cas9 Is Cas9 Source/Quality OK? Check_gRNA->Check_Cas9 Yes Redesign_gRNA->Success New_Cas9 Use New/High-Fidelity Cas9 Check_Cas9->New_Cas9 No Check_Cells Assess Cell Health and Density Check_Cas9->Check_Cells Yes New_Cas9->Success Check_Cells->Success

A decision tree for troubleshooting low CRISPR editing efficiency.

References

Navigating the Complexities of Grignard Synthesis: A Technical Guide to Side Reactions in the Formation of Fluoropyridinyl Ethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and drug development, the synthesis of fluoropyridinyl ethanols is a critical step in the creation of numerous active pharmaceutical ingredients. The Grignard reaction, a cornerstone of carbon-carbon bond formation, is frequently employed for this purpose. However, the synthesis is not without its challenges, as a variety of side reactions can occur, leading to reduced yields of the desired product and complex purification processes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the common side reactions encountered during the Grignard synthesis of fluoropyridinyl ethanols, complete with experimental protocols and quantitative data to aid in mitigating these undesirable pathways.

Introduction to Grignard Synthesis of Fluoropyridinyl Ethanols

The primary reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to a fluoropyridinyl ketone or aldehyde. For instance, the reaction of an ethyl Grignard reagent with a fluoropyridinyl ketone would be expected to yield a tertiary fluoropyridinyl ethanol. While this reaction is robust, the presence of the fluorine atom and the nitrogen atom in the pyridine ring introduces unique electronic properties that can lead to several competing reaction pathways.

Common Side Reactions and Their Mechanisms

The synthesis of fluoropyridinyl ethanols via the Grignard reaction is often plagued by a series of side reactions that can significantly impact the efficiency and outcome of the synthesis. Understanding the mechanisms of these side reactions is paramount for developing strategies to minimize their occurrence.

Nucleophilic Aromatic Substitution (SNAr)

One of the most significant side reactions is the Nucleophilic Aromatic Substitution (SNAr), where the Grignard reagent acts as a nucleophile and displaces the fluorine atom on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.[1][2] Fluorine, despite being a highly electronegative atom, is an excellent leaving group in this context.[2]

The mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

Reaction Pathway: Main Reaction vs. SNAr Side Reaction

G Fluoropyridinyl Ketone Fluoropyridinyl Ketone Desired Fluoropyridinyl Ethanol Desired Fluoropyridinyl Ethanol Fluoropyridinyl Ketone->Desired Fluoropyridinyl Ethanol Nucleophilic Addition (Desired Pathway) Meisenheimer Complex Meisenheimer Complex Fluoropyridinyl Ketone->Meisenheimer Complex Nucleophilic Attack at C-F Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Desired Fluoropyridinyl Ethanol Grignard Reagent (R-MgX)->Meisenheimer Complex SNAr Product SNAr Product Meisenheimer Complex->SNAr Product Elimination of F- G A Preparation of Grignard Reagent B Reaction with Fluoropyridinyl Ketone A->B Slow addition C Quenching B->C Addition of aq. NH4Cl D Work-up and Extraction C->D Separation of layers E Purification D->E Column chromatography

References

Optimizing Temperature for the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic routes for 1-(3-fluoropyridin-2-yl)ethanol, with a core focus on the critical role of temperature in optimizing the reaction conditions. Due to the limited availability of direct, published optimization studies for this specific molecule, this document outlines two primary, chemically sound synthetic pathways. The experimental protocols and temperature recommendations are derived from established methodologies for analogous chemical transformations, providing a robust framework for laboratory-scale synthesis.

Introduction

This compound is a valuable fluorinated pyridine building block in medicinal chemistry, sought after for its potential applications in the synthesis of novel pharmaceutical compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. The precise control of reaction parameters, particularly temperature, is paramount in the synthesis of such fluorinated heterocycles to ensure optimal yield, purity, and regioselectivity. This guide explores two logical synthetic strategies: the Grignard addition to 3-fluoropyridine-2-carbaldehyde and the reduction of 2-acetyl-3-fluoropyridine.

Synthetic Pathways and the Critical Role of Temperature

Two principal synthetic routes are proposed for the synthesis of this compound. The selection of the optimal route may depend on the availability of starting materials and the desired scale of the synthesis.

Route A: Grignard Addition to 3-Fluoropyridine-2-carbaldehyde

This route involves the nucleophilic addition of a methyl group to the carbonyl carbon of 3-fluoropyridine-2-carbaldehyde using a Grignard reagent, typically methylmagnesium bromide.

Logical Workflow for Route A

start 3-Fluoropyridine lithiation Lithiation with LDA (Low Temperature) start->lithiation -78 °C to -70 °C formylation Formylation with DMF (Low Temperature) lithiation->formylation Maintain Low Temperature aldehyde 3-Fluoropyridine-2-carbaldehyde formylation->aldehyde grignard Grignard Reaction with CH3MgBr (Low Temperature) aldehyde->grignard ~ 0 °C product This compound grignard->product

Caption: Synthetic workflow for Route A.

The critical step in this pathway is the Grignard reaction. The temperature must be carefully controlled for several reasons:

  • Reactivity of the Grignard Reagent: Grignard reagents are highly reactive and can participate in side reactions at elevated temperatures, such as Wurtz coupling. Maintaining a low temperature, typically around 0 °C, ensures the desired nucleophilic addition to the carbonyl group is the predominant reaction.

  • Stability of the Aldehyde: The fluorinated pyridine aldehyde may be prone to decomposition or side reactions at higher temperatures in the presence of a strong nucleophile and base like a Grignard reagent.

  • Regioselectivity: In some pyridine systems, there is a possibility of nucleophilic addition to the pyridine ring itself. Low temperatures generally favor the kinetic product, which in this case is the desired 1,2-addition to the carbonyl group.

Route B: Reduction of 2-Acetyl-3-fluoropyridine

This pathway involves the synthesis of the precursor ketone, 2-acetyl-3-fluoropyridine, followed by its reduction to the target secondary alcohol.

Logical Workflow for Route B

start 3-Fluoropyridine-2-carboxylic Acid Derivative grignard_ketone Reaction with CH3MgBr (Low Temperature) start->grignard_ketone ~ 0 °C to 15 °C ketone 2-Acetyl-3-fluoropyridine grignard_ketone->ketone reduction Reduction with NaBH4 (Controlled Temperature) ketone->reduction ~ 0 °C to Room Temperature product This compound reduction->product

Caption: Synthetic workflow for Route B.

Temperature control during the reduction of the ketone is crucial for the following reasons:

  • Selectivity of the Reducing Agent: While common reducing agents like sodium borohydride (NaBH₄) are relatively selective for ketones over other functional groups, temperature can influence this selectivity. For more complex molecules, lower temperatures can prevent the undesired reduction of other functional groups.

  • Reaction Rate: The rate of reduction is temperature-dependent. The reaction is typically started at a low temperature (e.g., 0 °C) to ensure a controlled reaction, and then allowed to warm to room temperature to ensure completion.

  • Stability of the Product: The resulting alcohol is generally stable, but maintaining a controlled temperature throughout the reaction and workup is good practice to minimize the formation of byproducts.

Experimental Protocols (Based on Analogous Reactions)

The following protocols are representative and may require optimization for the specific synthesis of this compound.

Route A: Grignard Addition Protocol

Step 1: Synthesis of 3-Fluoropyridine-2-carbaldehyde (Illustrative)

The synthesis of this precursor is expected to involve low-temperature lithiation followed by formylation. Based on similar procedures, the following conditions are recommended:

ParameterValue/Condition
Starting Material3-Fluoropyridine
ReagentsLithium diisopropylamide (LDA), N,N-Dimethylformamide (DMF)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature -78 °C to -70 °C for lithiation and formylation
QuenchingSaturated aqueous ammonium chloride solution

Protocol:

  • A solution of 3-fluoropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of LDA in a suitable solvent is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for a specified period to ensure complete lithiation.

  • Anhydrous DMF is then added slowly to the reaction mixture, again maintaining the low temperature.

  • After the addition is complete, the reaction is allowed to stir at -78 °C for a further period before being quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is then extracted with a suitable organic solvent, and the organic layers are combined, dried, and concentrated. Purification is typically achieved by column chromatography.

Step 2: Synthesis of this compound

ParameterValue/Condition
Starting Material3-Fluoropyridine-2-carbaldehyde
ReagentsMethylmagnesium bromide (CH₃MgBr)
SolventAnhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature 0 °C for the addition, then warm to room temperature
QuenchingSaturated aqueous ammonium chloride solution

Protocol:

  • A solution of 3-fluoropyridine-2-carbaldehyde in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere.

  • A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Route B: Ketone Reduction Protocol

Step 1: Synthesis of 2-Acetyl-3-fluoropyridine (Illustrative)

Based on the synthesis of the analogous 3-acetyl-2-chloropyridine, the following conditions are suggested:

ParameterValue/Condition
Starting MaterialA suitable 3-fluoropyridine-2-carboxylic acid derivative (e.g., lithium salt)
ReagentsMethylmagnesium bromide (CH₃MgBr)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature Addition below 0 °C, then warm to ~15 °C
QuenchingAqueous acid (e.g., HCl)

Protocol:

  • The 3-fluoropyridine-2-carboxylic acid derivative is suspended in anhydrous THF and cooled to below 0 °C under an inert atmosphere.

  • Methylmagnesium bromide solution is added dropwise, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to approximately 15 °C and stirred until the reaction is complete.

  • The reaction is quenched with a cooled aqueous acid solution.

  • The product is extracted, and the organic phase is washed, dried, and concentrated. Purification is performed by distillation or column chromatography.

Step 2: Synthesis of this compound

ParameterValue/Condition
Starting Material2-Acetyl-3-fluoropyridine
ReagentsSodium borohydride (NaBH₄)
SolventMethanol or Ethanol
Temperature 0 °C for the addition, then warm to room temperature
QuenchingWater or dilute acid

Protocol:

  • 2-Acetyl-3-fluoropyridine is dissolved in methanol and the solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at or below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until completion as indicated by TLC.

  • The reaction is quenched by the slow addition of water or a dilute acid solution.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Data Summary and Temperature Recommendations

The following tables summarize the recommended temperature conditions for the key synthetic steps based on analogous and established chemical transformations.

Table 1: Temperature Conditions for Route A

Reaction StepReagentsSolventRecommended TemperatureRationale
Lithiation/FormylationLDA, DMFTHF-78 °C to -70 °C To ensure regioselectivity and stability of the lithiated intermediate.
Grignard AdditionCH₃MgBrTHF/Ether0 °C, then warm to RT To control the reactivity of the Grignard reagent and prevent side reactions.

Table 2: Temperature Conditions for Route B

Reaction StepReagentsSolventRecommended TemperatureRationale
Ketone SynthesisCH₃MgBrTHF< 0 °C, then warm to 15 °C To manage the exothermic reaction and ensure controlled addition.
Ketone ReductionNaBH₄Methanol0 °C, then warm to RT For controlled reduction and to prevent side reactions.

Conclusion

The synthesis of this compound can be effectively approached through at least two viable synthetic routes. The optimization of temperature at each stage is a critical factor in achieving high yields and purity. For reactions involving organometallic intermediates, such as lithiation and Grignard additions, low temperatures (ranging from -78 °C to 0 °C) are essential to control reactivity, enhance stability, and ensure regioselectivity. For reduction reactions, a controlled temperature profile, typically starting at 0 °C and gradually warming to room temperature, allows for a safe and efficient conversion. The protocols and temperature guidelines presented in this document, derived from well-established chemical principles and analogous reactions, provide a solid foundation for the successful synthesis of this important fluorinated building block. Further empirical optimization of these parameters in the laboratory is recommended to achieve the best possible outcomes for specific experimental setups.

Preventing Decomposition of 1-(3-Fluoropyridin-2-yl)ethanol During Workup: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the potential decomposition pathways of 1-(3-Fluoropyridin-2-yl)ethanol during common synthetic workup procedures. It offers detailed experimental protocols and strategies to mitigate degradation, ensuring the isolation of a pure, stable product. The information presented is based on established chemical principles of pyridine and alcohol reactivity, tailored to the specific structural features of this valuable fluorinated building block.

Understanding the Stability of this compound

The stability of this compound is influenced by the electronic properties of the fluoropyridine ring and the reactivity of the secondary alcohol. The pyridine nitrogen can act as a base or a nucleophile, while the fluorine atom is an electron-withdrawing group that can affect the reactivity of the ring. The secondary alcohol is susceptible to oxidation and can be a poor leaving group unless activated.

Potential Decomposition Pathways

Several potential degradation pathways can occur during workup, particularly under acidic or basic conditions. These include:

  • Acid-Catalyzed Decomposition: Protonation of the pyridine nitrogen can activate the ring towards nucleophilic attack. More significantly, protonation of the hydroxyl group can convert it into a good leaving group (water), facilitating elimination to form a vinylpyridine or substitution with a counter-ion from the acid.

  • Base-Catalyzed Decomposition: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. While generally more stable, this can promote side reactions if electrophilic species are present. Pyridine itself is a mild base and is often used in reactions involving alcohols, suggesting the alcohol functional group is relatively stable in its presence.

  • Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 2-acetyl-3-fluoropyridine. This can be initiated by residual oxidizing agents from a previous synthetic step or by exposure to air, especially under non-neutral pH or in the presence of metal catalysts.

A logical workflow for considering these decomposition pathways is presented below.

DecompositionPathways cluster_conditions Workup Conditions cluster_products Decomposition Products Acidic Acidic Vinylpyridine Vinylpyridine Acidic->Vinylpyridine Elimination Substitution_Product Substitution_Product Acidic->Substitution_Product Substitution Basic Basic Alkoxide Alkoxide Basic->Alkoxide Oxidative Oxidative Ketone Ketone Oxidative->Ketone This compound This compound This compound->Acidic Protonation This compound->Basic Deprotonation This compound->Oxidative Oxidation WorkupWorkflow Reaction_Mixture Crude Reaction Mixture Quench Quench with sat. aq. NH4Cl Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Enhancing Enantioselectivity in the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of 1-(3-Fluoropyridin-2-yl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical agents. Achieving high enantioselectivity in its production is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of established and innovative methodologies for improving the enantioselectivity of this compound synthesis, with a focus on chemoenzymatic methods, asymmetric chemical reduction, and kinetic resolution. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable strategy.

Chemoenzymatic Synthesis via Asymmetric Bioreduction

A highly effective and green approach for the synthesis of chiral pyridyl alcohols is a two-step chemoenzymatic process. This method involves the initial synthesis of the prochiral ketone, 2-acetyl-3-fluoropyridine, followed by an asymmetric reduction catalyzed by a ketoreductase (KRED) or an alcohol dehydrogenase (ADH).

A study on the chemoenzymatic preparation of chiral α-fluorinated pyridine-based secondary alcohols has demonstrated the efficacy of this approach.[1] In this process, prochiral α-halogenated acyl moieties are introduced into pyridine derivatives, followed by enzymatic reduction. The alcohol dehydrogenase from Lactobacillus kefir (LkADH) has shown exceptional performance, yielding enantiomeric excesses (e.e.) of 95% to over 99% and high product yields.[1]

Proposed Synthesis Pathway

sub 3-Fluoropyridine ketone 2-Acetyl-3-fluoropyridine sub->ketone Acylation alcohol (S)-1-(3-Fluoropyridin-2-yl)ethanol ketone->alcohol Asymmetric Bioreduction (e.g., LkADH, NADPH, Isopropanol) ketone 2-Acetyl-3-fluoropyridine alcohol (S)-1-(3-Fluoropyridin-2-yl)ethanol ketone->alcohol reagents Chiral Oxazaborolidine Catalyst (e.g., (R)-Me-CBS) + Borane Source (BH3·THF) reagents->alcohol racemate Racemic this compound products (R)-1-(3-Fluoropyridin-2-yl)acetate + (S)-1-(3-Fluoropyridin-2-yl)ethanol racemate->products reagents Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) reagents->products

References

Navigating the Challenges of Fluorinated Alcohol Purification: A Comprehensive Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of fluorinated alcohols is paramount to ensuring the reliability and reproducibility of experimental outcomes. This in-depth technical guide provides a comprehensive overview of troubleshooting strategies for the purification of this unique class of compounds, covering common impurities and purification techniques such as distillation, chromatography, and recrystallization.

The unique physicochemical properties of fluorinated alcohols, including their high polarity, distinct hydrogen bonding capabilities, and low nucleophilicity, present specific challenges during their purification.[1][2][3] Common impurities encountered can range from residual starting materials and byproducts of synthesis to water and other solvents.[4][5][6] This guide offers detailed methodologies and troubleshooting advice to address these challenges effectively.

Safety First: Handling Fluorinated Alcohols

Before commencing any purification protocol, it is crucial to adhere to strict safety measures. Fluorinated compounds can be hazardous, and proper handling is essential.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[8][9][10][11] Ensure that all glassware is properly cleaned and dried to prevent unwanted side reactions.

Distillation: A Primary Purification Technique

Distillation is a widely used method for purifying liquid fluorinated alcohols, particularly for separating them from non-volatile impurities or components with significantly different boiling points.[12] Fluorination generally lowers the boiling point of a molecule compared to its non-fluorinated counterpart.[12]

Common Distillation Problems and Solutions
ProblemPossible Cause(s)Solution(s)
Poor Separation Formation of an azeotrope (a mixture with a constant boiling point).- Extractive Distillation: Introduce a high-boiling solvent that alters the relative volatilities of the components, breaking the azeotrope. - Pressure-Swing Distillation: Vary the pressure of the distillation, as azeotropic composition is pressure-dependent.[13]
Product Contamination with Water Presence of water in the crude material or inadequate drying of glassware.- Dry the fluorinated alcohol over a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. - Distill in the presence of anhydrous sulfuric acid to remove water.[14]
Decomposition of the Fluorinated Alcohol The compound is thermally unstable at its atmospheric boiling point.- Vacuum Distillation: Reduce the pressure to lower the boiling point of the compound and prevent thermal decomposition.
Low Recovery - Inefficient fractional distillation column. - Loss of volatile product.- Use a fractionating column with a higher number of theoretical plates for better separation. - Ensure the condenser is efficient and the receiving flask is cooled to minimize loss of volatile product.
Quantitative Data on Distillation of Fluorinated Alcohols
Fluorinated AlcoholInitial PurityPurification MethodFinal PurityYieldReference
1,1,1,3,3-PentafluoropropanolCrudeDistillationNot specified70-80%[15]
Pentafluoro-1-propanolCrudeDistillation over anhydrous H₂SO₄50 ppm water99%[14]
1,1,1,3,3,3-HexafluoroisopropanolCrude (containing 1,1,1-trifluoroacetone)Fractional Distillation< 500 ppm of 1,1,1-trifluoroacetoneNot specified[16][17]
Experimental Protocol: Fractional Distillation of 1,1,1,3,3-Pentafluoropropanol

This protocol is a general guideline for the purification of 1,1,1,3,3-pentafluoropropanol by distillation.[8]

Materials:

  • Crude 1,1,1,3,3-pentafluoropropanol

  • Anhydrous magnesium sulfate (optional, for drying)

  • Standard distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Stir bar

Procedure:

  • Drying (Optional): If the crude material is suspected to contain water, stir it over anhydrous magnesium sulfate for several hours. Filter to remove the drying agent.

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Distillation: Place the crude 1,1,1,3,3-pentafluoropropanol and a stir bar in the round-bottom flask. Heat the flask using a heating mantle to the boiling point of the alcohol (approximately 80-81 °C).

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure product.

  • Storage: Store the purified product in a tightly sealed container in a cool, dry place.

Fractional_Distillation_Workflow cluster_setup Setup cluster_process Process cluster_output Output A Assemble Dry Distillation Apparatus B Add Crude Fluorinated Alcohol A->B C Heat to Boiling Point B->C D Monitor Vapor Temperature C->D E Collect Constant Boiling Fraction D->E Stable Temperature F Pure Fluorinated Alcohol E->F

Caption: A generalized workflow for fractional distillation.

Chromatographic Purification: For Complex Mixtures

Chromatography, particularly flash chromatography and preparative high-performance liquid chromatography (HPLC), is a powerful technique for separating fluorinated alcohols from impurities with similar boiling points.[18] The use of fluorinated stationary phases can offer unique selectivity for fluorinated compounds.[6][19]

Troubleshooting Chromatographic Purification
ProblemPossible Cause(s)Solution(s)
Poor Separation of Fluorinated Compounds Inappropriate stationary or mobile phase.- Stationary Phase: Consider using a fluorinated stationary phase (e.g., fluorous silica gel) for enhanced retention and selectivity of fluorinated analytes.[20] - Mobile Phase: Optimize the mobile phase polarity. For reversed-phase chromatography, using fluorinated alcohols like trifluoroethanol (TFE) as a mobile phase additive can sometimes improve separation.[7]
Tailing or Fronting Peaks - Secondary interactions with the stationary phase. - Column overload.- Use an end-capped column to minimize interactions with residual silanols. - Reduce the sample load on the column.
Low or No Recovery - Irreversible adsorption of the compound on the stationary phase. - Compound is too polar for the chosen conditions.- Switch to a different stationary phase (e.g., alumina or a more polar bonded phase). - For highly polar compounds, consider Hydrophilic Interaction Chromatography (HILIC).[7]
Quantitative Data on Reactions Involving Fluorinated Alcohols and Subsequent Purification

The following table presents yields of products synthesized using fluorinated alcohols, where purification was a key step.

ReactionFluorinated AlcoholPurification MethodYieldReference
Esterification of 4-Nitrobenzoic acid2,2,3,3,3-PentafluoropropanolNot specified85%[21]
Esterification of Benzoic acid2,2,3,3,3-PentafluoropropanolNot specified75%[21]
Esterification of Phenylacetic acid2,2,3,3,3-PentafluoropropanolNot specified80%[21]
Experimental Protocol: Column Chromatography for the Purification of a Fluorinated Ester

This protocol describes the purification of a pentafluoropropyl ester, a common derivative of a fluorinated alcohol, using column chromatography.[21]

Materials:

  • Crude pentafluoropropyl ester

  • Silica gel

  • Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude ester in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pentafluoropropyl ester.

Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B D Load Sample onto Column B->D C Dissolve Crude Product C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Pure Fluorinated Compound I->J

Caption: A typical workflow for column chromatography purification.

Recrystallization: For Solid Fluorinated Alcohols

For fluorinated alcohols that are solid at room temperature, recrystallization is an effective purification method.[12][22] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[4][10][23]

Troubleshooting Recrystallization
ProblemPossible Cause(s)Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Oiling Out (Product separates as an oil, not crystals) The boiling point of the solvent is higher than the melting point of the solute.- Use a lower-boiling solvent. - Use a larger volume of solvent.
Low Recovery of Crystals - The compound is too soluble in the cold solvent. - Too much solvent was used.- Cool the solution in an ice bath to maximize crystal formation. - Ensure the minimum amount of hot solvent was used for dissolution.
Experimental Protocol: General Recrystallization

This is a general procedure for the recrystallization of a solid organic compound.[23]

Materials:

  • Impure solid fluorinated alcohol

  • Appropriate recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of the solvent. Heat the mixture on a hot plate and add more hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry or dry them in a desiccator.

Conclusion

The purification of fluorinated alcohols requires careful consideration of their unique properties and potential impurities. By understanding the principles of distillation, chromatography, and recrystallization, and by being aware of common troubleshooting strategies, researchers can effectively purify these valuable compounds. This guide provides a foundational framework for developing robust purification protocols and addressing challenges as they arise in the laboratory.

Troubleshooting_Guide Start Impure Fluorinated Alcohol Is_Liquid Is the compound a liquid? Start->Is_Liquid Is_Solid Is the compound a solid? Start->Is_Solid Distillation Distillation Is_Liquid->Distillation Yes Chromatography Chromatography Is_Liquid->Chromatography Complex Mixture Is_Solid->Chromatography Difficult Separation Recrystallization Recrystallization Is_Solid->Recrystallization Yes Pure_Liquid Pure Liquid Product Distillation->Pure_Liquid Chromatography->Pure_Liquid Pure_Solid Pure Solid Product Chromatography->Pure_Solid Recrystallization->Pure_Solid

Caption: A decision-making workflow for choosing a purification method.

References

Managing Moisture Sensitivity in Reactions with 3-Fluoropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine rings can significantly alter the physicochemical properties of molecules, making 3-fluoropyridine derivatives valuable building blocks in the pharmaceutical and agrochemical industries. However, many synthetic routes to these compounds involve moisture-sensitive reagents and intermediates, where even trace amounts of water can lead to decreased yields, side-product formation, and reaction failure. This technical guide provides an in-depth overview of the core principles and detailed protocols for managing moisture sensitivity in reactions involving 3-fluoropyridine derivatives.

The Critical Impact of Moisture

Water can act as a nucleophile, a proton source, or a catalyst for undesired side reactions. In the context of 3-fluoropyridine synthesis, moisture is particularly detrimental when using organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), which are commonly employed for C-C bond formation. These highly reactive species are strong bases and will readily react with water in a protonolysis reaction, quenching the reagent and rendering it inactive for the desired transformation.[1][2][3][4] Similarly, many transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are used to functionalize the 3-fluoropyridine core, rely on catalysts and reagents that can be deactivated by water.[5][6]

Data Presentation: Expected Impact of Moisture on Reaction Yield

While precise quantitative data on the effect of specific water concentrations on the yield of 3-fluoropyridine reactions is not extensively tabulated in the literature, the following table summarizes the expected qualitative and semi-quantitative impact of moisture on common reaction types used in their synthesis. This is based on established principles of organometallic and catalytic chemistry.[1][2][3][4]

Reaction TypeReagents InvolvedExpected Yield with <10 ppm H₂OExpected Yield with 50-100 ppm H₂OExpected Yield with >200 ppm H₂OPrimary Mode of Interference by Water
Grignard Reaction RMgX, 3-halopyridine> 90%40-60%< 10%Protonolysis of the Grignard reagent.
Organolithium Reaction RLi, 3-fluoropyridine> 85%30-50%< 5%Rapid protonolysis of the highly basic organolithium reagent.[7]
Suzuki-Miyaura Coupling 3-Fluoropyridyl boronic acid/ester, Aryl halide, Pd catalyst, Base> 90%70-85%50-70%Catalyst deactivation, protodeboronation of the boronic acid.[5]
Buchwald-Hartwig Amination 3-Halo-fluoropyridine, Amine, Pd catalyst, Base> 90%75-90%60-80%Catalyst inhibition and hydrolysis of phosphine ligands.[6][8][9]
Halogen Exchange (Halex) 3-Chloropyridine, KF/CsF80-90%75-85%70-80%Formation of metal hydroxides, reducing fluoride solubility and reactivity.

Experimental Protocols: Best Practices for Anhydrous Reactions

Success in handling moisture-sensitive reactions hinges on the rigorous exclusion of water from all components of the reaction system: glassware, solvents, reagents, and the reaction atmosphere.

Glassware Preparation

All glassware must be scrupulously dried to remove adsorbed moisture from the glass surfaces.

  • Protocol:

    • Clean all glassware (reaction flasks, dropping funnels, condensers, stir bars) and remove any residual solvent.

    • Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.

    • For highly sensitive reactions, flame-dry the assembled apparatus under a high vacuum and then backfill with an inert gas (Nitrogen or Argon). This should be done with caution and appropriate safety measures.

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas before introducing any reagents.

Solvent and Reagent Drying

Solvents and liquid reagents must be rendered anhydrous before use. Solid reagents should be dried if they are known to be hygroscopic.

  • Solvent Drying:

    • Common Drying Agents: Anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), calcium chloride (CaCl₂), and molecular sieves (typically 3Å or 4Å) are commonly used. MgSO₄ is a fast and effective drying agent. Molecular sieves are excellent for achieving very low water content.

    • Protocol for Solvent Drying with Molecular Sieves:

      • Activate 4Å molecular sieves by heating them in a flask under high vacuum with a heat gun until they turn from a gray to a white powder.

      • Allow the sieves to cool under an inert atmosphere.

      • Add the activated sieves to a bottle of solvent (ensure the solvent is of a grade with low initial water content).

      • Allow the solvent to stand over the sieves for at least 24 hours before use. Solvents can be stored over activated sieves under an inert atmosphere.

  • Reagent Drying:

    • Hygroscopic solid reagents can be dried in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₅).

    • Always consult the safety data sheet (SDS) for the specific reagent to ensure the chosen drying method is safe and appropriate.

Establishing and Maintaining an Inert Atmosphere

An inert atmosphere is crucial for protecting moisture-sensitive reagents from atmospheric water vapor. This is typically achieved using high-purity nitrogen or argon gas.

  • Schlenk Line Technique: A Schlenk line is a dual-manifold system that allows for the easy switching between a vacuum and a source of inert gas.

    • Protocol for Setting up a Reaction under Inert Atmosphere:

      • Assemble the dried glassware and connect it to the Schlenk line via flexible tubing.

      • Evacuate the flask by opening the stopcock to the vacuum manifold.

      • After a few minutes under vacuum, close the vacuum connection and slowly open the stopcock to the inert gas manifold to backfill the flask.

      • Repeat this "vacuum-backfill" cycle three to five times to ensure the complete removal of atmospheric gases.[10][11]

      • Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.

      • Liquid reagents and solvents should be transferred via a gas-tight syringe or a cannula.[11][12]

  • Glovebox Technique: For extremely sensitive reagents, a glovebox provides the most controlled environment, maintaining a very low-moisture and low-oxygen atmosphere (<1 ppm H₂O and O₂).

    • Protocol for Glovebox Use:

      • Bring all necessary dried glassware, reagents, and equipment into the glovebox antechamber.

      • Purge the antechamber by performing several vacuum-backfill cycles with the glovebox's inert gas.

      • Transfer the items into the main chamber.

      • Perform all manipulations, including weighing of solids and dispensing of liquids, inside the glovebox.[13][14][15]

Mandatory Visualizations

Experimental Workflow for Moisture-Sensitive Reactions

Moisture_Sensitive_Workflow Workflow for Managing Moisture-Sensitive Reactions cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Work-up and Isolation prep_glass Dry Glassware (Oven/Flame Dry) setup_assembly Assemble Glassware Hot prep_glass->setup_assembly prep_solvent Dry Solvents (e.g., over Molecular Sieves) setup_reagents Introduce Reagents (Syringe/Cannula/Solid Addition) prep_solvent->setup_reagents prep_reagents Dry Reagents (Vacuum Oven/Desiccator) prep_reagents->setup_reagents setup_inert Establish Inert Atmosphere (Schlenk Line or Glovebox) setup_assembly->setup_inert setup_inert->setup_reagents reaction_run Run Reaction (Maintain Positive Pressure) setup_reagents->reaction_run reaction_monitor Monitor Progress (TLC/LC-MS/GC-MS) reaction_run->reaction_monitor workup_quench Quench Reaction (Under Inert Atmosphere if necessary) reaction_monitor->workup_quench workup_extract Aqueous Work-up workup_quench->workup_extract workup_dry Dry Organic Layer (e.g., MgSO4/Na2SO4) workup_extract->workup_dry workup_isolate Isolate Product (Filtration, Chromatography) workup_dry->workup_isolate

Caption: General workflow for handling moisture-sensitive reactions.

Logical Relationship of Key Components in Anhydrous Cross-Coupling

Cross_Coupling_Relationships Key Interdependencies in Anhydrous Cross-Coupling Reactions Yield High Product Yield Substrate 3-Fluoropyridine Derivative Substrate->Yield Essential Component Reagent Organometallic Reagent (e.g., Boronic Acid) Reagent->Yield Essential Component Catalyst Palladium Catalyst & Ligand Catalyst->Yield Essential Component Solvent Anhydrous Solvent Solvent->Substrate Dissolves Solvent->Reagent Dissolves Solvent->Catalyst Dissolves Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Reagent Protects Atmosphere->Catalyst Protects Water Moisture (H2O) Water->Yield Reduces Water->Reagent Decomposes Water->Catalyst Deactivates

Caption: Influence of moisture on key reaction components.

Conclusion

The successful synthesis of 3-fluoropyridine derivatives, particularly when employing moisture-sensitive reagents, is highly dependent on the rigorous exclusion of water. By implementing meticulous techniques for drying glassware, solvents, and reagents, and by maintaining a robust inert atmosphere using either a Schlenk line or a glovebox, researchers can significantly improve reaction outcomes. The protocols and workflows outlined in this guide provide a comprehensive framework for minimizing the detrimental effects of moisture, thereby ensuring higher yields, greater product purity, and more reproducible results in the development of these important chemical entities.

References

Catalyst Deactivation in Reactions Involving Fluoropyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluoropyridine motifs is a cornerstone of modern medicinal chemistry, imparting unique electronic properties, metabolic stability, and binding affinities to bioactive molecules. However, the synthesis of these valuable compounds through transition-metal-catalyzed cross-coupling and functionalization reactions is often hampered by catalyst deactivation. This technical guide provides a comprehensive overview of the core principles of catalyst deactivation in reactions involving fluoropyridines, with a focus on palladium, nickel, rhodium, and iridium systems. It details the primary deactivation mechanisms, strategies for mitigation, and experimental protocols for studying these phenomena.

Core Mechanisms of Catalyst Deactivation

Catalyst deactivation in the context of fluoropyridine synthesis is a multifaceted issue, primarily driven by the inherent properties of the substrate and the reaction conditions. The principal deactivation pathways include poisoning, formation of inactive species, and thermal degradation.

Catalyst Poisoning by the Pyridine Nitrogen

The most prevalent cause of catalyst deactivation in reactions involving fluoropyridines is the coordination of the lone pair of electrons on the pyridine nitrogen to the metal center of the catalyst.[1][2] This strong coordination can lead to the formation of stable, catalytically inactive complexes, effectively sequestering the active catalyst from the reaction cycle. This phenomenon is particularly pronounced in reactions involving 2-substituted pyridines, often referred to as the "2-pyridyl problem."[1]

The Lewis basicity of the pyridine nitrogen allows it to act as a ligand, competing with the desired substrates and ligands for coordination sites on the metal. This can inhibit crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]

Formation of Inactive Catalyst Species

Under certain reaction conditions, active catalyst species can be converted into inactive forms. For instance, in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions of α-halo-N-heterocycles, the formation of stable dimeric nickel species has been identified as a cause of catalyst deactivation.[3] These dimers are catalytically inactive and can precipitate from the reaction mixture.

Furthermore, the aggregation of the active metal species to form nanoparticles or bulk metal, often observed as the formation of "palladium black," is a common deactivation pathway.[2] This process is often irreversible and leads to a significant loss of catalytic activity.

Ligand Degradation and Side Reactions

The ligands employed to stabilize and activate the metal center can also be susceptible to degradation under reaction conditions. Phosphine ligands, for example, can be oxidized, particularly if the reaction is not performed under a strictly inert atmosphere.

Side reactions involving the fluoropyridine substrate can also contribute to catalyst deactivation. For example, hydrodehalogenation, where the halide on the pyridine ring is replaced by a hydrogen atom, can compete with the desired cross-coupling reaction and consume the active catalyst.[1]

Quantitative Analysis of Catalyst Performance and Deactivation

Quantifying catalyst performance and deactivation is crucial for process optimization and the development of more robust catalytic systems. Key metrics include Turnover Number (TON), Turnover Frequency (TOF), and catalyst stability over time.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid.

(Data is fictionalized for comparative purposes but based on trends reported in the literature for similar heteroaryl couplings.)[4]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Table 2: Recyclability of a Supported Pd Nanoparticle Catalyst in the Suzuki-Miyaura Coupling of 1-bromo-4-fluorobenzene. [5]

CycleReaction Time (h)Conversion (%)
1390
2375
3362
4355
5347

Table 3: Performance of a Nickel Catalyst in the C-F Activation of Pentafluoropyridine. [6]

CatalystCatalyst Loading (mol%)ReactionTurnover Number (TON)
trans-[NiF(2-C₅NF₄)(PEt₃)₂]10Cross-coupling with Bu₃SnCH=CH₂4

Experimental Protocols for Studying Catalyst Deactivation

Investigating catalyst deactivation requires specialized experimental protocols designed to monitor catalyst activity over time and characterize the catalyst before and after the reaction.

Protocol for In-Situ Reaction Monitoring by NMR Spectroscopy

This protocol allows for the real-time monitoring of a catalytic reaction to identify the onset of deactivation.

Materials:

  • NMR tube with a sealable cap

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Fluoropyridine substrate

  • Coupling partner (e.g., boronic acid)

  • Catalyst and ligand

  • Base

  • Anhydrous, degassed solvent

  • NMR spectrometer

Procedure:

  • In a glovebox, accurately weigh the fluoropyridine substrate, coupling partner, internal standard, and base into a vial.

  • In a separate vial, prepare a stock solution of the catalyst and ligand in the chosen solvent.

  • Add the substrate mixture to a sealable NMR tube.

  • Add the required volume of the catalyst stock solution to the NMR tube, cap it tightly, and shake to ensure mixing.

  • Immediately place the NMR tube in a pre-heated NMR spectrometer.

  • Acquire spectra at regular time intervals (e.g., every 5-10 minutes).

  • Analyze the spectra to determine the concentration of reactants and products over time by integrating their respective signals relative to the internal standard.

  • A plateau in product formation before the complete consumption of the limiting reagent is indicative of catalyst deactivation.[1]

Protocol for Catalyst Recycling and Durability Studies

This protocol assesses the stability and reusability of a heterogeneous or recoverable homogeneous catalyst.

Materials:

  • Reaction vessel (e.g., Schlenk flask)

  • Catalyst

  • Reactants and reagents for the chosen reaction

  • Filtration apparatus or method for catalyst recovery

  • Analytical instrumentation for determining conversion (e.g., GC, HPLC)

Procedure:

  • Set up the catalytic reaction with a known amount of catalyst and reactants.

  • Run the reaction for a specified time or until completion.

  • After the reaction, recover the catalyst by filtration, centrifugation, or another appropriate method.

  • Wash the recovered catalyst with a suitable solvent to remove any adsorbed species.

  • Dry the catalyst under vacuum.

  • Use the recovered catalyst for a subsequent reaction cycle with fresh reactants.

  • Repeat for a desired number of cycles.

  • Analyze the conversion or yield for each cycle to determine the loss of activity over time.[5]

Characterization of Deactivated Catalysts

Characterizing the catalyst before and after the reaction can provide insights into the deactivation mechanism.

Techniques:

  • Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology, such as sintering.

  • X-ray Photoelectron Spectroscopy (XPS): To determine changes in the oxidation state of the metal and to detect the presence of poisons on the catalyst surface.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To quantify the amount of metal leached into the reaction solution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To study the interaction of the pyridine substrate with the catalyst surface.

Visualizing Catalytic Cycles and Deactivation Pathways

Graphviz diagrams are used to illustrate the complex relationships in catalytic cycles and deactivation pathways.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Pyridine_Poisoning cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Active Catalyst\n(e.g., Pd(0)L2) Active Catalyst (e.g., Pd(0)L2) Reaction Intermediate Reaction Intermediate Active Catalyst\n(e.g., Pd(0)L2)->Reaction Intermediate Inactive Complex Inactive Complex Active Catalyst\n(e.g., Pd(0)L2)->Inactive Complex Coordination Product Formation Product Formation Reaction Intermediate->Product Formation Product Formation->Active Catalyst\n(e.g., Pd(0)L2) Fluoropyridine Fluoropyridine Fluoropyridine->Inactive Complex

Figure 2: Catalyst poisoning by fluoropyridine coordination.

Nickel_Dimerization Active Ni(0) Complex Active Ni(0) Complex Oxidative Addition Oxidative Addition Active Ni(0) Complex->Oxidative Addition 2-Halopyridine Ar-Ni(II)-X Ar-Ni(II)-X Oxidative Addition->Ar-Ni(II)-X Inactive Ni(II) Dimer Inactive Ni(II) Dimer Ar-Ni(II)-X->Inactive Ni(II) Dimer Dimerization Ar-Ni(II)-X->Inactive Ni(II) Dimer

Figure 3: Deactivation of a nickel catalyst via dimerization.

Strategies to Mitigate Catalyst Deactivation

Several strategies can be employed to minimize catalyst deactivation in reactions involving fluoropyridines.

  • Ligand Selection: The use of bulky, electron-rich ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can sterically shield the metal center, hindering the coordination of the pyridine nitrogen.[2][4] These ligands also promote faster rates of oxidative addition and reductive elimination, which can outcompete the deactivation process.

  • Modification of the Pyridine Substrate: In some cases, the pyridine nitrogen can be temporarily protonated by performing the reaction in an acidic medium or quaternized by alkylation. This blocks the lone pair and prevents coordination to the catalyst. However, this approach is not always compatible with the reaction conditions or other functional groups in the molecule.

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of catalyst decomposition and aggregation.[2]

    • Catalyst Loading: While not a solution to the root cause, increasing the catalyst loading can sometimes compensate for partial deactivation and allow the reaction to proceed to completion.[7]

    • Inert Atmosphere: Rigorously excluding oxygen is crucial to prevent the oxidation of both the metal center and phosphine ligands.[2]

  • Use of Pre-catalysts: Well-defined pre-catalysts can provide a more controlled and reproducible generation of the active catalytic species, which can minimize the formation of inactive species.

Conclusion

Catalyst deactivation is a significant challenge in the synthesis of fluoropyridine-containing molecules. A thorough understanding of the underlying deactivation mechanisms, particularly poisoning by the pyridine nitrogen, is essential for developing robust and efficient catalytic processes. By employing rational ligand design, optimizing reaction conditions, and utilizing appropriate experimental techniques to study deactivation, researchers can overcome these challenges and unlock the full potential of transition-metal catalysis for the synthesis of these important compounds.

References

In-Depth Technical Guide to the Purification of 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods for the removal of impurities from 1-(3-Fluoropyridin-2-yl)ethanol, a chiral alcohol of significant interest in pharmaceutical synthesis. The focus is on providing detailed experimental protocols and quantitative data to aid in the development of robust purification strategies.

Introduction to Impurities in this compound Synthesis

The synthesis of this compound can result in a variety of impurities, the nature and quantity of which depend on the synthetic route employed. As a chiral molecule, the most significant "impurity" is often the undesired enantiomer. Other common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents or reagents.

Potential Process-Related Impurities:

  • Enantiomeric Impurity: The undesired enantiomer of this compound.

  • Starting Material Carryover: Residual 3-fluoropyridine or other precursors.

  • Over-reduction Products: Further reduction of the pyridine ring under harsh conditions.

  • By-products from Grignard Reactions: If a Grignard reagent is used, by-products such as biphenyls can form.

  • Dehalogenated Impurities: Loss of the fluorine atom from the pyridine ring.

The effective removal of these impurities is critical to ensure the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).

Purification Strategies: A Comparative Overview

The primary methods for the purification of this compound are chiral resolution techniques, namely diastereomeric salt crystallization and preparative chiral high-performance liquid chromatography (HPLC). The choice of method depends on factors such as the scale of purification, the nature of the impurities, and the desired final purity.

Purification TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation by crystallization.Scalable, cost-effective for large quantities.Trial-and-error approach for selecting resolving agent and solvent; may require multiple recrystallizations.
Preparative Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.High resolution and purity achievable in a single step; applicable to a wide range of compounds.Higher cost, especially for large-scale purification; requires specialized equipment.

Experimental Protocols

Diastereomeric Salt Crystallization

This method leverages the different physical properties of diastereomers to achieve separation. A common approach involves the use of chiral acids as resolving agents.

Protocol: Resolution with Tartaric Acid Derivatives

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add a solution of a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5-1.0 eq), in the same solvent.

    • Stir the mixture at room temperature or elevated temperature to facilitate salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

    • Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric excess (e.e.) of the crystallized salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Enantiopure Alcohol:

    • Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., saturated sodium bicarbonate solution).

    • Stir vigorously until the salt is fully decomposed.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched alcohol.

Logical Workflow for Diastereomeric Salt Crystallization

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Isolation cluster_2 Purification & Liberation cluster_3 Final Product racemate Racemic this compound salt_formation Mix and Stir racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., D-DTTA) resolving_agent->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation cooling Cool and Crystallize salt_formation->cooling filtration Filter and Wash cooling->filtration recrystallization Recrystallize (Optional) filtration->recrystallization liberation Decompose Salt with Base filtration->liberation recrystallization->liberation extraction Extract and Isolate liberation->extraction enantiopure_alcohol Enantiopure this compound extraction->enantiopure_alcohol

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Preparative Chiral HPLC

Preparative chiral HPLC offers a direct method for separating enantiomers with high purity. Polysaccharide-based chiral stationary phases are often effective for the resolution of chiral alcohols.

Protocol: Preparative Chiral HPLC

  • Instrumentation: A preparative HPLC system equipped with a suitable chiral column (e.g., Chiralpak series), a high-flow rate pump, an autosampler, and a UV detector.

  • Column Selection: Screen various chiral stationary phases (CSPs) at an analytical scale to identify the one that provides the best separation. Polysaccharide-based CSPs like those derivatized with amylose or cellulose are good starting points.

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol, or ethanol/heptane with additives like diethylamine for basic compounds) to achieve optimal resolution and retention times.

  • Scale-up: Once the analytical method is optimized, scale up to a preparative column by adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Product Isolation: Combine the fractions of the desired enantiomer and remove the solvent under reduced pressure to obtain the purified product.

Decision Tree for Purification Method Selection

G start Crude this compound scale_check Purification Scale? start->scale_check purity_check_large High Purity Required in a Single Step? scale_check->purity_check_large Large Scale purity_check_small High Purity Required? scale_check->purity_check_small Small/Lab Scale diastereomeric_crystallization Diastereomeric Salt Crystallization purity_check_large->diastereomeric_crystallization No chiral_hplc Preparative Chiral HPLC purity_check_large->chiral_hplc Yes purity_check_small->diastereomeric_crystallization No purity_check_small->chiral_hplc Yes recrystallization Recrystallization (optional) diastereomeric_crystallization->recrystallization

Caption: Decision tree for selecting a purification method.

Conclusion

The purification of this compound to a high degree of enantiomeric and chemical purity is achievable through systematic application of diastereomeric salt crystallization or preparative chiral HPLC. The selection of the optimal method will be dictated by the specific requirements of the project, including scale, desired purity, and available resources. The detailed protocols and logical workflows presented in this guide provide a solid foundation for developing and implementing effective purification strategies for this important pharmaceutical intermediate.

Scaling the Summit: A Technical Guide to the Synthesis of 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(3-Fluoropyridin-2-yl)ethanol, a key building block in the development of novel therapeutics. As the demand for complex heterocyclic intermediates grows, robust and scalable synthetic routes are paramount. This document details the primary synthetic strategies, provides adaptable experimental protocols, and outlines the critical considerations for transitioning from laboratory-scale synthesis to large-scale production.

Executive Summary

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a methyl group to the corresponding aldehyde, 3-Fluoropyridine-2-carboxaldehyde. The choice of the methylating agent and reaction conditions are critical for ensuring high yield, purity, and scalability. This guide will focus on the Grignard reaction as a primary, cost-effective, and scalable method. Additionally, we will explore asymmetric synthesis approaches for the production of specific enantiomers, which are often required in pharmaceutical applications.

Synthetic Pathways and Strategies

The principal retrosynthetic disconnection for this compound points to 3-Fluoropyridine-2-carboxaldehyde as the immediate precursor. This aldehyde is commercially available and can be synthesized from various 3-fluoropyridine derivatives.[1][2][3][4][5]

Primary Synthetic Route: Grignard Reaction

The addition of a methyl Grignard reagent (CH₃MgBr or CH₃MgCl) to 3-Fluoropyridine-2-carboxaldehyde is a direct and efficient method for constructing the desired ethanol derivative. This reaction is well-established in organic synthesis and is amenable to large-scale production.

Synthesis_Pathway cluster_start Starting Material Preparation cluster_main Core Reaction cluster_product Final Product A 3-Fluoropyridine B 3-Fluoropyridine-2-carboxaldehyde A->B Formylation C This compound B->C Methyl Grignard (CH3MgBr)

Caption: Synthetic pathway for this compound.

Asymmetric Synthesis Approaches

For the synthesis of enantiomerically pure (R)- or (S)-1-(3-Fluoropyridin-2-yl)ethanol, several asymmetric strategies can be employed. These are crucial when the stereochemistry of the alcohol is critical for biological activity.

  • Chiral Reducing Agents: Asymmetric reduction of a precursor ketone, 2-acetyl-3-fluoropyridine, using chiral reducing agents like those derived from boranes (e.g., CBS catalysts) can provide enantiomerically enriched alcohol.

  • Catalytic Asymmetric Addition: The use of chiral catalysts in conjunction with a methylating agent (e.g., dimethylzinc) can facilitate the enantioselective addition to 3-Fluoropyridine-2-carboxaldehyde.[6]

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific laboratory or plant conditions.

Synthesis of 3-Fluoropyridine-2-carboxaldehyde (Illustrative)

While commercially available, understanding the synthesis of the key aldehyde precursor is valuable. One common method involves the oxidation of the corresponding methanol.

Materials and Reagents:

  • (3-Fluoropyridin-2-yl)methanol

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of (3-Fluoropyridin-2-yl)methanol in dichloromethane, add an excess of activated manganese dioxide.

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Fluoropyridine-2-carboxaldehyde.

  • Purify the crude product by column chromatography or distillation.

Scale-up Synthesis of this compound via Grignard Reaction

This protocol is adapted from standard Grignard procedures and is designed for scalability.

Materials and Reagents:

  • 3-Fluoropyridine-2-carboxaldehyde[1][2]

  • Methylmagnesium bromide (3M solution in diethyl ether or THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Multi-neck round-bottom flask or jacketed reactor

  • Mechanical stirrer

  • Thermometer or temperature probe

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Setup: Equip a dry reaction vessel with a mechanical stirrer, thermometer, addition funnel, and an inert gas inlet.

  • Reagent Charging: Charge the reaction vessel with a solution of 3-Fluoropyridine-2-carboxaldehyde in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add the methylmagnesium bromide solution dropwise via the addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis. Values are illustrative and will vary based on reaction scale and optimization.

Table 1: Reagent Quantities for Grignard Synthesis

ReagentMolar Equiv.Molecular Weight ( g/mol )Quantity (for 100g of Aldehyde)
3-Fluoropyridine-2-carboxaldehyde1.0125.10100.0 g
Methylmagnesium bromide (3M)1.1 - 1.5-293 - 399 mL
Anhydrous THF--1.0 - 1.5 L

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield80 - 95%
Purity (post-purification)>98%

Workflow and Process Visualization

A clear understanding of the experimental workflow is essential for successful scale-up.

Experimental_Workflow A Reactor Setup (Inert Atmosphere) B Charge Aldehyde and Solvent A->B C Cool to 0 °C B->C D Slow Addition of Grignard Reagent C->D E Reaction Monitoring (TLC/LC-MS) D->E F Reaction Quench (Saturated NH4Cl) E->F Reaction Complete G Aqueous Workup and Extraction F->G H Drying and Solvent Removal G->H I Purification (Distillation/Chromatography) H->I J Product Analysis (NMR, GC-MS) I->J

Caption: General experimental workflow for Grignard synthesis.

Considerations for Scale-Up

Transitioning from the laboratory to a pilot plant or manufacturing facility requires careful consideration of several factors:

  • Heat Management: The Grignard reaction is exothermic. A jacketed reactor with efficient cooling is essential to maintain temperature control and prevent runaway reactions.

  • Reagent Addition Rate: The rate of addition of the Grignard reagent must be carefully controlled to manage the exotherm.

  • Mixing: Efficient stirring is crucial to ensure homogenous reaction conditions and prevent localized overheating.

  • Safety: Grignard reagents are highly reactive and flammable. All operations should be conducted under an inert atmosphere and with appropriate fire suppression equipment available. The quenching step can also be highly exothermic and should be performed with caution.

  • Material Compatibility: Ensure that all equipment is compatible with the reagents and solvents used.

  • Work-up and Purification: At larger scales, extraction and distillation are generally preferred over chromatography for purification due to cost and throughput.

By carefully considering these factors and optimizing the reaction conditions, the synthesis of this compound can be successfully and safely scaled to meet the demands of drug development and manufacturing.

References

Characterizing Fluorinated Organic Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unique properties of fluorinated organic compounds present both immense opportunities and significant analytical challenges. The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. However, these same unique characteristics complicate their analysis. This in-depth guide explores the core challenges in the characterization of these molecules and provides an overview of key analytical techniques and experimental considerations.

The strong carbon-fluorine bond, the most robust single bond in organic chemistry, and the high electronegativity of fluorine profoundly influence the behavior of these compounds in analytical systems.[1] This guide will delve into the intricacies of characterizing organofluorine compounds using cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Navigating the Complexities of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a primary and powerful tool for the characterization of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3] This results in high sensitivity, making it an invaluable technique.[2] However, several challenges must be addressed to acquire and interpret high-quality data.

A significant challenge in ¹⁹F NMR is the vast chemical shift range, which can span over 800 ppm.[2] This wide dispersion, while beneficial for resolving structurally similar compounds, can also lead to difficulties in detecting all signals within a single spectrum and may cause poor data resolution and inaccurate integration.[2]

Contamination with fluorine-containing compounds is another major hurdle. Fluoropolymers are ubiquitous in laboratory equipment, such as PTFE-coated vials, caps, and stir bars, which can leach into samples and produce interfering signals.[4] Therefore, meticulous sample handling and the use of non-fluorinated labware are crucial.

Peak broadening is a common issue that can arise from low solubility, the presence of paramagnetic impurities, or chemical exchange processes where fluorine atoms move between different environments on the NMR timescale.[4]

Quantitative Data: ¹⁹F NMR Parameters

For accurate structural elucidation, a thorough understanding of typical ¹⁹F NMR chemical shifts and coupling constants is essential.

Functional Group¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
-CF-50 to -70
-CF ₂--80 to -140
Ar-F -100 to -170
-CH₂F -200 to -220

Table 1: Typical ¹⁹F NMR chemical shift ranges for common organofluorine functional groups.[2][5]

Coupling between ¹⁹F and other nuclei, particularly ¹H and other ¹⁹F nuclei, provides valuable structural information. These coupling constants are often larger than those observed in ¹H NMR.[2]

Coupling NucleiType of CouplingTypical J-Value (Hz)
¹H-¹⁹FGeminal (²J)45 - 50
¹H-¹⁹FVicinal (³J)5 - 10
¹⁹F-¹⁹FGeminal (²J)220 - 250
¹⁹F-¹⁹FVicinal (³J)0 - 40
¹⁹F-¹⁹FLong-range (⁴J, ⁵J)Commonly observed

Table 2: Typical ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants.[2][6]

Experimental Protocol: ¹⁹F NMR Spectroscopy of a Small Molecule
  • Sample Preparation:

    • Dissolve 2-10 mg of the fluorinated compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

    • To remove particulate matter, filter the solution through a small plug of cotton wool or a syringe filter directly into a clean NMR tube.[3]

    • For accurate chemical shift referencing, add a known amount of an internal standard, such as trifluorotoluene (TFT).[3]

  • Instrument Setup:

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Set the transmitter offset (center of the spectrum) based on the expected chemical shift range of the compound. For unknown compounds, a wide spectral width should be used initially to avoid aliasing.

  • Data Acquisition:

    • Acquire a standard ¹H-decoupled ¹⁹F NMR spectrum.

    • If ¹H-¹⁹F coupling information is desired, acquire a ¹H-coupled ¹⁹F spectrum.

    • Optimize acquisition parameters such as the number of scans and relaxation delay to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the chemical shifts to the internal standard.

    • Integrate the signals to determine the relative ratios of different fluorine environments.

Deciphering Fragmentation Patterns in Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of fluorinated compounds. However, the high strength of the C-F bond and the electronegativity of fluorine lead to unique and sometimes complex fragmentation patterns.

A common fragmentation pathway for perfluorinated compounds is the loss of a CF₃ radical, resulting in a characteristic neutral loss of 69 Da.[7] However, the fragmentation of fluorinated molecules can be complex and may involve rearrangements and the formation of various fluorinated ions.[6] For instance, under liquid chromatography/electrospray tandem mass spectrometry (LC/ES-MS/MS) conditions, perfluorocarboxylate anions first lose CO₂ to form a perfluoroalkyl anion, which can then undergo further fragmentation.[3] Studies have shown that this secondary fragmentation can involve fluorine shifts, leading to a series of new anions before further fragmentation.[3]

The presence of fluorine can also influence the ionization process. In chemical ionization mass spectrometry, for example, the fragmentation of fluorotoluenes can be significantly different from that of toluene.[8]

Quantitative Data: Mass Spectrometry Fragmentation
Precursor Ion MoietyCommon Neutral Loss / Fragment Ion (m/z)
R-CF₃Loss of ·CF₃ (69 u)
[R(F)CO₂]⁻Loss of CO₂ (44 u) to form R(F)⁻
PerfluoroalkanesAbundant CF₃⁺ (m/z 69)
PerfluorocyclicsCₙF₂ₙ₋₁⁺ ions tend to be largest for n > 2

Table 3: Common fragmentation patterns observed in the mass spectra of fluorinated compounds.[3][6][7]

Experimental Protocol: LC-MS Analysis of Fluorinated Pharmaceuticals
  • Sample Preparation:

    • Dissolve the fluorinated pharmaceutical in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol).

    • Filter the sample through a 0.2 µm filter to remove particulates.

  • Chromatographic Separation:

    • Use a suitable HPLC or UHPLC column. C18 columns are common, but specialized fluorinated phases can improve peak shape and resolution for highly fluorinated compounds.[9]

    • Develop a gradient elution method using a mixture of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Optimize the gradient to achieve good separation of the analyte from impurities and matrix components.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in either positive or negative ion mode, depending on the analyte's properties.

    • Acquire full scan mass spectra to determine the molecular weight of the analyte.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation. This involves selecting the precursor ion of interest and fragmenting it in the collision cell.

  • Data Analysis:

    • Identify the molecular ion ([M+H]⁺ or [M-H]⁻) in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

    • Use software tools to aid in the interpretation of fragmentation patterns and confirm the structure of the analyte.

Overcoming Hurdles in Chromatographic Separations

Chromatography is essential for the separation and purification of fluorinated compounds. However, their unique properties can lead to challenges such as poor peak shape and altered retention behavior.

In reversed-phase liquid chromatography (RPLC), fluorinated compounds can exhibit "fluorophobic" interactions, leading to shorter retention times than their non-fluorinated analogs. The use of fluorinated stationary phases or mobile phase additives can enhance the retention and separation of these compounds.[2][10] Poor peak shapes, such as tailing, can occur due to secondary interactions between the analyte and the silica backbone of the column.[4]

In gas chromatography (GC), the high volatility of some smaller organofluorine compounds makes them suitable for this technique. However, challenges can arise from interactions with the stationary phase and potential thermal degradation.

Experimental Protocol: GC-MS Analysis of Volatile Organofluorines
  • Sample Preparation:

    • For liquid samples, a direct injection or a headspace analysis can be performed.

    • For solid samples, extraction with a suitable solvent followed by concentration may be necessary.

  • Gas Chromatographic Separation:

    • Select a GC column with a stationary phase appropriate for the polarity of the analytes.

    • Optimize the oven temperature program to achieve good separation of the target compounds.

    • Set the injector and transfer line temperatures to ensure efficient volatilization without thermal degradation.

  • Mass Spectrometry Detection:

    • Use an electron ionization (EI) source for fragmentation and identification.

    • Acquire mass spectra over a suitable mass range.

  • Data Analysis:

    • Identify compounds based on their retention times and mass spectra by comparing them to spectral libraries or authentic standards.

    • Quantify the analytes using an internal or external standard calibration.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved in characterizing fluorinated compounds, the following diagrams illustrate key workflows and a representative metabolic pathway.

experimental_workflow cluster_sample Sample cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Fluorinated Compound (Unknown or Mixture) LCMS LC-MS Analysis (Molecular Weight & Formula) Sample->LCMS NMR 19F NMR Analysis (Functional Groups) Sample->NMR GCMS GC-MS Analysis (Volatile Components) Sample->GCMS MS_Data Mass Spectra (Fragmentation) LCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data GC_Data Chromatograms & Spectra GCMS->GC_Data Structure Final Structure MS_Data->Structure NMR_Data->Structure GC_Data->Structure

Workflow for the Characterization of an Unknown Fluorinated Compound.

This workflow illustrates a common approach to identifying an unknown fluorinated compound, integrating data from multiple analytical techniques.

challenges_logic cluster_properties Unique Properties of Organofluorines cluster_challenges Analytical Challenges cluster_solutions Analytical Solutions prop1 Strong C-F Bond chal1 Complex Fragmentation (MS) prop1->chal1 prop2 High Electronegativity chal2 Wide Chemical Shift Range (NMR) prop2->chal2 prop3 Fluorophobicity chal3 Poor Peak Shape (Chromatography) prop3->chal3 sol1 Tandem MS (MS/MS) chal1->sol1 sol2 Wide Spectral Width Acquisition (NMR) chal2->sol2 sol3 Fluorinated Stationary Phases chal3->sol3 chal4 Contamination Issues sol4 Use of Non-Fluorinated Labware chal4->sol4

Relationship between Properties, Challenges, and Solutions.

This diagram highlights the logical connections between the inherent properties of fluorinated compounds, the analytical challenges they pose, and the corresponding solutions.

metabolic_pathway cluster_drug Fluorinated Drug cluster_metabolism Metabolism (e.g., in Liver) cluster_excretion Excretion Drug Fluorinated Drug Candidate Metabolite1 Phase I Metabolite (e.g., Hydroxylation) Drug->Metabolite1 CYP450 Enzymes Metabolite2 Phase II Metabolite (e.g., Glucuronidation) Metabolite1->Metabolite2 UGT Enzymes Excretion Excreted Metabolites Metabolite2->Excretion

Simplified Metabolic Pathway of a Fluorinated Drug.

This diagram illustrates a general metabolic pathway for a fluorinated drug, involving Phase I and Phase II metabolism before excretion. The presence of fluorine can significantly influence the rate and sites of metabolism.[11][12]

References

A Technical Guide to the Validation and Comparative Analysis of MAPK/ERK Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MAPK/ERK Signaling Core

The RAS-RAF-MEK-ERK pathway, commonly known as the Mitogen-Activated Protein Kinase (MAPK) pathway, represents a critical signaling cascade fundamental to cellular regulation.[1] This pathway communicates signals from cell surface receptors to the DNA within the nucleus, governing essential processes such as cell proliferation, differentiation, survival, and angiogenesis.[1][2] The core of this cascade consists of a chain of proteins that sequentially phosphorylate and activate one another, acting as a series of molecular switches.[2]

Mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2) are dual-specificity protein kinases that function as a central node in this pathway.[1] They are the exclusive kinases responsible for phosphorylating and activating the downstream effectors, ERK1 and ERK2.[1] Given that dysregulation of this pathway, frequently caused by mutations in BRAF or RAS genes, is a key driver in numerous cancers, MEK1/2 has emerged as a highly attractive therapeutic target.[1][3] This guide provides a technical overview of the validation methods used to confirm pathway modulation and a framework for the comparative analysis of targeted inhibitors.

Core Validation: Measuring Pathway Activity

Validating the activity of the MAPK/ERK pathway is paramount for assessing the efficacy of potential inhibitors. The most common method involves quantifying the phosphorylation state of key kinases, particularly ERK, as phosphorylation is synonymous with activation.

Two primary techniques are employed for this purpose:

  • Western Blotting for Phospho-ERK (p-ERK): This immunoassay is the gold standard for detecting the activated form of ERK. It involves separating cell lysate proteins by size, transferring them to a membrane, and using specific antibodies to detect the target protein.[4] To accurately quantify pathway inhibition, the signal from a phospho-specific ERK antibody is normalized to the signal from a total-ERK antibody from the same sample.[5] This ratio (p-ERK / total-ERK) provides a reliable measure of pathway activity.[5]

  • In Vitro Kinase Assays: These assays directly measure the enzymatic activity of a kinase, such as MEK1.[3] In a typical setup, a recombinant active MEK1 enzyme is incubated with a substrate (e.g., inactive ERK), ATP, and the test inhibitor.[3] The potency of the inhibitor is determined by measuring the reduction in substrate phosphorylation, often quantified by detecting the amount of ADP produced in the reaction.[6][7]

Comparative Analysis of MEK Inhibitors

Drug development often requires a head-to-head comparison of multiple inhibitor candidates. Here, we present a comparative framework using two well-characterized MEK inhibitors, Trametinib and Selumetinib, based on their performance in key preclinical assays.

Data Presentation: Quantitative Comparison

The potency and efficacy of inhibitors are quantified using metrics like the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.[1]

Table 1: Comparative In Vitro Potency Against MEK1 Enzyme

Inhibitor Target IC50 (nM)
Trametinib MEK1 0.7[1][8]

| Selumetinib | MEK1 | 14.0[1][8] |

Table 2: Comparative Cell Growth Inhibition (IC50) in BRAF V600E-Mutant Melanoma Cells

Inhibitor Cell Line Assay Type IC50 (nM)
Trametinib A375 Cell Viability (MTT) ~1.0
Selumetinib A375 Cell Viability (MTT) ~25.0

Note: Data are representative and compiled for illustrative purposes.

Table 3: Comparative Effect on Downstream Target (p-ERK) in A375 Cells

Inhibitor (10 nM) Treatment Time p-ERK Inhibition (%)
Trametinib 24 hours 85%
Selumetinib 24 hours 40%

Note: Data are representative and compiled for illustrative purposes.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs.

MAPK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK P Nucleus Nucleus ERK->Nucleus P Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor MEK Inhibitor (e.g., Trametinib) Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of allosteric inhibition.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cancer Cell Line (e.g., A375) seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of MEK Inhibitors (Trametinib vs. Selumetinib) seed->treat incubate Incubate for 72 hours treat->incubate mtt Cell Viability Assay (MTT) incubate->mtt wb Protein Lysates for Western Blot (p-ERK) incubate->wb analyze_mtt Read Absorbance (570 nm) mtt->analyze_mtt analyze_wb Quantify p-ERK/Total-ERK Ratio wb->analyze_wb end Comparative Analysis: IC50 & Pathway Inhibition analyze_mtt->end analyze_wb->end

Caption: Experimental workflow for the comparative analysis of MEK inhibitors.

Experimental Protocols

Detailed and reproducible protocols are the foundation of sound scientific research.

Protocol: Western Blot for p-ERK/Total-ERK Analysis

This protocol is adapted from standard methodologies for detecting ERK1/2 phosphorylation.[5]

  • Cell Culture and Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of MEK inhibitors (or a DMSO vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[6]

  • SDS-PAGE: Load 20-30 µg of protein from each sample onto a 10% polyacrylamide gel. Separate proteins via electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution).[6]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.

  • Stripping and Re-probing: To normalize the data, the membrane is stripped of the first set of antibodies and then re-probed with an antibody for total-ERK1/2, following steps 6-9.[5]

  • Densitometry: Quantify the band intensities for both p-ERK and total-ERK. The final result is expressed as the ratio of p-ERK to total-ERK.[5]

Protocol: In Vitro MEK1 Kinase Assay (Luminescent)

This protocol outlines a method for measuring MEK1 activity by quantifying ADP production.[7]

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA).[9] Prepare serial dilutions of the test inhibitors (e.g., Trametinib) in the kinase buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the test inhibitor, recombinant active MEK1 enzyme, and an inactive ERK1 substrate.[9] Allow a brief pre-incubation (15-20 minutes) for the inhibitor to bind to the enzyme.[6]

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.

  • Reaction Termination & Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add a kinase detection reagent that converts the ADP produced into ATP, which then drives a luciferase-based reaction to generate light.[6]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects MEK1 kinase activity.

  • Data Analysis: Normalize the data against a no-inhibitor control (100% activity) and a no-enzyme control (0% activity). Plot the percent activity against the log of inhibitor concentration to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[10][11]

  • Cell Seeding: Seed cancer cells (e.g., A375) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of the MEK inhibitors in the culture medium. Replace the old medium with 100 µL of the medium containing the inhibitors or a vehicle control (DMSO).[10] Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[10]

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator (37°C, 5% CO2).[3]

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[12] During this period, metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Gently shake the plate to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[12]

  • Data Analysis: Subtract the average absorbance of blank (medium only) wells.[10] Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (defined as 100% viability).[12] Plot the percent viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[10]

Conclusion

The robust validation of MAPK/ERK pathway modulation is a cornerstone of preclinical drug discovery for a multitude of cancers. A multi-faceted approach, combining direct enzymatic assays with cell-based measures of pathway inhibition and overall viability, is essential for the comprehensive evaluation of targeted inhibitors. The standardized protocols and comparative data frameworks presented in this guide offer a blueprint for researchers to rigorously assess and rank novel therapeutic candidates, thereby facilitating the translation of promising compounds from the laboratory to the clinic.

References

Core Analysis of 1-(3-Fluoropyridin-2-yl)ethanol Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 1-(3-Fluoropyridin-2-yl)ethanol. The information presented herein is essential for researchers and scientists involved in the structural elucidation and metabolic profiling of novel pharmaceutical compounds.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily dictated by the stability of the resulting fragment ions. The molecular ion ([M]⁺˙) is expected to be observed, followed by characteristic losses of small neutral molecules and radical species.

Key predicted fragmentation pathways include:

  • α-Cleavage: The bond between the carbinol carbon and the methyl group is susceptible to cleavage, a common fragmentation pathway for alcohols.[1][2][3] This would result in the formation of a stable pyridinyl-stabilized cation.

  • Loss of Water: Alcohols readily undergo dehydration, leading to a prominent [M-18]⁺˙ peak.[1][2]

  • Loss of a Methyl Radical: Cleavage of the C-C bond can lead to the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ ion.

  • Pyridine Ring Fragmentation: The fluoropyridine ring itself can undergo fragmentation, although this typically requires higher energy. Common losses include HCN and derivatives.

A summary of the predicted key fragments and their corresponding mass-to-charge ratios (m/z) is presented in Table 1.

Fragment Ion Proposed Structure m/z (Predicted) Fragmentation Pathway
[M]⁺˙[C₇H₈FNO]⁺˙141Molecular Ion
[M-H]⁺[C₇H₇FNO]⁺140Loss of a hydrogen radical
[M-CH₃]⁺[C₆H₅FNO]⁺126Loss of a methyl radical (α-cleavage)
[M-H₂O]⁺˙[C₇H₆FN]⁺˙123Loss of water
[C₅H₄FN]⁺97Pyridine ring fragment
[C₅H₃F]⁺˙76Loss of HCN from pyridine ring fragment

Table 1: Predicted Mass Fragments of this compound

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

2.1. Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Transfer the final solution to a GC-MS autosampler vial.

2.2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1562 u/s.

2.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the identified peak to determine the fragmentation pattern.

  • Compare the observed fragments with the predicted fragmentation pathways and reference spectra if available.

Visualizing the Fragmentation Process

The logical workflow for mass spectrometry analysis and the predicted fragmentation pathway can be visualized using the following diagrams.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Vial Transfer to Vial Dilution->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection Fragmentation->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Interpretation Interpretation Mass_Spectrum->Interpretation

Caption: General workflow for GC-MS analysis.

Fragmentation_Pathway M [M]⁺˙ m/z = 141 M_minus_H [M-H]⁺ m/z = 140 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z = 126 M->M_minus_CH3 - •CH₃ (α-cleavage) M_minus_H2O [M-H₂O]⁺˙ m/z = 123 M->M_minus_H2O - H₂O Py_fragment [C₅H₄FN]⁺ m/z = 97 M_minus_H2O->Py_fragment - C₂H₂ Py_fragment_minus_HCN [C₄H₃F]⁺˙ m/z = 76 Py_fragment->Py_fragment_minus_HCN - HCN

Caption: Predicted fragmentation of this compound.

References

The Impact of Fluorination on the Biological Activity of Pyridyl-Ethanol Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide provides a comparative overview of the potential biological activities of 1-(3-Fluoropyridin-2-yl)ethanol and its non-fluorinated counterpart, 1-(pyridin-2-yl)ethanol. While direct comparative experimental data for these specific analogs is not extensively available in the public domain, this document synthesizes information from closely related fluorinated and non-fluorinated pyridine derivatives to project their biological profiles. This guide details standardized experimental protocols for evaluating their potential cytotoxic and antimicrobial activities and visualizes key signaling pathways that are likely to be modulated by such compounds. The aim is to furnish researchers and drug development professionals with a foundational understanding and practical methodologies for investigating the therapeutic potential of these and similar fluorinated heterocyclic compounds.

Introduction: The Role of Fluorine in Pyridine-Based Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] A key strategy to optimize the therapeutic potential of pyridine-based compounds is the introduction of fluorine atoms.

The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological behavior. Fluorination can enhance binding affinity to target proteins, increase metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability and bioavailability.[4] These benefits have led to the widespread use of fluorinated pyridines in the development of novel therapeutics.[4] This guide focuses on a specific structural comparison to illustrate the potential impact of fluorination: this compound versus the non-fluorinated parent compound, 1-(pyridin-2-yl)ethanol.

Comparative Biological Activity Profile

Based on general principles of medicinal chemistry and findings for related compounds, fluorination at the 3-position of the pyridine ring in 1-(pyridin-2-yl)ethanol is anticipated to modulate its biological activity. The electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the lipophilicity imparted by the fluorine atom can affect cell membrane penetration.

The following tables summarize the potential comparative biological activities of this compound and 1-(pyridin-2-yl)ethanol, based on extrapolated data from analogous compounds.

Table 1: Postulated Anticancer Activity

CompoundTarget Cell LinePostulated IC50 (µM)Reference Compound IC50 (µM)Postulated Selectivity
1-(pyridin-2-yl)ethanolMCF-7 (Breast), A549 (Lung)ModerateDoxorubicin: ~1-5Low
This compoundMCF-7 (Breast), A549 (Lung)Potentially Lower (Enhanced)Doxorubicin: ~1-5Potentially Higher

Note: The IC50 values are hypothetical and serve for illustrative comparison. Actual values would need to be determined experimentally. Fluorinated pyridines have shown enhanced cytotoxicity in some cancer cell lines.[5]

Table 2: Postulated Antimicrobial Activity

CompoundMicrobial StrainPostulated MIC (µg/mL)Reference Compound MIC (µg/mL)
1-(pyridin-2-yl)ethanolS. aureus, E. coli>100Ciprofloxacin: ~0.015-1
This compoundS. aureus, E. coliPotentially 16-64Ciprofloxacin: ~0.015-1

Note: MIC (Minimum Inhibitory Concentration) values are hypothetical. The introduction of fluorine has been shown to significantly increase the antibacterial activity of some pyridine derivatives.[6]

Detailed Experimental Protocols

To empirically determine and compare the biological activities of this compound and its non-fluorinated analog, the following detailed experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile tissue culture plates

  • Test compounds (this compound and 1-(pyridin-2-yl)ethanol) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well sterile microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Potential Signaling Pathways and Workflows

The biological activity of pyridine derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, some fluorinated pyridine compounds have been shown to induce apoptosis and cell cycle arrest through the p21 signaling pathway.[7] Others may interfere with critical processes like angiogenesis by inhibiting kinases such as VEGFR-2.[1]

Below are Graphviz diagrams illustrating a hypothetical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Biological Evaluation cluster_analysis Data Analysis and Comparison S1 Synthesis of 1-(pyridin-2-yl)ethanol T1 Cytotoxicity Assays (e.g., MTT) S1->T1 T2 Antimicrobial Assays (e.g., MIC determination) S1->T2 S2 Synthesis of this compound S2->T1 S2->T2 A1 IC50 Determination T1->A1 A2 MIC Determination T2->A2 A3 Comparative Analysis A1->A3 A2->A3

Caption: Experimental workflow for comparative biological evaluation.

p21_Signaling_Pathway Compound Fluorinated Pyridine Derivative DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) CDK_Cyclin->Cell_Cycle_Arrest Promotion

Caption: p21-mediated cell cycle arrest pathway.

Conclusion

While direct comparative data on this compound and its non-fluorinated analog is limited, the principles of medicinal chemistry strongly suggest that the introduction of fluorine is likely to enhance its biological activity. This guide provides a framework for the systematic evaluation of these compounds, from standardized in vitro assays to the exploration of underlying molecular mechanisms. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to elucidate the structure-activity relationships of fluorinated pyridine derivatives and to unlock their therapeutic potential. Further empirical studies are essential to validate these postulations and to fully characterize the pharmacological profiles of these promising molecules.

References

An In-depth Technical Guide on the X-ray Crystal Structure of Fluoropyridinyl Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the X-ray crystal structure determination of fluoropyridinyl ethanol derivatives. While crystallographic data for the specific regioisomer 1-(3-Fluoropyridin-2-yl)ethanol is not publicly available, this paper presents a detailed analysis of the closely related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol , as a representative case study. The methodologies and data presentation formats described herein are directly applicable to the structural elucidation of other derivatives in this class.

Introduction

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry due to their unique electronic properties, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The incorporation of a hydroxyl group in the form of an ethanol substituent introduces a chiral center and potential hydrogen bonding capabilities, further influencing the molecule's interaction with biological targets. X-ray crystallography provides definitive three-dimensional structural information, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, based on established protocols.[1][2]

The synthesis of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol is achieved through a Knoevenagel condensation reaction between 2-methylpyridine and p-fluorobenzaldehyde.[1][2]

  • Reaction Workflow:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-methylpyridine 2-methylpyridine Condensation Condensation 2-methylpyridine->Condensation p-fluorobenzaldehyde p-fluorobenzaldehyde p-fluorobenzaldehyde->Condensation 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol Condensation->1-(p-fluorophenyl)-2-(α-pyridyl)ethanol

Synthesis of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol.
  • Procedure:

    • Equimolar amounts of 2-methylpyridine and p-fluorobenzaldehyde are combined.

    • The reaction can be performed with or without a catalyst and solvent.[2]

    • The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by Thin Layer Chromatography).

    • The resulting product is then purified, for example, by recrystallization from a suitable solvent like hexane.[1]

Single crystals suitable for X-ray diffraction are grown from a supersaturated solution of the purified compound.

  • Procedure:

    • 30 mg of the purified 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol is dissolved in 1 ml of chloroform.

    • The solution is kept at a constant low temperature (e.g., 4 °C).

    • Colorless crystals typically form over a period of several days (e.g., 12 days).[1]

The crystallographic data are collected using a single-crystal X-ray diffractometer.

  • General Workflow:

Crystal_Selection Single Crystal Selection Mounting Mounting on Diffractometer Crystal_Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

General workflow for X-ray crystal structure determination.
  • Data Collection Parameters (Example):

    • Diffractometer: Bruker SMART CCD area detector

    • Radiation: Mo Kα (λ = 0.71073 Å)

    • Temperature: 293(2) K

    • Data Collection Software: SMART

    • Structure Solution and Refinement Software: SHELXTL

Data Presentation: Crystallographic Data

The crystallographic data for 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₃H₁₂FNO
Formula Weight217.24
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.3664(15)
b (Å)8.343(2)
c (Å)25.056(6)
β (°)93.837(15)
Volume (ų)1118.3(5)
Z (molecules per unit cell)4
Density (calculated, g/cm³)1.289
Absorption Coefficient (mm⁻¹)0.093
F(000)456
Crystal Size (mm³)0.40 x 0.30 x 0.20
Theta range for data collection (°)2.11 to 28.29
Reflections collected6211
Independent reflections2639 [R(int) = 0.0345]
Final R indices [I>2sigma(I)]R1 = 0.0510, wR2 = 0.1343
R indices (all data)R1 = 0.0759, wR2 = 0.1504

Structural Analysis

The crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol reveals the formation of intermolecular hydrogen bonds. Specifically, an O-H···N hydrogen bond is observed between the hydroxyl group's oxygen atom and the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction plays a crucial role in stabilizing the crystal packing.[1]

Conclusion

This technical guide has outlined the essential methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of fluoropyridinyl ethanol derivatives, using 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol as a detailed case study. The provided experimental protocols and structured data presentation serve as a valuable resource for researchers engaged in the structural characterization of this important class of compounds. The determination of the three-dimensional structure through X-ray crystallography is a critical step in understanding the physicochemical properties and biological activities of these molecules, thereby guiding future drug discovery and development efforts.

References

A Comparative Study of Catalysts for the Asymmetric Reduction of 3-Fluoro-2-acetylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form optically active alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is critical to its biological activity. The chiral alcohol derived from 3-fluoro-2-acetylpyridine is a valuable building block for various pharmaceutical agents. This technical guide provides a comparative overview of various catalytic systems for the asymmetric reduction of this key substrate and its analogues, presenting key performance data, detailed experimental protocols, and visual representations of the experimental workflows.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the performance of different classes of catalysts in the asymmetric reduction of 2-acetylpyridine derivatives and other heteroaromatic ketones. While data for the specific substrate 3-fluoro-2-acetylpyridine is limited in publicly available literature, the presented data for analogous compounds provide a strong basis for catalyst selection and optimization.

Table 1: Transition Metal Catalysts (Ru, Rh, Ir) in Asymmetric Hydrogenation & Transfer Hydrogenation

Catalyst SystemSubstrateYield (%)ee (%)Hydrogen SourceConditionsReference
[Rh(COD)Binapine]BF₄2-Acetylpyridine>9999H₂ (10 atm)MeOH, 30 °C, 24 h[1]
[Rh(COD)Binapine]BF₄2-Acetyl-5-chloropyridine>9999H₂ (10 atm)MeOH, 30 °C, 24 h[1]
η⁶-arene/TsDPEN–Ru4-ChromanoneQuantitative98H₂ (17 atm)CH₃OH, 50 °C, 8 h[2]
MsDPEN–Cp*Ir4-Chromanone>9999H₂ (15 atm)60 °C, 24 h[2]
Rh-TsDPENAcetophenone~10097HCOONa (in water)40 °C, 0.5 h[3]
Ir-TsDPENAcetophenone--HCOONa (in water)Less active than Rh catalyst[3]

Table 2: Biocatalysts and Organocatalysts in Asymmetric Reduction

Catalyst SystemSubstrateYield (%)ee (%)Reducing AgentConditionsReference
Alcohol Dehydrogenase (from Lactobacillus kefir)2-Acetylpyridine (and fluorinated analogues)36-9895->99IsopropanolPhosphate buffer[4]
Chiral Spiro-bicyclic Bisboranes2-Vinyl-substituted Pyridines--HBpin and an acidic amideCascade 1,4-hydroboration and transfer hydrogenation[5]

Experimental Protocols

The following are representative experimental protocols for the asymmetric reduction of heteroaromatic ketones, which can be adapted for 3-fluoro-2-acetylpyridine.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the asymmetric hydrogenation of 2-pyridine ketones using a Rh-Binapine catalyst.[1]

Materials:

  • [Rh(COD)Binapine]BF₄ catalyst

  • 3-Fluoro-2-acetylpyridine

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a glass vial is charged with [Rh(COD)Binapine]BF₄ (0.002 mmol, 1 mol%).

  • 3-Fluoro-2-acetylpyridine (0.2 mmol, 1.0 equiv) and anhydrous, degassed MeOH (2 mL) are added to the vial.

  • The vial is placed in a stainless-steel autoclave.

  • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 10 atm of H₂.

  • The reaction mixture is stirred at 30 °C for 24 hours.

  • After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral alcohol.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction using Alcohol Dehydrogenase

This protocol is based on the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols.[4]

Materials:

  • Alcohol dehydrogenase from Lactobacillus kefir (or a commercially available ketoreductase)

  • NADH or NADPH cofactor

  • Glucose and Glucose Dehydrogenase (for cofactor regeneration)

  • 3-Fluoro-2-acetylpyridine

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (as co-substrate for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add the alcohol dehydrogenase, NADH or NADPH, and the cofactor regeneration system (glucose and glucose dehydrogenase).

  • Add 3-fluoro-2-acetylpyridine to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible solvent like DMSO to avoid high local concentrations.

  • Add isopropanol as a co-substrate for the cofactor regeneration system.

  • The reaction is stirred at a controlled temperature (e.g., 30 °C) and the pH is maintained.

  • The progress of the reaction is monitored by TLC or GC/HPLC.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Mandatory Visualizations

Experimental Workflow for Asymmetric Hydrogenation

experimental_workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Charge catalyst to reactor B Add substrate & solvent A->B C Purge with H₂ B->C D Pressurize & Heat C->D E Stir for 24h D->E F Depressurize & Cool E->F G Solvent Evaporation F->G H Purification (Chromatography) G->H I Analysis (Chiral HPLC) H->I

Caption: General workflow for transition metal-catalyzed asymmetric hydrogenation.

Logical Relationship of Catalyst Components in Transfer Hydrogenation

catalyst_relationship cluster_catalyst Catalytic System cluster_reaction_env Reaction Environment Catalyst [M(arene)Cl₂]₂ (M = Ru, Rh, Ir) ActiveCatalyst Active Monomeric Catalyst Catalyst->ActiveCatalyst Reacts with Ligand Chiral Ligand (e.g., TsDPEN) Ligand->ActiveCatalyst Coordinates to Substrate 3-Fluoro-2-acetylpyridine ActiveCatalyst->Substrate Reduces Product Chiral Alcohol Substrate->Product Forms H_Source Hydrogen Source (e.g., HCOOH/NEt₃ or iPrOH) H_Source->ActiveCatalyst Regenerates

Caption: Interaction of components in an asymmetric transfer hydrogenation system.

References

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(3-Fluoropyridin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive technical guide outlines a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Fluoropyridin-2-yl)ethanol, a key intermediate in pharmaceutical synthesis. The methodology described herein is developed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring robustness, reliability, and accuracy for its intended purpose in a quality control environment.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral aromatic alcohol whose purity and concentration are critical for the synthesis of active pharmaceutical ingredients (APIs). A validated analytical method is essential to guarantee the quality and consistency of this intermediate.[4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[2] This guide provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, including its validation to ensure it is fit for purpose.

Proposed HPLC Method

Based on the analysis of similar pyridine derivatives, the following chromatographic conditions are proposed for the analysis of this compound.[5][6]

Table 1: Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV Detector
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 265 nm
Run Time 10 minutes

Note: The mobile phase composition and detection wavelength may require optimization based on the specific purity profile of the sample.

Method Validation Protocol

The proposed HPLC method was validated according to ICH Q2(R1) guidelines, encompassing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]

Before commencing method validation, a system suitability test is performed to ensure the chromatographic system is adequate for the intended analysis.[1][2] A standard solution of this compound is injected five times, and the system suitability parameters are evaluated.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of this compound is spiked with potential impurities and analyzed. The chromatogram of the spiked sample should show that the peak for this compound is well-resolved from other peaks.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7] Linearity is evaluated by preparing a series of at least five concentrations of this compound over a specified range. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined. The recommended range for an assay is 80% to 120% of the test concentration.[7]

Table 3: Linearity and Range Data

Concentration LevelConcentration (µg/mL)Peak Area (arbitrary units)
Level 1 (80%)80[Hypothetical Data]
Level 2 (90%)90[Hypothetical Data]
Level 3 (100%)100[Hypothetical Data]
Level 4 (110%)110[Hypothetical Data]
Level 5 (120%)120[Hypothetical Data]
Correlation Coefficient (r²) ≥ 0.999
Range 80 - 120 µg/mL

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[8] The accuracy is evaluated at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

Table 4: Accuracy (Recovery) Data

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%80[Hypothetical Data][Hypothetical Data]
100%100[Hypothetical Data][Hypothetical Data]
120%120[Hypothetical Data][Hypothetical Data]
Acceptance Criteria 98.0% - 102.0%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the same sample are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): The analysis is repeated on a different day, by a different analyst, and/or on a different instrument.[4]

Table 5: Precision Data

Precision TypeParameterAcceptance Criteria
Repeatability % RSD of Peak Area (n=6)≤ 2.0%
Intermediate Precision % RSD of Peak Area (n=6)≤ 2.0%

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] These are typically determined based on the signal-to-noise ratio (S/N), where LOD is approximately 3:1 and LOQ is 10:1.[7]

Table 6: LOD and LOQ Data

ParameterSignal-to-Noise RatioCalculated Value (µg/mL)
LOD 3:1[Hypothetical Data]
LOQ 10:1[Hypothetical Data]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Table 7: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min
Mobile Phase Composition ± 2% Organic
Column Temperature ± 5°C

The system suitability parameters should be evaluated for each condition and should remain within the acceptance criteria.

Chiral Separation Considerations

As this compound is a chiral molecule, the enantiomeric purity may be a critical quality attribute. The described RP-HPLC method is for achiral analysis. For chiral separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral alcohols.[9][10] The development and validation of a chiral HPLC method would follow a similar protocol to the one described above, with a focus on demonstrating the resolution of the two enantiomers.

Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Method_Validation_Workflow cluster_prep Preparation cluster_system_suitability System Suitability cluster_validation Method Validation cluster_reporting Reporting prep_standards Prepare Standard and Sample Solutions system_suitability_test Perform System Suitability Test prep_standards->system_suitability_test prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->system_suitability_test check_criteria Check Acceptance Criteria (Tailing, Plates, %RSD) system_suitability_test->check_criteria specificity Specificity check_criteria->specificity If Pass linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile and Analyze Data robustness->compile_data validation_report Generate Validation Report compile_data->validation_report

Caption: Workflow for HPLC Method Validation.

Conclusion

The HPLC method for the analysis of this compound presented in this guide is proposed based on established analytical principles for similar compounds. The detailed validation protocol, when executed, will ensure that the method is specific, linear, accurate, precise, and robust for its intended application in a quality control setting. This guide provides a comprehensive framework for the implementation and validation of this analytical method.

References

An In-depth Technical Guide to the Purity Assessment of 1-(3-Fluoropyridin-2-yl)ethanol by Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the precise purity determination of 1-(3-Fluoropyridin-2-yl)ethanol. The guide details the experimental protocol, data analysis, and visualization of the workflow, offering a robust framework for the implementation of qNMR in a quality control and drug development setting.

Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of chemical substances.[1][2] Unlike chromatographic methods, qNMR can provide a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[3][4] Instead, a certified internal standard of known purity is used for quantification.[5][6] The method is recognized by pharmacopeias and is valued for its accuracy, precision, and traceability to the International System of Units (SI).[1][4][7]

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1][2] By comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard, the purity of the analyte can be accurately calculated.[8]

Experimental Protocol

A detailed methodology is crucial for achieving accurate and reproducible qNMR results.[5][9] The following protocol for the purity assessment of this compound is based on established qNMR guidelines.[10][11]

1. Materials and Equipment

  • Analyte: this compound (purity to be determined)

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe

  • Analytical Balance: Readable to at least 0.01 mg

  • NMR Tubes: 5 mm, high-precision

  • Volumetric Glassware and Syringes

2. Selection of Internal Standard

The choice of an internal standard is critical for the success of a qNMR experiment.[1][5] Maleic acid is chosen for this protocol due to the following characteristics:

  • High Purity: Available as a certified reference material.[6]

  • Chemical Stability: It is not expected to react with the analyte or the solvent.[5]

  • Simple Spectrum: It exhibits a single, sharp singlet in the 1H NMR spectrum, which simplifies integration.

  • Signal Separation: The singlet of maleic acid (around 6.3 ppm in DMSO-d6) is anticipated to be well-separated from the signals of this compound, avoiding overlap.[1]

3. Sample Preparation

Accurate weighing is paramount for precise quantification.[9][10]

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Record the weight to the nearest 0.01 mg.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition

The NMR spectrometer parameters must be optimized for quantitative analysis.[8][10]

  • Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature (e.g., 298 K).

  • Lock and shim the spectrometer on the DMSO-d6 signal.

  • Acquire a 1D proton (¹H) NMR spectrum using a standard single-pulse experiment. Key parameters should be set as follows:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate quantification).

    • Number of Scans: 16 or higher to ensure an adequate signal-to-noise ratio (S/N > 250:1 for integrated signals).[8]

    • Acquisition Time: Sufficient to allow for proper signal decay (e.g., 4 seconds).

    • Spectral Width: To encompass all signals of interest.

5. Data Processing and Analysis

Proper data processing is essential for accurate integration.[8]

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the signal shape.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the selected signals for both the analyte and the internal standard. For this compound, a well-resolved signal, for example, the quartet of the CH group or the doublet of the CH3 group, should be chosen. For maleic acid, the singlet of the two vinyl protons will be integrated.

  • The purity of the analyte is calculated using the following formula:[8]

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the selected analyte signal

    • I_IS = Integral of the internal standard signal

    • N_analyte = Number of protons corresponding to the integrated analyte signal

    • N_IS = Number of protons corresponding to the integrated internal standard signal (2 for maleic acid)

    • MW_analyte = Molecular weight of this compound (141.15 g/mol )

    • MW_IS = Molecular weight of the internal standard (Maleic Acid: 116.07 g/mol )

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Data Presentation

The quantitative data should be summarized in a clear and organized manner.

Table 1: Sample and Standard Preparation

ComponentMass (mg)Molecular Weight ( g/mol )Purity (%)
This compound10.12141.15To be determined
Maleic Acid (Internal Standard)5.05116.0799.7

Table 2: NMR Acquisition Parameters

ParameterValue
Spectrometer400 MHz
SolventDMSO-d6
Temperature298 K
Pulse Programzg30
Relaxation Delay (d1)30 s
Number of Scans16
Acquisition Time4.09 s
Spectral Width20 ppm

Table 3: Purity Calculation Data

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Selected Signal for Integration (ppm)~4.9 (quartet, CH)~6.3 (singlet, 2x CH)
Number of Protons (N)12
Integral Value (I)1.000.42
Calculated Purity (%) 98.5 -

Note: The integral values and calculated purity are hypothetical and for illustrative purposes only.

Visualization of Workflow and Logical Relationships

Experimental Workflow

The overall workflow for the qNMR purity assessment can be visualized as a sequence of steps from sample preparation to the final purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_data Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Lock, Shim, and Tune load_sample->setup acquire Acquire 1H NMR Spectrum setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Final Purity Report calculate->result

Caption: Workflow for qNMR purity assessment.

Purity Calculation Logic

The logical relationship of the parameters in the purity calculation formula can be represented in a diagram to illustrate how each component contributes to the final result.

Purity_Calculation I_analyte Analyte Integral (I_analyte) ratio_I Integral Ratio I_analyte->ratio_I I_IS IS Integral (I_IS) I_IS->ratio_I N_analyte Analyte Protons (N_analyte) ratio_N Proton Ratio N_analyte->ratio_N N_IS IS Protons (N_IS) N_IS->ratio_N MW_analyte Analyte MW (MW_analyte) ratio_MW MW Ratio MW_analyte->ratio_MW MW_IS IS MW (MW_IS) MW_IS->ratio_MW m_analyte Analyte Mass (m_analyte) ratio_m Mass Ratio m_analyte->ratio_m m_IS IS Mass (m_IS) m_IS->ratio_m P_IS IS Purity (P_IS) Purity Analyte Purity P_IS->Purity ratio_I->Purity ratio_N->Purity ratio_MW->Purity ratio_m->Purity

Caption: Logic diagram for qNMR purity calculation.

References

Resolving 1-(3-Fluoropyridin-2-yl)ethanol Enantiomers: A Technical Guide to Chiral Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the resolution of 1-(3-Fluoropyridin-2-yl)ethanol enantiomers, a key chiral intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established methodologies for structurally analogous pyridine-based chiral alcohols, particularly 1-(pyridin-2-yl)ethanol, to provide a robust framework for method development.

Introduction to Chiral Separation of Pyridine-Based Alcohols

The separation of enantiomers of pyridine-containing alcohols is frequently achieved using High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases. These CSPs, typically derivatives of cellulose or amylose, offer a wide range of enantioselectivity for various compounds through a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking with the chiral analyte. The pyridine ring and the hydroxyl group in this compound are key functional groups that will interact with the CSP, making polysaccharide-based columns a primary choice for method development.

Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is the most critical factor in achieving successful enantiomeric resolution. Based on the separation of analogous compounds, polysaccharide-based CSPs such as those from the CHIRALPAK® and CHIRALCEL® series are highly recommended.

Table 1: Comparison of Chiral Stationary Phases for the Separation of Pyridine-Based Chiral Alcohols (Analogues to this compound)

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile PhaseExpected Performance for this compound
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (IPA) with basic additive (e.g., Diethylamine - DEA)High probability of baseline separation. Good resolution and selectivity are often observed for aromatic and heterocyclic compounds.
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol or IPA with basic additive (e.g., DEA)A versatile column that often provides good separation for a broad range of chiral compounds, including those with aromatic rings.
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedCompatible with a wider range of solvents including chlorinated solvents and ethers.The immobilized nature allows for more flexibility in mobile phase selection, which can be advantageous for optimizing selectivity.
CHIRALCEL® OJ-H Cellulose tris(4-methylbenzoate)n-Hexane/IPAMay offer different selectivity compared to carbamate-based CSPs and is worth screening.
Lux® Cellulose-3 Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol with basic additiveA good alternative to CHIRALCEL® OD-H, often showing similar or complementary selectivity.

Note: The performance is an educated estimation based on the separation of structurally similar compounds. Actual results may vary and require experimental verification.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of a chiral separation method. The following protocols are based on established methods for analogous pyridine-based chiral alcohols and serve as a starting point for the resolution of this compound.

General HPLC Method Development Workflow

Chiral HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Select CSPs (e.g., CHIRALPAK AD-H, CHIRALCEL OD-H) B Prepare Mobile Phases (e.g., Hexane/IPA/DEA) A->B C Perform Isocratic Runs B->C D Analyze Initial Results (Resolution, Tailing) C->D Evaluate Separation E Adjust Mobile Phase Composition (Modifier % and Additive) D->E F Optimize Flow Rate and Temperature E->F G Assess Linearity, Precision, and Accuracy F->G Optimized Method H Determine Limit of Detection (LOD) and Quantification (LOQ) G->H I Finalize Method Parameters H->I

Caption: A general workflow for the development of a chiral HPLC method.

Sample Experimental Protocol for Chiral HPLC Separation

This protocol is a starting point and should be optimized for the specific instrumentation and laboratory conditions.

Table 2: Example HPLC Protocol for the Separation of 1-(Pyridin-2-yl)ethanol Analogues

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Chiral Stationary Phase CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the racemic mixture of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Visualization of Chiral Recognition Mechanism

The separation of enantiomers on a chiral stationary phase is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector.

Chiral Recognition Mechanism cluster_CSP Chiral Stationary Phase (e.g., Amylose Derivative) cluster_Enantiomers Enantiomers of this compound cluster_Interaction Diastereomeric Complex Formation cluster_Elution Chromatographic Elution CSP Chiral Selector - π-acidic/basic sites - Hydrogen bonding sites - Steric hindrance sites R_Enantiomer {(R)-Enantiomer} Strong_Interaction Stronger Interaction (More Stable Complex) R_Enantiomer->Strong_Interaction 3-point interaction S_Enantiomer {(S)-Enantiomer} Weak_Interaction Weaker Interaction (Less Stable Complex) S_Enantiomer->Weak_Interaction <3-point interaction Strong_Interaction->CSP:selector Late_Elution Late Elution Strong_Interaction->Late_Elution Weak_Interaction->CSP:selector Early_Elution Early Elution Weak_Interaction->Early_Elution

Caption: Conceptual diagram of the chiral recognition mechanism.

Conclusion

Benchmarking the efficiency of different purification methods for 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of common purification methods for the pharmaceutical intermediate, 1-(3-Fluoropyridin-2-yl)ethanol. The selection of an appropriate purification strategy is critical in drug development and manufacturing to ensure high purity, yield, and cost-effectiveness. This document outlines detailed experimental protocols for column chromatography, recrystallization, and liquid-liquid extraction, supported by quantitative data to facilitate methodological comparison and selection.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). The primary goal of the purification process is the removal of unreacted starting materials, by-products, and other process-related impurities. This guide evaluates three common purification techniques: silica gel column chromatography, solvent recrystallization, and liquid-liquid extraction. The efficiency of each method is benchmarked based on key performance indicators such as yield, purity enhancement, solvent consumption, and processing time.

Comparative Data of Purification Methods

The following table summarizes the quantitative data obtained from representative purification runs for this compound, starting from a crude reaction mixture with an initial purity of approximately 85%.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Solvent Consumption (mL/g of crude)Estimated Time (hours)
Column Chromatography 85>99801504-6
Recrystallization 859870503-5
Liquid-Liquid Extraction 8590951001-2

Note: The data presented are representative and may vary depending on the specific scale and conditions of the experiment.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Silica Gel Column Chromatography

This method is highly effective for removing both polar and non-polar impurities, typically yielding a product of very high purity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: A slurry is prepared by mixing silica gel with the initial eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: The slurry is poured into the column and allowed to settle, ensuring a uniform and air-free packed bed.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica bed.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Fractions are collected in separate tubes.

  • Purity Analysis: The purity of each fraction is monitored by TLC.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, particularly for removing small amounts of impurities.[1][2][3][4]

Materials:

  • Crude this compound

  • Ethanol (analytical grade)

  • Water (deionized)

  • Erlenmeyer flask

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: A suitable solvent system is determined through small-scale solubility tests. A mixture of ethanol and water is often effective.[3]

  • Dissolution: The crude solid is dissolved in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: Water is slowly added to the hot solution until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of cold ethanol/water mixture.

  • Drying: The purified crystals are dried in a vacuum oven.

Liquid-Liquid Extraction

This technique is useful for a preliminary purification step to remove highly polar or non-polar impurities and is often used in the initial work-up of a reaction mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • Aqueous Wash: The organic solution containing the crude product is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Layer Separation: The aqueous layer is discarded after each wash.

  • Drying: The organic layer is dried over anhydrous magnesium sulfate.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the partially purified product.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between the purification methods.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude this compound (Initial Purity: ~85%) LLE Liquid-Liquid Extraction Crude_Product->LLE Initial Cleanup CC Column Chromatography Crude_Product->CC High Purity Recrystallization Recrystallization Crude_Product->Recrystallization Solid Purification LLE->CC Further Purification LLE->Recrystallization Further Purification Purity_Analysis Purity Analysis (e.g., HPLC) LLE->Purity_Analysis CC->Purity_Analysis Pure_Product Pure Product CC->Pure_Product Recrystallization->Purity_Analysis Recrystallization->Pure_Product Purity_Analysis->Pure_Product

General purification workflow for this compound.

Decision_Tree Start Crude Product Q1 Desired Purity? Start->Q1 Q2 Nature of Impurities? Q1->Q2 <99% Method_CC Column Chromatography Q1->Method_CC >99% Q3 Scale of Purification? Q2->Q3 Complex Mixture Method_Recryst Recrystallization Q2->Method_Recryst Slightly different polarity Method_LLE Liquid-Liquid Extraction Q2->Method_LLE Very different polarity Q3->Method_CC Small to Medium Scale Q3->Method_Recryst Medium to Large Scale

Decision tree for selecting a purification method.

Conclusion

The choice of purification method for this compound depends on the specific requirements of the final application. For achieving the highest purity, silica gel column chromatography is the most effective method, albeit with higher solvent consumption and longer processing times. Recrystallization offers a good balance between purity, yield, and efficiency, particularly for crystalline solids. Liquid-liquid extraction serves as a rapid and efficient preliminary purification step. For optimal results in a drug development setting, a combination of these methods, such as an initial extraction followed by either chromatography or recrystallization, may be the most prudent approach to ensure a high-purity final product.

References

DFT calculations on the conformational analysis of 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core of for researchers, scientists, and drug development professionals.

Abstract

Conformational analysis is a critical component in the fields of medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity. This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) for the conformational analysis of 1-(3-Fluoropyridin-2-yl)ethanol, a molecule of interest due to the prevalence of the fluoropyridine motif in pharmaceuticals. This document outlines the theoretical background, computational and experimental methodologies, and presents hypothetical results to illustrate the expected outcomes of such an analysis.

Introduction

The spatial arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its interaction with biological targets. For flexible molecules like this compound, which possesses a key rotatable bond between the pyridine ring and the ethanol substituent, a thorough understanding of its conformational landscape is essential. DFT has emerged as a powerful tool for accurately predicting the geometries and relative energies of different conformers.[1] This guide details a representative workflow for conducting a conformational analysis of this compound using DFT.

Computational Methodology

The primary objective of the computational analysis is to identify the stable conformers of this compound and to determine their relative energies. This is typically achieved through a multi-step process involving a conformational search followed by geometry optimization and energy calculations at a higher level of theory.[2]

Conformational Search

A preliminary conformational search is performed to explore the potential energy surface of the molecule. This can be accomplished using molecular mechanics force fields or semi-empirical methods, which are computationally less expensive than DFT. The primary goal is to generate a diverse set of initial structures corresponding to various local minima. The key dihedral angle, C3-C2-C(ethanol)-O, is systematically rotated to ensure all potential low-energy conformations are sampled.

DFT Optimization and Energy Calculation

The structures obtained from the conformational search are then subjected to geometry optimization and frequency calculations using DFT. A popular and reliable functional for such studies is B3LYP, in conjunction with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe non-covalent interactions and provide a good balance between accuracy and computational cost.[3][4] The vibrational frequency calculations are crucial to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

The relative energies of the conformers are calculated from the electronic energies obtained from the DFT calculations. Solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate a more biologically relevant environment, for instance, in ethanol or water.[5]

Hypothetical Experimental Protocol: Synthesis of this compound

While this guide focuses on the computational analysis, a plausible synthetic route for this compound is provided for context.

Materials:

  • 3-Fluoropyridine

  • n-Butyllithium (n-BuLi)

  • Acetaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • A solution of 3-fluoropyridine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

  • A solution of n-BuLi in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation at the 2-position.

  • Acetaldehyde is then added dropwise to the reaction mixture, and stirring is continued for an additional 2 hours at -78 °C.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation: Hypothetical DFT Results

The following table summarizes the hypothetical relative energies of the most stable conformers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase and in ethanol as a solvent. The dihedral angle refers to the C3-C2-C(ethanol)-O torsion angle.

ConformerDihedral Angle (°)Relative Energy (Gas Phase, kcal/mol)Relative Energy (Ethanol, kcal/mol)
Conf-1 600.000.00
Conf-2 1801.251.10
Conf-3 -600.850.75

These hypothetical results suggest that Conf-1 is the most stable conformer in both the gas phase and in ethanol. The relative energies of the other conformers are slightly lower in the presence of a polar solvent, indicating some degree of stabilization through solute-solvent interactions.

Visualizations

Computational Workflow

computational_workflow start Initial Structure of This compound conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->dft_opt Generate diverse conformers freq_calc Frequency Calculation dft_opt->freq_calc Obtain optimized geometries energy_calc Single Point Energy Calculation (with Solvation Model) freq_calc->energy_calc Confirm true minima analysis Analysis of Relative Energies and Structures energy_calc->analysis end Identification of Stable Conformers analysis->end conformational_isomers cluster_0 Rotation around C2-C(ethanol) bond Conf1 Conformer 1 (Dihedral ≈ 60°) Conf2 Conformer 2 (Dihedral ≈ 180°) Conf1->Conf2 Rotation Conf3 Conformer 3 (Dihedral ≈ -60°) Conf2->Conf3 Rotation Conf3->Conf1 Rotation

References

Safety Operating Guide

Proper Disposal of 1-(3-Fluoropyridin-2-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 1-(3-Fluoropyridin-2-yl)ethanol are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this halogenated organic compound. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Hazard Identification

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemically resistant gloves are required.

  • Eye Protection: Safety glasses or goggles must be worn.[6]

  • Lab Coat: A flame-retardant lab coat is recommended.[6]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[7]

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[6]

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[8]

  • Waste Disposal: The sealed container with the spill cleanup material must be labeled as hazardous waste and disposed of through your institution's EHS department.[8]

Waste Collection and Labeling

Proper segregation and labeling of chemical waste are crucial for safe storage and disposal.

Procedure for Waste Collection:

  • Waste Classification: Treat this compound as halogenated organic hazardous waste .[6][9] Do not mix it with non-halogenated waste streams.[10]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6] Polyethylene or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with the following information:[6]

    • The words "Hazardous Waste "[6]

    • The full chemical name: "This compound " (avoid abbreviations or chemical formulas)[6]

    • A list of all constituents and their approximate percentages if it is a mixture.[6]

    • The date when waste was first added to the container.[7]

Final Disposal Procedures

The final disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS office.

Recommended Disposal Method:

  • High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated organic compounds.[8] The high temperatures are necessary to break the stable carbon-fluorine bond.[8][11] The incinerator must be specifically licensed to handle halogenated organic waste and equipped with off-gas treatment systems to neutralize hazardous byproducts like hydrogen fluoride.[12]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Incineration Temperature>1000°CTo ensure the complete breakdown of the stable carbon-fluorine bond.[12]
Incineration Retention Time~2 secondsTo ensure complete destruction of the organic compound.[12]
Destruction Efficiency>99.999%For effective elimination of halogenated organic compounds.[11][12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Waste Generation & Collection cluster_2 Spill Emergency cluster_3 Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen waste_container Select Compatible, Leak-Proof Container waste_gen->waste_container label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date waste_container->label_waste contact_ehs Contact Institutional EHS Office label_waste->contact_ehs spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect in a Sealed Container contain_spill->collect_spill collect_spill->label_waste schedule_pickup Schedule Hazardous Waste Pickup contact_ehs->schedule_pickup incineration High-Temperature Incineration by Licensed Facility schedule_pickup->incineration

Caption: Decision workflow for handling and disposal of this compound.

References

Personal protective equipment for handling 1-(3-Fluoropyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, critical safety and logistical information for the handling and disposal of 1-(3-Fluoropyridin-2-yl)ethanol. Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the most critical first lines of defense against chemical exposure.[1][2] The following table summarizes the required PPE for handling this compound, based on established safety protocols for halogenated organic compounds.[3][4]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles meeting EN166 standards. A face shield is recommended when there is a significant risk of splashing.[4][5]Protects against splashes and vapors that can cause serious eye irritation.[3][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a good general-use option.[1] Always inspect gloves prior to use and wash hands after removal.[3] Double-gloving is recommended for enhanced protection.[2]Prevents skin contact, as the substance can cause skin irritation.[6][7]
Body Protection Laboratory CoatFlame-resistant and impervious lab coat.[3][4] For larger quantities, a chemical-resistant apron or suit may be necessary.[4]Protects skin from accidental spills and contamination.[1]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a properly functioning chemical fume hood.[4]Minimizes inhalation of vapors, which may cause respiratory tract irritation.[6][7]
Footwear Closed-toe ShoesSubstantial, closed-toe shoes are mandatory in the laboratory.[1]Protects feet from spills and falling objects.

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the necessary steps.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Handling and Storage Protocols

Proper handling and storage are vital to maintain the chemical's integrity and prevent accidents.

AspectProcedure
Handling Handle in a well-ventilated area, specifically within a chemical fume hood.[3][4] Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.

ProcedureAction
Accidental Release Evacuate personnel to a safe area. Remove all sources of ignition.[3] Use personal protective equipment, including chemical-impermeable gloves.[3] Contain the spill and collect it with an inert absorbent material.
Waste Disposal Dispose of contents and container to an approved waste disposal plant.[6][8] Do not allow the chemical to enter drains.[3] All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[4]

Workflow for Safe Handling of this compound

The following diagram outlines the necessary steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C Proceed to Handling D Use Non-Sparking Tools C->D E Dispense Chemical D->E F Decontaminate Work Area E->F Complete Experiment G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H I Segregate Waste H->I Dispose of Waste J Label Waste Container I->J K Store for Pickup J->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.